molecular formula C7H13NO3 B046123 methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate CAS No. 211058-80-9

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Cat. No.: B046123
CAS No.: 211058-80-9
M. Wt: 159.18 g/mol
InChI Key: XYDFSCGFCFYWNY-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDFSCGFCFYWNY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Authored by a Senior Application Scientist

Introduction: The Significance of the Chiral 4-Hydroxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Its three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. Among the vast family of piperidines, polysubstituted chiral derivatives offer a higher degree of structural complexity and specificity.

This compound, a derivative of 4-hydroxypipecolic acid, represents a particularly valuable chiral building block. The defined cis-stereochemistry between the C2-carboxylate and the C4-hydroxyl group provides a rigid conformational constraint that is highly sought after in drug design. This scaffold is integral to the development of novel therapeutics, including antivirals, enzyme inhibitors, and central nervous system agents.

This guide provides an in-depth exploration of robust and field-proven synthetic strategies to access this specific stereoisomer. We will dissect the causality behind key experimental choices, present detailed protocols, and offer comparative data to empower researchers in drug development and synthetic chemistry to make informed decisions for their campaigns.

Strategic Analysis: Navigating the Stereochemical Challenge

The primary synthetic challenge lies in the precise and simultaneous control of the two stereocenters at the C2 and C4 positions to achieve the desired (2S,4R) configuration. The cis-relationship between the two substituents is the key stereochemical feature that must be addressed. The principal strategies to achieve this can be broadly categorized into three approaches:

  • Chiral Pool Synthesis: Leveraging a naturally occurring, inexpensive chiral molecule as the starting material, such as (2S,4R)-4-hydroxy-L-proline, and performing a ring expansion.

  • Substrate-Controlled Diastereoselective Synthesis: Establishing one stereocenter (C2) and using its steric and electronic influence to direct the formation of the second stereocenter (C4) via a diastereoselective reduction.

  • Catalytic Asymmetric Synthesis: Building the chiral piperidine core from an achiral precursor using a chiral catalyst to induce high enantioselectivity, most commonly through asymmetric hydrogenation of a pyridyl substrate.

We will now examine each of these strategies in detail.

Methodology 1: Synthesis from the Chiral Pool via Ring Expansion

This strategy leverages the readily available and inexpensive amino acid, (2S,4R)-4-hydroxy-L-proline, which already contains the required absolute stereochemistry at two centers. The core of this approach is a carefully orchestrated ring expansion of the five-membered pyrrolidine to the six-membered piperidine ring. While elegant, this requires multiple steps and careful control of reaction conditions.

Rationale and Workflow

The logic is to first protect the reactive functional groups of hydroxyproline, then chemically manipulate the ring structure to insert an additional carbon atom between the original C4 and C5 positions, effectively expanding the ring. The existing stereochemistry serves as a template for the final product. A plausible and effective sequence involves oxidation, a Wittig-type olefination to introduce the required carbon, followed by reduction and intramolecular cyclization.

Chiral_Pool_Synthesis start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node A (2S,4R)-4-Hydroxy-L-proline B Protection (Boc Anhydride, MeOH/SOCl₂) A->B 1 C N-Boc, O-Me protected proline derivative B->C D Oxidation (DMP, PCC, or Swern) C->D 2 E C4-Keto intermediate D->E F Wittig Olefination (e.g., (Ph₃P=CHCO₂Me)) E->F 3 G Ring-opened alkene F->G H Stereoselective Reduction (H₂, Pd/C or Raney Ni) G->H 4 I Saturated amino ester H->I J Deprotection & Cyclization (Acidic workup) I->J 5 K Methyl (2S,4R)-4- hydroxypiperidine-2-carboxylate J->K

Caption: Workflow for Ring Expansion from 4-Hydroxy-L-proline.

Experimental Protocol: Key Steps
  • Protection of Hydroxyproline:

    • Amine Protection: The nitrogen atom of (2S,4R)-4-hydroxy-L-proline is protected, typically as a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This prevents its nucleophilicity in subsequent steps.

    • Acid Protection: The carboxylic acid is esterified to the methyl ester using methanol with a catalyst like thionyl chloride (SOCl₂) or by using diazomethane. This prevents it from interfering with organometallic or reducing agents.

  • Oxidation of the C4-Hydroxyl Group:

    • The secondary alcohol is oxidized to a ketone using standard methods such as Swern oxidation, Dess-Martin periodinane (DMP), or pyridinium chlorochromate (PCC). This ketone is the key intermediate for the ring expansion. This step is adapted from methodologies used in the synthesis of proline analogues.[1]

  • Wittig Olefination for Ring Cleavage:

    • The C4-ketone is reacted with a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Me). This reaction cleaves the C4-N bond and forms a new carbon-carbon double bond, yielding a ring-opened acyclic amino acid derivative.

  • Diastereoselective Reduction and Cyclization:

    • The alkene and the ketone are reduced simultaneously. Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) is often employed. The pre-existing stereocenter at C2 directs the hydrogenation of the double bond, establishing the new stereocenter that will become C5 in the final product.

    • Upon reduction, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), which triggers spontaneous intramolecular cyclization (reductive amination) to form the six-membered piperidine ring. The reduction of the ketone to the hydroxyl group at this stage must favor the desired cis product.

Methodology 2: Diastereoselective Reduction of a 4-Oxopiperidine

This is arguably the most direct and frequently employed strategy in industrial settings due to its efficiency. The approach involves constructing an achiral or racemic 4-oxopiperidine-2-carboxylate core and then performing a diastereoselective reduction of the ketone. The stereochemistry at C2, which is set first, directs the facial attack of the reducing agent on the C4-ketone.

Rationale and Workflow

The key to this synthesis is controlling the approach of the hydride reagent to the C4 carbonyl. The thermodynamically stable conformation of the N-protected piperidone ring places the bulky C2-ester group in an equatorial position. Hydride attack from the axial face is sterically less hindered, leading predominantly to the equatorial alcohol, which corresponds to the trans product. To obtain the desired cis product (axial alcohol), a sterically demanding reducing agent is required, which will preferentially attack from the less-hindered equatorial face.

Diastereoselective_Reduction start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node waste_node waste_node A Methyl (S)-4-oxopiperidine- 2-carboxylate B Stereoselective Reduction A->B C Methyl (2S,4R)-4-hydroxypiperidine- 2-carboxylate (cis, desired) B->C Bulky Hydride (e.g., L-Selectride) Equatorial Attack D Methyl (2S,4S)-4-hydroxypiperidine- 2-carboxylate (trans, byproduct) B->D Small Hydride (e.g., NaBH₄) Axial Attack

Caption: Diastereoselective reduction of a 4-ketopiperidine ester.

Experimental Protocol
  • Synthesis of the 4-Oxopiperidine Precursor:

    • The precursor, methyl 1-benzyl-4-oxopiperidine-2-carboxylate, can be synthesized via a Dieckmann condensation of the corresponding acyclic amino diester.[2]

    • Enzymatic resolution or asymmetric synthesis can be employed to obtain the enantiomerically pure (S)-enantiomer.

  • Diastereoselective Ketone Reduction:

    • The N-protected methyl (S)-4-oxopiperidine-2-carboxylate is dissolved in a suitable aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C).

    • A solution of a sterically hindered reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), is added slowly. The bulky sec-butyl groups force the hydride to attack from the equatorial face of the piperidone ring, resulting in the formation of the axial alcohol (cis product).

    • The reaction is quenched carefully with water or an acidic solution.

  • Deprotection:

    • If an N-Boc protecting group is used, it is removed with TFA or HCl. If an N-benzyl group is used, it is removed by catalytic hydrogenolysis (H₂ over Pd/C).

Data Presentation: Comparison of Reducing Agents
Reducing AgentTypical ConditionsDiastereomeric Ratio (cis:trans)Rationale
Sodium Borohydride (NaBH₄)Methanol, 0 °C~20:80Small, unhindered hydride prefers axial attack, yielding the trans product.[3]
L-Selectride®THF, -78 °C>95:5Large, sterically demanding hydride is forced into equatorial attack, yielding the cis product.
K-Selectride®THF, -78 °C>95:5Similar in steric bulk to L-Selectride, providing high cis selectivity.

Methodology 3: Catalytic Asymmetric Hydrogenation

For large-scale synthesis, catalytic asymmetric methods are highly desirable as they minimize stoichiometric waste and can provide very high stereoselectivity. This approach involves the hydrogenation of a prochiral 4-hydroxypyridine-2-carboxylate derivative using a chiral transition metal catalyst.

Rationale and Workflow

The strategy relies on the synthesis of a flat, aromatic pyridine ring which is then reduced. A chiral catalyst, typically a rhodium or ruthenium complex coordinated to a chiral phosphine ligand (e.g., BINAP), creates a chiral environment around the substrate. The substrate docks onto the metal center in a specific orientation, and hydrogen is delivered to one face of the pyridine ring, thereby creating both stereocenters with high fidelity in a single step.

Asymmetric_Hydrogenation start_node start_node process_node process_node final_node final_node A Methyl 4-hydroxypyridine- 2-carboxylate B Asymmetric Hydrogenation H₂, Chiral Ru-BINAP catalyst A->B High Pressure Methanol C Methyl (2S,4R)-4-hydroxypiperidine- 2-carboxylate B->C >99% e.e. >95% d.r.

Caption: Catalytic asymmetric hydrogenation for direct synthesis.

Experimental Protocol
  • Substrate Synthesis:

    • Prepare methyl 4-hydroxypyridine-2-carboxylate from commercially available chelidamic acid.

    • The hydroxyl group may need to be protected (e.g., as a benzyl ether) depending on the catalyst tolerance.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, the pyridine substrate and a chiral catalyst (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl) are dissolved in a degassed solvent like methanol.

    • The reactor is purged and pressurized with hydrogen gas (50-100 atm).

    • The reaction is heated (40-80 °C) and stirred until substrate conversion is complete, as monitored by HPLC or TLC.

    • The catalyst is removed by filtration through silica gel or celite.

  • Final Processing:

    • The solvent is removed under reduced pressure. If a protecting group was used, a deprotection step is performed.

    • The final product is purified by crystallization or chromatography. This approach is highlighted by powerful aza-Diels-Alder reactions and other catalytic asymmetric methods for accessing polysubstituted piperidines.[4]

Data Presentation: Catalyst Performance
Catalyst SystemLigandTypical e.e. (%)Typical d.r. (cis:trans)
[Ru(OAc)₂((R)-BINAP)](R)-BINAP>99>95:5
[Rh(COD)((R,R)-Et-DuPhos)]BF₄(R,R)-Et-DuPhos>98>90:10

Conclusion and Outlook

The can be successfully achieved through several strategic approaches.

  • Chiral pool synthesis offers an intellectually elegant route but is often lengthy and less atom-economical for large-scale production.

  • Catalytic asymmetric hydrogenation represents the state-of-the-art for efficiency and stereocontrol, making it ideal for industrial applications, though it requires specialized equipment and expensive catalysts.

  • Diastereoselective reduction of a 4-oxopiperidine precursor provides a robust and scalable compromise, offering excellent control with more accessible reagents and conditions. This method is often the workhorse in many drug development laboratories.

Future advancements will likely focus on biocatalytic methods, using engineered enzymes like hydroxylases or reductases to perform these transformations with even greater selectivity and under milder, more sustainable conditions.[5] The choice of method will ultimately depend on the specific project requirements, including scale, cost, available equipment, and the desired purity profile.

References

  • Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-5. [Link]

  • Wang, Z., et al. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]

  • Rovane, S. E., & Thomson, R. J. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]

  • Papaioannou, D., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. [Link]

  • Gillard, J., et al. (1988). Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry, 53(11), 2602–2607. [Link]

  • He, J., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Hydroxypiperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for the synthesis of a wide array of therapeutic agents.[1] Among its many derivatives, the 4-hydroxypiperidine moiety holds particular importance. The introduction of a hydroxyl group at the 4-position not only influences the molecule's polarity and solubility but also provides a key handle for further chemical modification, enabling the exploration of structure-activity relationships.[2] This guide focuses on a specific stereoisomer, methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, a chiral building block with significant potential in the development of novel therapeutics. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation development, and process chemistry.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed, field-proven experimental protocols for their determination.

Chemical Identity and Core Molecular Properties

A foundational aspect of physicochemical characterization is the unambiguous identification of the molecule and its fundamental properties.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃[3]
Molecular Weight 159.18 g/mol [3]
CAS Number 175671-43-9 (HCl salt)
Canonical SMILES COC(=O)[C@H]1CCCN1[3]
InChIKey XYDFSCGFCFYWNY-UHFFFAOYSA-N[3]

These identifiers are crucial for accurate literature and database searches, as well as for regulatory submissions. The specific stereochemistry, (2S,4R), dictates the three-dimensional arrangement of the atoms, which in turn profoundly influences its biological activity and interaction with other chiral molecules.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be required to confirm its structure and stereochemistry.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the sample.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals would include the methyl ester singlet, the methine protons at the 2 and 4 positions, and the methylene protons of the piperidine ring. The coupling constants between the protons on the piperidine ring would be crucial in confirming the cis relationship between the substituents at the 2 and 4 positions.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons bearing the hydroxyl and carboxylate groups, and the remaining ring carbons.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) should be performed. NOESY is particularly powerful for determining spatial proximity between protons and confirming the stereochemical arrangement.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and would be the method of choice. The analysis can be performed in both positive and negative ion modes.

  • Analysis: In positive ion mode, the expected molecular ion peak would be [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy Analysis:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet. For liquid samples, a neat spectrum can be obtained between two salt plates.

  • Data Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Interpretation: Key characteristic absorption bands to look for would include:

    • A broad O-H stretch from the hydroxyl group (around 3300-3500 cm⁻¹).

    • An N-H stretch from the secondary amine (around 3300-3500 cm⁻¹, may overlap with the O-H stretch).

    • C-H stretching vibrations from the aliphatic ring and methyl group (around 2850-3000 cm⁻¹).

    • A strong C=O stretch from the ester carbonyl group (around 1730-1750 cm⁻¹).

    • C-O stretching vibrations from the ester and hydroxyl groups (around 1000-1300 cm⁻¹).

Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: Ensure the sample is a finely ground, dry powder.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Procedure:

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Rationale: A sharp melting point range is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.

Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[4]

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

  • Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents for testing.[5]

  • Sample Addition: Add an excess of the solid compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4]

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

G cluster_workflow Equilibrium Solubility Workflow start Start: Excess Solid Compound media Add to Solvent/Buffer start->media agitate Agitate at Constant Temp (24-48h) media->agitate separate Separate Phases (Centrifuge/Filter) agitate->separate quantify Quantify Concentration in Supernatant (HPLC/LC-MS) separate->quantify end End: Report Solubility (mg/mL) quantify->end G cluster_workflow pKa Determination by Potentiometric Titration start Start: Solution of Compound (known conc.) titrate Titrate with Standard Acid/Base start->titrate record Record pH after each addition titrate->record plot Plot pH vs. Titrant Volume record->plot analyze Determine pKa at Half-Equivalence Point plot->analyze end End: Report pKa Value analyze->end

Caption: Workflow for pKa Determination.

Conclusion

The physicochemical properties of this compound are critical to its successful application as a building block in drug discovery and development. This guide has outlined the key properties and provided detailed, actionable protocols for their experimental determination. A thorough and early characterization of these parameters will enable researchers to make informed decisions in lead optimization, formulation design, and overall drug development strategy, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Benchchem. (n.d.). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]

  • Enamine. (n.d.). LogD/LogP Background.
  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.... Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride | CAS 175671-44-0.
  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

  • Bridge Organics. (n.d.). (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.
  • Bridge Organics. (n.d.). (2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.
  • PubChem. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • BOC Sciences. (n.d.). CAS 321744-26-7 (2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER.
  • PubChem. (n.d.). (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

The Strategic Value of (2S,4R)-4-Hydroxypiperidine-2-carboxylate Methyl Ester: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of therapeutic agents.[1][2] Its prevalence is underscored by its presence in numerous clinically approved drugs targeting a wide array of conditions, from central nervous system disorders to infectious diseases.[2][3] The power of the piperidine motif lies in its three-dimensional structure, which allows for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets.[3][4] Furthermore, the saturated heterocyclic nature of the piperidine ring often imparts favorable physicochemical properties to drug candidates, such as improved metabolic stability, modulated lipophilicity, and enhanced bioavailability.[2]

Within the vast chemical space of piperidine derivatives, chiral-substituted scaffolds offer an even greater level of sophistication for drug design. Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate stands out as a particularly valuable chiral building block. Its stereochemically defined structure, featuring a hydroxyl group at the 4-position and a methyl ester at the 2-position, provides multiple points for synthetic diversification. This allows medicinal chemists to explore structure-activity relationships (SAR) with a high degree of control, ultimately leading to the development of potent and selective drug candidates. This guide will provide an in-depth exploration of the synthesis, biological significance, and therapeutic potential of derivatives originating from this versatile scaffold.

Synthetic Versatility: A Gateway to Diverse Chemical Architectures

The strategic importance of this compound lies in its synthetic accessibility and the orthogonal reactivity of its functional groups. The piperidine nitrogen, the C4-hydroxyl group, and the C2-methyl ester can each be selectively modified, paving the way for a multitude of derivatives.

The N-Boc (tert-butyloxycarbonyl) protected form of this compound is a commonly used intermediate, which allows for selective reactions at the hydroxyl and ester functionalities before deprotection and subsequent modification of the piperidine nitrogen.[5] This synthetic flexibility is paramount in the construction of complex molecules.

Below is a generalized workflow illustrating the synthetic utility of this chiral building block in a drug discovery program.

G cluster_0 Core Scaffold Modification cluster_1 Generation of Bioactive Derivatives Start Methyl (2S,4R)-4- hydroxypiperidine-2-carboxylate N_Protect N-Protection (e.g., Boc) Start->N_Protect OH_Modification Modification of C4-OH (e.g., etherification, inversion) N_Protect->OH_Modification Ester_Modification Modification of C2-Ester (e.g., amidation, reduction) N_Protect->Ester_Modification OH_Modification->Ester_Modification N_Deprotect N-Deprotection OH_Modification->N_Deprotect Ester_Modification->OH_Modification Ester_Modification->N_Deprotect N_Alkylation N-Alkylation/Arylation N_Deprotect->N_Alkylation DAT_Ligands Dopamine Transporter (DAT) Ligands N_Alkylation->DAT_Ligands Introduction of benzhydryl or related moieties CCR5_Antagonists CCR5 Receptor Antagonists N_Alkylation->CCR5_Antagonists Coupling with heterocyclic amides NK_Antagonists Neurokinin (NK) Receptor Antagonists N_Alkylation->NK_Antagonists Addition of benzhydryl or quinoline moieties Opioid_Ligands Opioid Receptor Ligands N_Alkylation->Opioid_Ligands Incorporation into peptidomimetic structures

Caption: Synthetic utility of this compound.

Biological Significance and Therapeutic Applications of Derivatives

While this compound itself is primarily a synthetic intermediate, the derivatives synthesized from this scaffold have demonstrated significant biological activity across a range of therapeutic areas. The specific stereochemistry of this building block is often crucial for the desired biological effect.[5]

Dopamine Transporter (DAT) Ligands

The piperidine scaffold is a key feature in many potent and selective dopamine transporter (DAT) ligands.[6][7] These compounds are of interest for the treatment of CNS disorders such as ADHD and depression, and as potential treatments for cocaine addiction.[8] The introduction of a hydroxyl group into the piperidine ring can lead to high-affinity ligands.[8] Derivatives of 4-hydroxypiperidine have been shown to exhibit potent DAT binding affinity and dopamine reuptake inhibition.[8][9] The stereochemistry of the hydroxyl group and other substituents on the piperidine ring plays a critical role in the potency and selectivity of these ligands.[8]

Derivative Class Target Key Structural Features Therapeutic Potential
Hydroxypiperidine analogues of GBR 12909Dopamine Transporter (DAT)4-hydroxypiperidine core with N-benzhydryl or related substituents.ADHD, Depression, Cocaine Abuse
3-Aminomethyl- and 4-Aminopiperidine AnaloguesDAT, SERT, NETPiperidine ring with exocyclic amines.CNS Disorders
Chemokine Receptor 5 (CCR5) Antagonists

CCR5 is a co-receptor required for the entry of the most common strains of HIV into host cells.[10] Consequently, CCR5 antagonists are an important class of anti-HIV drugs. The piperidine scaffold is a common feature in many potent CCR5 antagonists.[11][12] Piperidine-4-carboxamide derivatives, for example, have been developed as potent CCR5 antagonists with excellent antiviral activity.[12] The development of these compounds often involves extensive SAR studies around the piperidine core to optimize potency, selectivity, and pharmacokinetic properties.[13][14]

Neurokinin (NK) Receptor Antagonists

Neurokinin receptors, particularly the NK1 and NK3 receptors, are involved in pain, inflammation, and mood regulation.[15] Antagonists of these receptors have therapeutic potential for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The 3-benzhydryl-4-piperidone skeleton has been identified as a novel scaffold for potent NK1 receptor antagonists.[16] Additionally, fused piperidine-type structures have been explored as NK3 receptor antagonists.[17][18]

Opioid Receptor Ligands

The piperidine moiety is a classic component of many opioid analgesics, including morphine and fentanyl. More recently, substituted piperidines have been investigated for the development of opioid receptor antagonists and mixed agonist/antagonist ligands.[19][20] Structurally rigid analogues of 4-(3-hydroxyphenyl)piperidine have been synthesized to probe the active conformation for opioid receptor antagonism.[19] These studies provide valuable insights into the design of new analgesics with improved side-effect profiles.

Experimental Protocols

The following provides a generalized, representative protocol for the synthesis and evaluation of a hypothetical derivative of this compound, targeting the dopamine transporter.

Protocol 1: Synthesis of a Novel N-Substituted (2S,4R)-4-hydroxypiperidine-2-carboxamide

Objective: To synthesize a novel derivative by modifying the C2-ester to an amide and N-alkylating the piperidine nitrogen.

Step 1: N-Boc Protection

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the product by column chromatography to yield N-Boc-methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate.

Step 2: Amidation of the C2-Ester

  • Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., methanol).

  • Add an excess of the desired amine (e.g., benzylamine).

  • Heat the reaction mixture under reflux until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the crude product to obtain the N-Boc protected amide.

Step 3: N-Deprotection

  • Dissolve the N-Boc protected amide in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid).

  • Stir at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture and extract the product.

Step 4: N-Alkylation

  • Dissolve the deprotected amide in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., benzhydryl bromide).

  • Heat the reaction mixture until the starting material is consumed.

  • Work up the reaction and purify the final compound by column chromatography.

Protocol 2: In Vitro Evaluation of Dopamine Transporter (DAT) Binding Affinity

Objective: To determine the binding affinity of the synthesized compound for the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to the DAT).

  • Test compound and reference compound (e.g., GBR 12909).

  • Binding buffer and wash buffer.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from hDAT-expressing HEK293 cells.

  • In a 96-well plate, add cell membranes, varying concentrations of the test compound, and a fixed concentration of [³H]WIN 35,428.

  • Incubate the plate at a specified temperature and time to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

The general workflow for hit-to-lead development using a chiral scaffold like this compound is depicted below.

G Scaffold Methyl (2S,4R)-4- hydroxypiperidine-2-carboxylate Library Synthesize Focused Derivative Library Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Library Iterative Synthesis Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: Hit-to-lead workflow using a chiral building block.

Conclusion

This compound is a powerful and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and multiple points for synthetic modification provide medicinal chemists with a robust platform for the design and synthesis of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including modulation of dopamine transporters, chemokine receptors, neurokinin receptors, and opioid receptors, highlight the broad therapeutic potential of this scaffold. As the demand for more selective and potent drugs continues to grow, the strategic application of such chiral building blocks will remain a critical component of successful drug development programs.

References

  • Yamamoto, K., Inuki, S., Ohno, H., & Oishi, S. (2019). Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. Bioorganic & Medicinal Chemistry, 27(10), 2019-2026. [Link]

  • Cho, Y. S., et al. (2000). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 43(13), 2567-2576. [Link]

  • Chinda, K., et al. (2002). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 45(24), 5214-5223. [Link]

  • Este, J. A., & Telenti, A. (2007). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 16(11), 1801-1816. [Link]

  • Newman, A. H., et al. (1998). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 41(20), 3845-3853. [Link]

  • Ananthan, S., et al. (2003). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 46(12), 2415-2428. [Link]

  • Palani, A., et al. (2003). Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(4), 709-712. [Link]

  • Kim, H., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5091-5094. [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]

  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. [Link]

  • Perry, M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1365-1372. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9675-9719. [Link]

  • ResearchGate. (n.d.). Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. [Link]

  • Le, T. M., et al. (2016). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 26(15), 3623-3627. [Link]

  • Biondi, B., et al. (2012). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10475-10486. [Link]

Sources

An In-depth Technical Guide to the Discovery, Isolation, and Stereoselective Synthesis of 4-Hydroxypiperidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-hydroxypiperidine-2-carboxylic acid derivatives. We will delve into their natural origins, sophisticated stereoselective synthetic strategies, and critical analytical techniques for their characterization. The emphasis is on the causality behind experimental choices, providing a robust framework for practical application in a laboratory setting.

Introduction: The Significance of the 4-Hydroxypiperidine-2-carboxylic Acid Scaffold

The 4-hydroxypiperidine-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to key amino acids and its conformational rigidity. This unique structure allows for the precise spatial orientation of functional groups, which is critical for selective interactions with biological targets.[1] Derivatives of this scaffold have shown significant promise in the development of therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's, Parkinson's, and Huntington's disease.[2][] The stereochemistry at the C2 and C4 positions is paramount to their biological activity, making stereoselective synthesis a central theme of this guide.[1]

Natural Occurrence and Isolation

The non-proteinogenic amino acid, 4-hydroxypipecolic acid (an alternative name for 4-hydroxypiperidine-2-carboxylic acid), is found in nature.[4] Specifically, the (2S,4R)-cis and (2S,4S)-trans isomers have been identified in the leaves and seeds of plants from the Calliandra genus, such as Calliandra pittieri and Calliandra haematocephala.[4][5]

Isolation from Natural Sources: A General Protocol

While a specific, detailed protocol for the isolation of 4-hydroxypiperidine-2-carboxylic acid from Calliandra species is not extensively documented in readily available literature, a general approach for the extraction of non-protein amino acids from plant material can be adapted.[6][7] This process typically involves the following steps:

Experimental Protocol: General Extraction and Purification of Non-Protein Amino Acids from Plant Material

  • Sample Preparation: Freshly collected plant material (leaves or seeds) is flash-frozen in liquid nitrogen and lyophilized to remove water content. The dried material is then ground into a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered plant material is extracted with an 80% ethanol solution using a Soxhlet apparatus. This is a continuous extraction method that ensures efficient removal of small molecules.

  • Solvent Removal: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification by Ion-Exchange Chromatography: The crude extract is redissolved in a suitable buffer and loaded onto a cation-exchange chromatography column (e.g., Dowex 50WX8).

    • Elution of Neutral and Anionic Compounds: The column is first washed with deionized water to remove sugars, organic acids, and other neutral or anionic compounds.

    • Elution of Amino Acids: The amino acids are then eluted with a gradient of aqueous ammonia or pyridine.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired 4-hydroxypiperidine-2-carboxylic acid.

  • Final Purification: The fractions containing the target compound are pooled, and the solvent is removed. Further purification can be achieved by recrystallization or preparative HPLC to yield the isolated amino acid.

Stereoselective Synthetic Strategies

The synthesis of 4-hydroxypiperidine-2-carboxylic acid derivatives with high stereocontrol is a significant challenge. Various methodologies have been developed, each with its own set of advantages and limitations.

Diastereoselective Reduction of Piperidinones

A common and effective strategy involves the diastereoselective reduction of a suitable piperidinone precursor.[1] The choice of reducing agent is critical in determining the stereochemical outcome.

  • Mechanism of Diastereoselective Reduction: The stereoselectivity of the reduction is governed by the direction of hydride delivery to the carbonyl group. This is influenced by the steric hindrance imposed by existing substituents on the piperidine ring and the coordination of the reducing agent with other functional groups. For instance, bulky reducing agents will preferentially attack from the less hindered face, while chelating reducing agents can be directed by nearby hydroxyl or ester groups.

Experimental Protocol: Diastereoselective Reduction of an N-Boc-4-oxopiperidine-2-carboxylate

  • Starting Material: Methyl N-Boc-4-oxopiperidine-2-carboxylate.

  • Reaction Setup: The starting material is dissolved in an anhydrous solvent such as methanol or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C to 0 °C).

  • Addition of Reducing Agent: A solution of a reducing agent, such as sodium borohydride (for moderate selectivity) or a bulkier reagent like L-Selectride® (for higher selectivity towards the cis-isomer), is added dropwise to the stirred solution.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by column chromatography on silica gel to separate the diastereomers.

Aza-Prins Cyclization

The aza-Prins cyclization is a powerful tool for the construction of the piperidine ring with concomitant introduction of a hydroxyl group.[8] This reaction involves the acid-catalyzed cyclization of a homoallylic amine onto an aldehyde or ketone.

  • Mechanism of Aza-Prins Cyclization: The reaction is initiated by the formation of an iminium ion from the homoallylic amine and the carbonyl compound. This is followed by an intramolecular cyclization of the alkene onto the iminium ion, forming a piperidinyl cation. This cation is then trapped by a nucleophile, typically water from the reaction medium, to afford the 4-hydroxypiperidine product. The stereochemical outcome is influenced by the geometry of the transition state during the cyclization step.

Diagram: Aza-Prins Cyclization Workflow

G cluster_workflow Aza-Prins Cyclization Experimental Workflow start Combine Homoallylic Amine, Aldehyde, and Solvent add_catalyst Add Acid Catalyst (Lewis or Brønsted) start->add_catalyst react Stir at Desired Temperature (Monitor by TLC/LC-MS) add_catalyst->react quench Quench Reaction (e.g., with NaHCO₃ solution) react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify analyze Analyze Product (Yield, Diastereomeric Ratio) purify->analyze

Sources

The (2S,4R)-4-Hydroxypiperidine-2-Carboxylate Scaffold: A Cornerstone for Mechanistically Diverse Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant in the successful development of novel therapeutics. Among the pantheon of privileged structures, the chiral hydroxypiperidine framework, and specifically methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, has emerged as a uniquely versatile and indispensable chassis for constructing a diverse array of pharmacologically active agents. While not possessing a defined mechanism of action in its own right, its true power lies in its role as a foundational element—a rigid, yet functionalizable core that enables precise spatial orientation of pharmacophoric features. This guide delves into the core principles of why this scaffold is so pivotal, exploring how its inherent stereochemistry and chemical functionality are leveraged to achieve specific mechanisms of action in the resulting drug molecules. We will dissect case studies of therapeutics derived from this core, detailing their molecular mechanisms and the experimental workflows used to elucidate them.

Part 1: The (2S,4R)-4-Hydroxypiperidine-2-Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry

The utility of the hydroxypiperidine scaffold is rooted in a confluence of advantageous structural and chemical properties. The piperidine ring is a saturated heterocycle, which imparts a three-dimensional character to the molecules that contain it, a feature often crucial for high-affinity interactions with the complex topographies of biological targets like enzymes and receptors.[1]

Key Structural Features and Their Implications:

  • Stereochemical Integrity: The (2S,4R) configuration provides a fixed, predictable three-dimensional arrangement of substituents. This is paramount for designing drugs with high selectivity, as biological targets are themselves chiral. The specific stereoisomerism dictates the precise vectoral presentation of functional groups, profoundly influencing binding affinity and efficacy.[2]

  • Conformational Rigidity: The piperidine ring can adopt well-defined chair conformations. This conformational constraint reduces the entropic penalty upon binding to a target, often leading to higher affinity. The (2S,4R) substitution pattern influences the equilibrium between different chair conformers, which can be fine-tuned by further chemical modification.

  • Hydrogen Bonding Capabilities: The hydroxyl group at the 4-position and the nitrogen atom within the ring are potent hydrogen bond donors and acceptors, respectively. These interactions are fundamental to molecular recognition, anchoring ligands within a binding pocket and contributing significantly to binding energy.[3]

  • Vectors for Synthetic Elaboration: The hydroxyl group, the carboxylate, and the ring nitrogen serve as versatile synthetic handles. The hydroxyl can be functionalized to introduce a variety of substituents through etherification, esterification, or inversion of stereochemistry. The carboxylate allows for the formation of amides, and the nitrogen, once deprotected, is a key site for introducing diversity to explore structure-activity relationships (SAR).[4][5]

These features collectively make the hydroxypiperidine scaffold a powerful tool for navigating chemical space and optimizing drug candidates for potency, selectivity, and favorable pharmacokinetic properties.[1]

Part 2: Case Studies in Mechanism of Action

The true mechanistic significance of the this compound scaffold is best understood through the lens of the molecules it helps create. Below, we explore two distinct classes of bioactive agents where this core is instrumental in achieving a specific mechanism of action.

Case Study 1: Central Nervous System Agents - Dopamine Transporter (DAT) Inhibitors

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its inhibition leads to elevated synaptic dopamine levels, a mechanism central to the action of stimulants and some antidepressants, and a therapeutic strategy for conditions like ADHD and potentially as a treatment for cocaine addiction.[2][6]

Mechanism of Action: Allosteric Inhibition of Dopamine Reuptake

Hydroxypiperidine-based DAT inhibitors function by binding to a site on the dopamine transporter, distinct from the dopamine binding site, and locking the transporter in a conformation that is not competent for dopamine translocation. This allosteric modulation effectively blocks the reuptake of dopamine, prolonging its action in the synapse.

The hydroxypiperidine scaffold is crucial for orienting the key pharmacophoric elements—typically bulky aromatic groups—that occupy hydrophobic pockets within the transporter. A study on high-affinity hydroxypiperidine analogues for the dopamine transporter revealed that the stereochemistry of the hydroxyl group is critical for potency.[2] The enantiomer (+)-5 was found to be 122-fold more potent than its counterpart (-)-5 in inhibiting radiolabeled cocaine analogue binding, highlighting the importance of the precise spatial arrangement of the hydroxyl group for optimal interaction with the target.[2][6]

Signaling Pathway: Modulation of Dopaminergic Neurotransmission

dopaminergic_synapse cluster_pre Presynaptic Neuron DOPA L-DOPA DA Dopamine (DA) DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Hydroxypiperidine Hydroxypiperidine Inhibitor Hydroxypiperidine->DAT Inhibition Synapse->DAT Reuptake D1R D1 Receptor (Gs-coupled) AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signal Cellular Response PKA->Signal DA_synapse DA DA_synapse->D1R Binding

Caption: Inhibition of DAT by a hydroxypiperidine-based drug blocks dopamine reuptake.

Case Study 2: Enzyme Inhibitors - β-Glucuronidase

β-Glucuronidase is an enzyme that cleaves glucuronic acid from various substrates. Its overactivity is implicated in the pathogenesis of certain cancers and the side effects of some drugs. Therefore, inhibitors of β-glucuronidase are of significant therapeutic interest.

Mechanism of Action: Competitive Inhibition

Derivatives of 4-hydroxypiperidine have been synthesized and shown to act as potent and selective inhibitors of β-glucuronidase.[7] These molecules are thought to act as competitive inhibitors, meaning they bind to the active site of the enzyme, preventing the natural substrate from binding. The hydroxypiperidine core likely mimics the oxane ring of the glucuronic acid substrate, while the hydroxyl groups and other substituents form key hydrogen bonds and van der Waals interactions with active site residues. One study identified a derivative with an IC50 value of 17.10 ± 0.61 µM, which was approximately three times more active than the standard inhibitor.[7] The structure-activity relationship in these compounds is highly dependent on the nature and position of substituents on the piperidine ring and any attached aromatic moieties.

Experimental Workflow: Enzyme Inhibition Assay

enzyme_inhibition_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Enzyme Purified β-Glucuronidase Incubation 1. Pre-incubate Enzyme with Inhibitor/Vehicle Enzyme->Incubation Substrate Substrate (e.g., pNPG) Reaction 2. Add Substrate to Initiate Reaction Substrate->Reaction Inhibitor Hydroxypiperidine Derivative (Test Compound) Inhibitor->Incubation Buffer Assay Buffer (pH optimized) Buffer->Incubation Incubation->Reaction Quench 3. Stop Reaction (e.g., add Stop Solution) Reaction->Quench Detection 4. Measure Product Formation (e.g., Absorbance at 405 nm) Quench->Detection Analysis 5. Plot % Inhibition vs. [Inhibitor] Detection->Analysis IC50 6. Calculate IC50 Value Analysis->IC50

Caption: A typical workflow for determining the IC50 of a β-glucuronidase inhibitor.

Part 3: Experimental Protocols for Mechanistic Elucidation

The determination of a compound's mechanism of action is a multi-step process that validates its therapeutic potential. For novel compounds derived from the hydroxypiperidine scaffold, a hierarchical approach is often employed.

Protocol 1: Radioligand Binding Assay for Target Affinity (e.g., DAT)

This protocol determines the affinity of a test compound for its target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Rat brain striatal tissue homogenates (source of DAT)

  • Radioligand: [³H]WIN 35,428 (a cocaine analog)

  • Test Compound (hydroxypiperidine derivative) at various concentrations

  • Non-specific binding control: Cocaine (at high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the tissue homogenate, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant).

Protocol 2: In Vitro Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the activity of the dopamine transporter.

Materials:

  • Rat brain striatal synaptosomes (vesicles containing DAT)

  • [³H]Dopamine

  • Test Compound (hydroxypiperidine derivative)

  • Uptake buffer

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle control.

  • Initiation: Add [³H]Dopamine to the synaptosome suspension to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Counting: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) by plotting the inhibition data against the log concentration of the compound.

Quantitative Data Summary

Compound ClassTargetKey AssayEndpointExample Value RangeReference
Dopamine Transporter LigandsDopamine Transporter (DAT)Radioligand BindingIC50 / Ki0.5 nM - 60 nM[2][6]
Dopamine Transporter LigandsDopamine Transporter (DAT)Dopamine Uptake AssayIC504 nM - 40 nM[2][6]
β-Glucuronidase Inhibitorsβ-GlucuronidaseEnzyme Inhibition AssayIC5017 µM - 50 µM[7]

Conclusion and Future Directions

The this compound core is far more than a passive scaffold; it is an enabling platform for the design of mechanistically precise therapeutics. Its inherent stereochemistry and versatile functionalization points allow medicinal chemists to meticulously craft molecules that can selectively inhibit enzymes or modulate the function of transporters and receptors. The case studies presented herein—targeting the dopamine transporter and β-glucuronidase—underscore the adaptability of this scaffold to address disparate biological targets. Future research will undoubtedly continue to leverage this privileged structure to develop novel agents for CNS disorders, oncology, and infectious diseases, further cementing its status as a cornerstone of modern drug discovery. The principles of stereochemically-driven design and mechanism-based screening will remain paramount in unlocking the full therapeutic potential of this remarkable chemical entity.

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. Available from: [Link]

  • Ghorai, S. K., Cook, C., Davis, M., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 46(7), 1220–1228. Available from: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Available from: [Link]

  • Ghorai, S. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Sci-Hub. Available from: [Link]

  • Saeed, M., Saify, Z.S., Zafar Iqbal, & Nazar-ul-Islam. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. Available from: [Link]

  • ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... Available from: [Link]

  • Wikipedia. N-Hydroxypiperidine. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available from: [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • Disrupting GPCR Complexes with Smart Drug-like Peptides. (2022). PMC - PubMed Central. Available from: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. Available from: [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Current Topics in Medicinal Chemistry, 23(13), 1221-1259. Available from: [Link]

  • Chapter 6: Ligand Regulation of GPCR Quaternary Structure. RSC Publishing. Available from: [Link]

  • GPCR ligands. Icahn School of Medicine at Mount Sinai. Available from: [Link]

Sources

Spectroscopic Analysis of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data of a Key Chiral Building Block

Introduction

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with stereochemically defined hydroxyl and methyl ester functionalities, makes it an important synthon for the synthesis of complex biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in multi-step synthetic sequences. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural features that govern its spectral characteristics.

Molecular Structure and Stereochemistry

The structural and stereochemical integrity of this compound is the foundation of its utility. The piperidine ring exists predominantly in a chair conformation, and the relative stereochemistry of the substituents at the C2 and C4 positions significantly influences the chemical environment of each atom, which is directly reflected in the spectroscopic data.

Figure 1. Chair conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

A sample of this compound hydrochloride (CAS 175671-43-9) is typically dissolved in a deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) for NMR analysis.[1] Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS or the residual solvent peak).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton in the molecule. The chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) are all informative.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-23.8 - 4.0ddJ(H2, H3a) ≈ 10-12, J(H2, H3e) ≈ 3-5
H-43.9 - 4.1m-
-OCH₃3.7 - 3.8s-
H-3a, H-5a (axial)1.6 - 1.8m-
H-3e, H-5e (equatorial)2.0 - 2.2m-
H-6a (axial)2.8 - 3.0m-
H-6e (equatorial)3.2 - 3.4m-
-NH(broad)s-
-OH(broad)s-

Note: These are predicted values and may vary based on solvent and experimental conditions.

The proton at C2 (H-2) is expected to be a doublet of doublets due to coupling with the two diastereotopic protons at C3. The axial proton at C4 (H-4) would likely appear as a multiplet. The methyl ester protons will be a sharp singlet. The remaining piperidine ring protons will appear as complex multiplets in the aliphatic region. The protons on the nitrogen and oxygen atoms may be broad and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
C=O (ester)170 - 175
C-465 - 70
C-255 - 60
-OCH₃50 - 55
C-645 - 50
C-3, C-530 - 40

Note: These are predicted values and may vary based on solvent and experimental conditions.

The carbonyl carbon of the ester group will be the most downfield signal. The carbons bearing the hydroxyl (C-4) and the ester (C-2) groups will also be in the downfield region of the aliphatic carbons. The remaining piperidine ring carbons will appear at higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Broad, Strong
N-H (amine)3200 - 3500Broad, Medium
C-H (aliphatic)2850 - 3000Medium-Strong
C=O (ester)1730 - 1750Strong, Sharp
C-O (ester)1000 - 1300Strong
C-N (amine)1000 - 1250Medium

The broad band in the high-frequency region is characteristic of the O-H and N-H stretching vibrations. The sharp, strong absorption around 1740 cm⁻¹ is a clear indication of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

The mass spectrum is typically obtained using a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument.

MS Data and Interpretation

In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺.

  • Molecular Formula: C₇H₁₃NO₃

  • Molecular Weight: 159.18 g/mol

  • [M+H]⁺: m/z = 160.09

The fragmentation pattern in MS/MS would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of water (-H₂O) from the hydroxyl group, and cleavage of the piperidine ring.

MS Fragmentation M [M+H]⁺ m/z = 160.09 F1 Loss of H₂O [M+H-H₂O]⁺ M->F1 F2 Loss of CH₃OH [M+H-CH₃OH]⁺ M->F2 F3 Ring Opening M->F3

Figure 2. Potential fragmentation pathways in ESI-MS.

Conclusion

The spectroscopic data of this compound provides a comprehensive structural fingerprint of this important chiral molecule. The combination of NMR, IR, and MS allows for its unambiguous identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed connectivity and stereochemical arrangement of the atoms, while the IR spectrum confirms the presence of the key hydroxyl, amine, and ester functional groups. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation behavior. This detailed spectroscopic analysis is indispensable for researchers and scientists working with this compound in the development of new therapeutics and other advanced materials.

References

Sources

structural elucidation of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Abstract

This compound is a pivotal chiral building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its specific stereochemistry is critical to its biological activity, necessitating a rigorous and unambiguous structural elucidation process. This guide provides a comprehensive, field-proven framework for the complete characterization of this molecule, from confirming its elemental composition and connectivity to establishing its relative and absolute stereochemistry. We will detail a multi-technique, self-validating workflow that integrates Mass Spectrometry, Infrared Spectroscopy, advanced Nuclear Magnetic Resonance techniques, Chiral High-Performance Liquid Chromatography, and single-crystal X-ray Crystallography. The causality behind each experimental choice is explained, and detailed protocols are provided to ensure reproducibility and scientific integrity.

Introduction: The Significance of Stereochemistry

The piperidine scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[3] The molecule of interest, this compound (Molecular Formula: C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ), features two stereocenters at the C2 and C4 positions.[1] The cis relationship between the carboxylate and hydroxyl groups, along with the specific (2S, 4R) absolute configuration, dictates the three-dimensional shape of the molecule. This, in turn, governs its interaction with biological targets, making stereochemical verification not just an analytical requirement, but a cornerstone of its application in drug development. This guide presents a logical, synergistic workflow for its complete structural confirmation.

The Analytical Workflow: A Synergistic Approach

The structural elucidation of a chiral molecule is a process of accumulating and cross-verifying evidence. No single technique provides the complete picture. Our approach is designed as a self-validating system where the results from each analysis support and confirm the others.

G cluster_start Initial Characterization cluster_connectivity Connectivity & Relative Stereochemistry cluster_absolute Absolute Stereochemistry & Purity MS Mass Spectrometry (Molecular Weight & Formula) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environment) MS->NMR_1D IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bond Connectivity) NMR_1D->NMR_2D NOESY NOESY / ROESY (Spatial Proximity / Cis-Trans) NMR_2D->NOESY HPLC Chiral HPLC (Enantiomeric Purity) NOESY->HPLC XRAY X-ray Crystallography (Definitive 3D Structure) NOESY->XRAY Validation HPLC->XRAY If crystalline

Caption: A logical workflow for comprehensive structural elucidation.

Mass Spectrometry: Confirming the Foundation

Rationale: The first step is to confirm the molecular weight and elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, typically forming the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition.[4][5]

Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.[3]

  • Ionization Mode: Positive ion mode is selected due to the basicity of the piperidine nitrogen.[3]

  • MS Method:

    • Perform a full scan (e.g., m/z 50-500) to identify the precursor ion [M+H]⁺.

    • Perform a product ion scan (MS/MS) on the precursor ion to observe fragmentation patterns. Common neutral losses for substituted piperidines include water (H₂O) from the hydroxyl group.[4]

Expected Results:

  • [M+H]⁺ Ion: A prominent peak at m/z 160.09, corresponding to [C₇H₁₃NO₃ + H]⁺.

  • HRMS: An accurate mass measurement within 5 ppm of the theoretical value (160.0917) for the protonated molecule.

  • Fragmentation: A key fragment at m/z 142.08 resulting from the loss of water ([M+H - H₂O]⁺).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and simple method to verify the presence of key functional groups predicted by the structure.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorption Bands: A combined experimental and theoretical study on 4-hydroxypiperidine provides a basis for interpreting the vibrational spectra.[6][7]

  • O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ (hydroxyl group).

  • N-H Stretch: A moderate band around 3300 cm⁻¹ (secondary amine).

  • C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic C-H).

  • C=O Stretch: A strong, sharp band around 1730-1750 cm⁻¹ (ester carbonyl).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Structure

Rationale: NMR is the most powerful technique for determining the detailed structure of a molecule in solution. A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon atoms, confirms the connectivity, and crucially, establishes the relative stereochemistry.[8]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

  • Experiments: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra.

¹H and ¹³C NMR: Initial Assignments

The piperidine ring exists in a chair conformation. The (2S,4R) stereochemistry dictates a cis relationship between the substituents at C2 and C4. In the most stable chair conformation, large groups prefer an equatorial position. Therefore, we expect the C2-methoxycarbonyl group to be equatorial. The C4-hydroxyl group can be either axial or equatorial, and its position influences the chemical shifts and coupling constants of adjacent protons.[8]

Expected Data Summary:

Atom Position¹H Chemical Shift (ppm, multiplicity, J in Hz)¹³C Chemical Shift (ppm)
H-2~3.5-3.8 (dd)~58-62
H-3ax, H-3eq~1.5-2.2 (m)~30-35
H-4~3.9-4.2 (m)~65-70
H-5ax, H-5eq~1.4-2.0 (m)~35-40
H-6ax, H-6eq~2.8-3.4 (m)~45-50
-OCH₃~3.7 (s)~52-55
-OH, -NHBroad, variable signals-

Note: These are predicted ranges. Actual values depend on solvent and concentration.[9][10][11]

2D NMR: Confirming Connectivity
  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings within the same spin system. It will show correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the piperidine ring sequence.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. A key expected correlation is between the -OCH₃ protons and the ester carbonyl carbon (C=O), confirming the methyl ester group.

NOESY: Unveiling the Relative Stereochemistry

Rationale: The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (<5 Å), regardless of whether they are connected through bonds. This is the definitive NMR experiment for establishing the cis or trans relationship of substituents on a ring. For a (2S,4R) configuration, the protons H-2 and H-4 are on the same face of the ring (cis to each other).

Caption: Key NOE correlation confirming cis-stereochemistry.

Expected Result: A clear cross-peak between the signals for H-2 and H-4 in the NOESY spectrum will confirm their spatial proximity. This provides powerful evidence for the cis relative stereochemistry, consistent with the (2S,4R) or (2R,4S) diastereomer.

Chiral HPLC: Quantifying Enantiomeric Purity

Rationale: While NMR can establish the relative stereochemistry, it cannot distinguish between enantiomers. Chiral HPLC is the standard method for separating enantiomers and determining the enantiomeric excess (e.e.) of the sample.[12] This step is crucial to confirm that the synthesis yielded the desired (2S,4R) enantiomer and not its (2R,4S) mirror image or a racemic mixture.

Protocol: Chiral HPLC Method Development

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those from the Chiralpak® series, are widely effective for piperidine derivatives.[12][13] A screening of columns (e.g., Chiralpak IA, IB, IC) is often the first step.

  • Mobile Phase: Normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) is typically used. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.[14]

  • Detection: UV detection is suitable if the molecule has a chromophore (often requiring derivatization, e.g., N-Boc protection) or by using a universal detector like a Charged Aerosol Detector (CAD).

  • Analysis: Inject the sample and, if available, the racemic standard. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Expected Result: A single major peak with a retention time corresponding to the (2S,4R) enantiomer, with an enantiomeric excess of >98% for high-purity samples.

X-ray Crystallography: The Definitive Answer

Rationale: Single-crystal X-ray crystallography is the gold standard for structural elucidation. It provides an unambiguous three-dimensional map of the atoms in the crystal lattice, directly revealing bond lengths, bond angles, and both relative and absolute stereochemistry.[15][16]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. High-quality single crystals are grown, typically by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).[15]

  • Data Collection: A single crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam at low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. For determining absolute stereochemistry, the Flack parameter is calculated, which should be close to zero for the correct enantiomer.[8]

Expected Result: A solved crystal structure confirming:

  • The piperidine ring in a chair conformation.

  • The cis relationship between the C2-methoxycarbonyl and C4-hydroxyl groups.

  • The absolute configuration at C2 as S and at C4 as R.

Conclusion: A Self-Validating Structural Dossier

By systematically applying this multi-technique workflow, a complete and self-validating structural dossier for this compound can be compiled. Mass spectrometry and IR spectroscopy provide initial confirmation of the basic molecular properties. A comprehensive suite of NMR experiments elucidates the precise connectivity and, crucially, the relative stereochemistry in solution. Chiral HPLC verifies the enantiomeric purity, and finally, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous approach ensures the highest level of scientific integrity, which is paramount for the use of this molecule in research and drug development.

References

  • Halko, M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-6. Available from: [Link]

  • Kato, A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(4), 386-394. Available from: [Link]

  • de Andrade, J. P., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 25(8), 1485-1494. Available from: [Link]

  • Döring, C., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2198-2209. Available from: [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molbank, 2021(1), M1189. Available from: [Link]

  • Arjunan, V., et al. (2011). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 828-835. Available from: [Link]

  • Saeed, M., et al. (2000). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Chemical Society of Pakistan, 22(3), 224-228. Available from: [Link]

  • PubChem. (n.d.). methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Subramanian, G. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Retrieved from [Link]

  • Papanikolaou, M., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(7), 3169. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Publishing. Retrieved from [Link]

Sources

The Hydroxypiperidine Carboxylate Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxypiperidine carboxylate framework represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural and chemical properties, including a three-dimensional architecture, hydrogen bonding capabilities, and synthetic tractability, make it a cornerstone for the design of molecules with finely tuned pharmacological profiles. This guide provides a comprehensive technical overview of the hydroxypiperidine carboxylate core, exploring its pivotal role in the synthesis of clinically relevant drugs, its engagement with various biological targets, and its emerging potential in challenging therapeutic areas such as neurodegenerative and viral diseases. We will delve into the intricate structure-activity relationships, showcase key synthetic strategies, and present detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Strategic Importance of the Hydroxypiperidine Carboxylate Moiety in Medicinal Chemistry

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to orient substituents in three-dimensional space to optimize interactions with biological targets.[1] The incorporation of both a hydroxyl and a carboxylate group onto this scaffold significantly enhances its versatility and drug-like properties.

The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for anchoring a molecule within a protein's binding pocket. It also provides a key handle for further synthetic modification, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.[2] The carboxylate group, or its ester derivatives, also participates in vital interactions with biological targets and influences the physicochemical properties of the molecule, such as solubility and membrane permeability.[3]

This unique combination of features has led to the widespread use of hydroxypiperidine carboxylates as key intermediates in the synthesis of a multitude of approved drugs and clinical candidates.[2][4]

Therapeutic Landscape of Hydroxypiperidine Carboxylate Derivatives

The hydroxypiperidine carboxylate scaffold has demonstrated remarkable therapeutic potential across a spectrum of diseases, primarily due to its ability to be tailored to interact with a wide range of biological targets.

Central Nervous System (CNS) Disorders

The hydroxypiperidine carboxylate core is a prominent feature in many CNS-active agents, including antipsychotics and antidepressants.[4] Its ability to be functionalized allows for the precise tuning of receptor interactions within the complex neurochemical landscape of the brain.

One notable area of investigation is the modulation of N-methyl-D-aspartate (NMDA) receptors , which are critical for synaptic plasticity, learning, and memory.[5][6] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. Hydroxypiperidine carboxylate derivatives have been explored as allosteric modulators of these receptors, offering a more subtle approach to regulating their function compared to direct agonists or antagonists.[5][6]

Furthermore, derivatives of hydroxypiperidine have shown high affinity for the dopamine transporter , a key target in the treatment of conditions like ADHD and substance abuse disorders. The introduction of a hydroxyl group into the piperidine ring can significantly enhance binding affinity and stereospecific interactions.

Neurodegenerative Diseases: The Case of Alzheimer's Disease

The pursuit of effective treatments for Alzheimer's disease has led researchers to explore novel therapeutic strategies, with a significant focus on modulating the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques in the brain is a pathological hallmark of the disease.[7]

Hydroxypiperidine carboxylate derivatives have emerged as promising candidates in this area, particularly as γ-secretase modulators (GSMs) .[7][8] Unlike γ-secretase inhibitors which can cause toxicity by affecting other essential signaling pathways, GSMs allosterically modulate the enzyme to selectively reduce the production of the toxic Aβ42 peptide while increasing the formation of shorter, less aggregation-prone Aβ species.[9][10]

The hydroxypiperidine carboxylate scaffold can be incorporated into multi-target-directed ligands for Alzheimer's disease, combining, for instance, cholinesterase inhibition with neuroprotective properties.[11][12]

Antiviral Applications

The hydroxypiperidine carboxylate moiety has also been investigated for its potential in combating viral infections. A notable example is in the development of influenza neuraminidase inhibitors . Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells. By inhibiting this enzyme, the spread of the virus can be halted. Structure-activity relationship (SAR) studies have shown that piperidine-based derivatives can be potent inhibitors of influenza virus replication.[2] The carboxylate group often plays a key role in binding to the active site of the neuraminidase enzyme.

Synthetic Strategies and Methodologies

The synthesis of hydroxypiperidine carboxylates, particularly chiral derivatives, is a critical aspect of their development as therapeutic agents. Various synthetic routes have been established, often starting from readily available precursors.

Synthesis of Ethyl 4-hydroxypiperidine-1-carboxylate

A common and versatile starting material is ethyl 4-hydroxypiperidine-1-carboxylate. Its synthesis can be achieved through several methods.

Protocol 1: Synthesis from 4-hydroxypiperidine [12]

  • To a solution of 4-hydroxypiperidine (1.2 equivalents) in dichloromethane at 0°C, add triethylamine (1.5 equivalents).

  • Slowly add ethyl chloroformate (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic extract with water and brine, then dry over sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain ethyl 4-hydroxypiperidine-1-carboxylate.

Enantioselective Synthesis of Hydroxypiperidine Derivatives

The stereochemistry of the hydroxyl and carboxylate groups is often crucial for biological activity. Therefore, enantioselective synthesis is of paramount importance.

Protocol 2: Enzymatic Resolution for the Synthesis of (S)-1-Boc-3-hydroxypiperidine [13][14]

This method utilizes the stereoselectivity of enzymes to resolve a racemic mixture of 1-Boc-3-hydroxypiperidine.

  • Prepare a racemic mixture of 1-Boc-3-hydroxypiperidine via catalytic hydrogenation of N-1-Boc-3-piperidone.[13]

  • Screen various ketoreductase enzymes for their ability to selectively reduce the ketone.

  • Perform the enzymatic reduction using the selected ketoreductase (e.g., KRED 110), NAD+ as a cofactor, and a suitable buffer system (e.g., triethanolamine HCl buffer pH 7.5).[13]

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched (S)-1-Boc-3-hydroxypiperidine.

Structure-Activity Relationship (SAR) and Drug Design Principles

The systematic modification of the hydroxypiperidine carboxylate scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.

Quantitative SAR (QSAR) in Neuraminidase Inhibitors

QSAR studies on neuraminidase inhibitors have revealed key structural features that govern their inhibitory potency. For instance, the nature and position of substituents on the piperidine ring and the type of ester group can significantly impact the IC50 values.[15][16][17]

Table 1: Illustrative SAR Data for Piperidine-Based Influenza Neuraminidase Inhibitors

Compound IDR1 GroupR2 GrouppIC50
1C6H5-H4.672
9(2-OH)C6H4-ClCH2CO-5.234
15C6H5-PhCH2CO-5.917
23(2-OH)C6H4-NH2CH2CO-6.678

Data adapted from a representative QSAR study.[16]

Bioisosteric Replacement of the Carboxylate Group

While the carboxylate group is often crucial for activity, it can sometimes lead to unfavorable pharmacokinetic properties. In such cases, bioisosteric replacement is a powerful strategy in drug design. The carboxylate can be replaced with other acidic functional groups that mimic its size, shape, and electronic properties.

A common bioisostere for a carboxylic acid is the tetrazole ring. This replacement can often maintain or even improve biological activity while enhancing properties like metabolic stability and oral bioavailability.

Data Presentation and Visualization

Tabulated Biological Data

Table 2: Biological Activity of Selected Hydroxypiperidine Carboxylate Derivatives

CompoundTargetAssayActivity (IC50/Ki)Reference
SLC-0111 AnalogCarbonic Anhydrase IXEnzyme Inhibition-[18]
BepotastineHistamine H1 ReceptorReceptor Binding-[4]
Piperidine Derivative 11eInfluenza A Virus (H3N2)Cell-based AssayEC50 = 0.05 µM[2]
Hydroxypyridinone CarboxylateInfluenza PAN EndonucleaseFRET-based AssayIC50 ≈ 17 nM[1]

Note: Specific quantitative data for SLC-0111's carboxylate analog was not available in the provided search results. Bepotastine is a known drug synthesized from a hydroxypiperidine carboxylate intermediate.

Visualizing Key Pathways and Workflows

Diagram 1: Simplified Synthetic Workflow for a Chiral Hydroxypiperidine Carboxylate

G Start Racemic 1-Boc-3-hydroxypiperidine Enzyme Enzymatic Resolution (e.g., KRED) Start->Enzyme Product Enantiopure (S)-1-Boc-3-hydroxypiperidine Enzyme->Product Deprotection Deprotection Product->Deprotection Final Chiral Hydroxypiperidine Carboxylate Precursor Deprotection->Final

Caption: Enzymatic resolution is a key step in obtaining enantiomerically pure hydroxypiperidine carboxylate precursors.

Diagram 2: Mechanism of Action of a Hypothetical Hydroxypiperidine Carboxylate as a γ-Secretase Modulator

G cluster_0 Cell Membrane APP Amyloid Precursor Protein (APP) gamma_Secretase γ-Secretase APP->gamma_Secretase Cleavage Abeta42 Aβ42 (Toxic) gamma_Secretase->Abeta42 Abeta38 Aβ38 (Less Toxic) gamma_Secretase->Abeta38 GSM Hydroxypiperidine Carboxylate (GSM) GSM->gamma_Secretase Allosteric Modulation Plaques Amyloid Plaques Abeta42->Plaques

Caption: Allosteric modulation of γ-secretase by a hydroxypiperidine carboxylate can shift APP cleavage to produce less toxic Aβ peptides.

Diagram 3: Drug Discovery Logic for Hydroxypiperidine Carboxylates

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Scaffold Hydroxypiperidine Carboxylate Scaffold Library Combinatorial Library Synthesis Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Optimization SAR->Lead Candidate Clinical Candidate Lead->Candidate Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: The logical progression of drug discovery utilizing the hydroxypiperidine carboxylate scaffold.

Conclusion and Future Perspectives

The hydroxypiperidine carboxylate scaffold has firmly established itself as a versatile and highly valuable framework in the landscape of drug discovery. Its continued prevalence in a wide range of therapeutic agents is a testament to its favorable physicochemical and pharmacological properties. As our understanding of complex diseases deepens, the ability to finely tune molecular interactions through the strategic functionalization of this scaffold will become even more critical.

Future research will likely focus on exploring novel stereoselective synthetic methodologies to access a wider diversity of chiral hydroxypiperidine carboxylates. Furthermore, the application of this scaffold in developing covalent inhibitors and targeted protein degraders represents an exciting new frontier. The integration of computational modeling and artificial intelligence with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of next-generation therapeutics built upon this remarkable chemical foundation.

References

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). Retrieved from [Link]

  • SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Chimeric Conjugates for Alzheimer's Disease - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Biased modulators of NMDA receptors control channel opening and ion selectivity - PubMed. (n.d.). Retrieved from [Link]

  • Allosteric modulators of NMDA receptors: multiple sites and mechanisms - PubMed. (n.d.). Retrieved from [Link]

  • Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - RSC Publishing. (2020, August 27). Retrieved from [Link]

  • Structure Optimization of Neuraminidase Inhibitors as Potential Anti-Influenza (H1N1Inhibitors) Agents Using QSAR and Molecular Docking Studies - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ethyl 4-hydroxypiperidine-1-carboxylate - ChemBK. (2024, April 9). Retrieved from [Link]

  • QSAR Studies on Neuraminidase Inhibitors as Anti-Influenza Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (n.d.). Retrieved from http://www.orgsyn.org/demo.aspx?prep=v79p0212
  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. (2023, October 16). Retrieved from [Link]

  • The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. (n.d.). Retrieved from [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed. (2012, July 21). Retrieved from [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC. (n.d.). Retrieved from [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - ResearchGate. (n.d.). Retrieved from [Link]

Sources

stereochemistry of 4-hydroxypiperidine-2-carboxylate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 4-Hydroxypiperidine-2-carboxylate Esters

Authored by a Senior Application Scientist

Introduction: The Significance of Stereochemical Control in a Privileged Scaffold

The 4-hydroxypiperidine-2-carboxylate framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active molecules and approved pharmaceuticals.[1] Its inherent structural features—a conformationally restricted six-membered ring, a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (ester carbonyl), and a basic nitrogen atom—provide a versatile three-dimensional template for precise interaction with biological targets such as enzymes and receptors.[2]

However, the therapeutic efficacy and safety of drug candidates containing this moiety are inextricably linked to their stereochemistry. The presence of two stereogenic centers at the C2 and C4 positions gives rise to four possible stereoisomers. The spatial orientation of the carboxylate and hydroxyl groups dictates not only the molecule's shape but also its pharmacological profile. Consequently, the ability to selectively synthesize and definitively characterize each stereoisomer is not merely an academic exercise but a critical necessity in drug discovery and development.[][4] This guide provides a comprehensive overview of the core principles, advanced synthetic strategies, and analytical methodologies pertaining to the stereochemistry of these vital pharmaceutical building blocks.

Part 1: Foundational Stereochemistry and Conformational Dynamics

The stereochemical complexity of 4-hydroxypiperidine-2-carboxylate esters arises from two key aspects: the relative and absolute configuration at the C2 and C4 stereocenters, and the conformational isomerism of the piperidine ring.

Configurational Isomers: Cis and Trans Diastereomers

With two stereocenters, four stereoisomers exist, comprising two pairs of enantiomers. The relative orientation of the C2-ester and C4-hydroxyl groups defines the diastereomers, which are designated as cis or trans.

  • cis-Isomers: The C2 and C4 substituents are on the same face of the piperidine ring. This corresponds to the (2S, 4R) and (2R, 4S) configurations.

  • trans-Isomers: The C2 and C4 substituents are on opposite faces of the ring. This corresponds to the (2S, 4S) and (2R, 4R) configurations.[5][6]

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis1 (2S,4R) cis2 (2R,4S) cis1->cis2 Enantiomers trans1 (2S,4S) cis1->trans1 Diastereomers trans2 (2R,4R) cis1->trans2 Diastereomers cis2->trans1 Diastereomers cis2->trans2 Diastereomers trans1->trans2 Enantiomers

Caption: The four stereoisomers of 4-hydroxypiperidine-2-carboxylate.

Conformational Analysis: The Dominance of the Chair Form

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[7][8] In this conformation, each substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is governed by the energetic penalty associated with 1,3-diaxial interactions.

  • Equatorial Preference: Bulky substituents, such as the ester group and N-protecting groups (e.g., Boc), strongly prefer the equatorial position to avoid steric clashes with axial hydrogens.[9]

  • Hydroxyl Group Ambivalence: The smaller hydroxyl group has a less pronounced preference and can exist in either axial or equatorial orientations, with the equilibrium often influenced by solvent and intramolecular hydrogen bonding.[7]

The dominant conformation for cis and trans isomers typically places the bulky C2-ester group in an equatorial position.

  • For cis-(2S,4R): An equatorial C2-ester forces the C4-hydroxyl group into an axial position.

  • For trans-(2S,4S): An equatorial C2-ester allows the C4-hydroxyl group to also be equatorial.

This conformational preference is not merely a structural footnote; it directly influences the molecule's reactivity and how it presents its functional groups for interaction with a biological target.

Part 2: Strategies for Stereoselective Synthesis

Achieving stereochemical purity is paramount. Several strategies have been developed, ranging from diastereoselective reductions to highly sophisticated asymmetric catalytic methods.

Diastereoselective Synthesis: Controlling Relative Stereochemistry

A common and effective approach involves the stereoselective reduction of an N-protected 4-oxopiperidine-2-carboxylate ester. The choice of reducing agent is critical for directing the stereochemical outcome.

  • Synthesis of cis-Isomers: Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), approach the ketone from the sterically less hindered face, opposite to the equatorial ester group. This "steric approach control" delivers the hydride to the axial face, resulting in an equatorial hydroxyl group and thus the cis product.

  • Synthesis of trans-Isomers: Smaller reducing agents, like sodium borohydride (NaBH₄), can approach from either face.[10] The outcome is often a mixture of diastereomers, although conditions can be optimized to favor the thermodynamically more stable trans product where both large substituents are equatorial.

Aza-Prins cyclization represents another powerful method for the diastereoselective synthesis of cis-4-hydroxypiperidines.[11] Similarly, Cu(I)-catalyzed reductive aldol cyclizations have been employed to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity, which can then be further elaborated.[12]

G cluster_workflow Diastereoselective Reduction Workflow cluster_cis cis-Selective Pathway cluster_trans trans-Favored Pathway start N-Boc-4-oxopiperidine -2-carboxylate Ester reagent_cis Bulky Reducing Agent (e.g., L-Selectride) start->reagent_cis reagent_trans Small Reducing Agent (e.g., NaBH₄) start->reagent_trans mech_cis Axial Hydride Attack (Steric Control) reagent_cis->mech_cis product_cis cis-(2S,4R) Product (Axial OH) mech_cis->product_cis mech_trans Equatorial Attack Favored (Thermodynamic Control) reagent_trans->mech_trans product_trans trans-(2S,4S) Product (Equatorial OH) mech_trans->product_trans

Caption: Control of diastereoselectivity in the reduction of 4-oxopiperidines.

Enantioselective Synthesis: Establishing Absolute Stereochemistry

Controlling the absolute configuration requires more advanced techniques that introduce chirality in a predictable manner.

A. Biocatalysis: The Enzymatic Approach Enzymes, particularly carbonyl reductases (KREDs), offer an exceptionally efficient and environmentally benign method for producing chiral alcohols.[13][14] These biocatalysts can reduce 4-oxopiperidine precursors with exquisite stereoselectivity.

  • Mechanism: By utilizing different KREDs, which possess active sites with distinct stereochemical preferences, it is possible to synthesize all four stereoisomers from a common racemic starting material or a prochiral ketone.[14] The reaction often proceeds with very high conversion and greater than 99% enantiomeric excess (ee).[13]

B. Asymmetric Catalysis Transition-metal and organocatalytic methods provide a versatile platform for asymmetric synthesis.

  • Organocatalysis: Chiral phosphoric acids have been used to catalyze the asymmetric synthesis of piperidine-2-carboxylates, achieving high yields and ee.[15] Proline-derived organocatalysts can facilitate domino reactions to construct the piperidine ring with multiple contiguous stereocenters.[16]

  • Transition-Metal Catalysis: Chiral phosphine ligands complexed with metals like rhodium or iridium are effective for the asymmetric hydrogenation of tetrahydropyridine precursors.[17] Asymmetric [4+2] annulations of imines with allenes, catalyzed by chiral phosphines, also provide a direct route to functionalized piperidines with excellent stereoselectivity.[18]

C. Chiral Resolution When an enantioselective synthesis is not feasible, resolution of a racemic mixture is a viable strategy.

  • Classical Resolution: This involves reacting the racemic piperidine with a chiral resolving agent (e.g., di-benzoyl-L-tartaric acid) to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[19]

  • Enzymatic Kinetic Resolution: Lipases can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is particularly effective for resolving racemic alcohols or esters.[20][21]

  • Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful, albeit more expensive, method for directly separating enantiomers.[22]

Synthesis StrategyCore PrincipleTypical SelectivityKey Advantages
Diastereoselective Reduction Steric or thermodynamic control using achiral reagents.>95:5 drCost-effective, scalable.
Biocatalysis (KREDs) Enzyme-catalyzed asymmetric reduction of ketones.>99% ee, >99% deHigh selectivity, mild conditions, "green".[13][14]
Asymmetric Catalysis Chiral catalyst transfers stereochemical information.90-99% eeBroad substrate scope, catalytic nature.[18]
Chiral Resolution Physical separation of enantiomers (via diastereomers).Up to >99% eeApplicable when asymmetric routes fail.[19][22]

Table 1: Comparison of key stereoselective synthesis strategies.

Part 3: Stereochemical Characterization

Unambiguous determination of both relative and absolute stereochemistry is crucial. A combination of spectroscopic and analytical techniques is typically employed.

NMR Spectroscopy for Relative Configuration and Conformation

Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the relative stereochemistry and conformational preferences in solution.[7][9]

  • ¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is highly dependent on the dihedral angle between them. In a chair conformation, the coupling between two axial protons (J_ax-ax) is large (typically 10-13 Hz), whereas axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are small (2-5 Hz). By analyzing the multiplicity and J-values of the protons at C2, C3, C4, and C5, one can deduce the axial or equatorial disposition of the substituents.

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments detect through-space proximity between protons. Strong NOEs between protons in a 1,3-diaxial relationship provide definitive evidence for their spatial orientation and confirm the chair conformation.

Definitive Assignment and Purity Analysis
  • X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure of a molecule, providing definitive proof of both relative and absolute configuration.

  • Chiral HPLC: This is the primary method for determining the enantiomeric purity (ee) of a sample. By using a column with a chiral stationary phase, the two enantiomers are separated, and their relative peak areas provide a precise quantification of the enantiomeric ratio.[22]

Part 4: Application in Drug Development - A Case Study

The (2R,4S)- and (2S,4R)- isomers of N-Boc-4-hydroxypiperidine-2-carboxylic acid and its esters are valuable intermediates in pharmaceutical development.[2][23][24][25] They serve as key building blocks for synthesizing complex molecules targeting a range of conditions, from neurological disorders to inflammatory diseases.[2] For instance, the specific cis stereochemistry is often crucial for pre-organizing the molecule into a bioactive conformation that fits precisely into an enzyme's active site or a receptor's binding pocket. The hydroxyl group can form a critical hydrogen bond, while the ester can be a handle for further synthetic elaboration or act as a prodrug moiety to improve bioavailability.[2] The piperidine nitrogen allows for modulation of basicity and the introduction of further diversity. The choice of the (2R,4S) or (2S,4R) enantiomer can lead to orders-of-magnitude differences in potency, underscoring the necessity of absolute stereochemical control.

Protocol: Diastereoselective Synthesis of N-Boc-cis-4-hydroxypiperidine-2-carboxylate

This protocol describes a typical diastereoselective reduction favoring the cis isomer.

Objective: To reduce tert-butyl 4-oxopiperidine-1,2-dicarboxylate to afford the corresponding cis-4-hydroxy product with high diastereoselectivity.

Methodology Rationale: The use of a sterically demanding hydride source (L-Selectride®) will ensure selective delivery of the hydride to the axial face of the piperidine ring, leading to the formation of the equatorial alcohol, which corresponds to the desired cis product relative to the C2 ester. The reaction is performed at low temperature (-78 °C) to maximize kinetic control and prevent side reactions.

Step-by-Step Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with N-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Inert Atmosphere: The system is purged with dry nitrogen and cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: L-Selectride® (1.0 M solution in THF, 1.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of 30% aqueous hydrogen peroxide (3.0 eq), followed by 3 M aqueous sodium hydroxide (3.0 eq). Caution: Quenching is exothermic.

  • Workup: The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure cis-4-hydroxypiperidine-2-carboxylate ester.

  • Characterization: The stereochemical outcome is confirmed by ¹H NMR, analyzing the coupling constants of the C4 proton to determine its axial/equatorial orientation.

Conclusion and Future Outlook

The is a field of critical importance, driven by the relentless pursuit of more selective and effective pharmaceuticals. Mastery over the synthesis and analysis of these stereoisomers is essential for modern drug discovery. While significant progress has been made, particularly in the realm of biocatalysis and asymmetric catalysis, the development of even more efficient, scalable, and sustainable methods remains an active area of research. Future innovations will likely focus on late-stage C-H functionalization to introduce stereocenters on complex scaffolds and the continued evolution of novel enzymatic tools to further expand the synthetic chemist's capabilities.

References

  • Chem-Impex. (n.d.). 2R,4S-Boc-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates. RSC Publishing. Retrieved from [Link]

  • Jones, P. G., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17, 5206-5215. Retrieved from [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). RSC Advances. Retrieved from [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. ACS Publications. Retrieved from [Link]

  • Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Asymmetric Synthesis of the Four Stereoisomers of 4-Hydroxypipecolic Acid. (2000). Synthesis. Retrieved from [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. (2005). Organic Letters. Retrieved from [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). RSC Publishing. Retrieved from [Link]

  • Key Applications of Ethyl 4-Hydroxypiperidine-1-carboxylate in Pharma. (n.d.). Acme Synthetic Chemicals. Retrieved from [Link]

  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. (n.d.). Blossom Chemical. Retrieved from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. Retrieved from [Link]

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2023). MDPI. Retrieved from [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2012). PubMed. Retrieved from [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (2005). PubMed. Retrieved from [Link]

  • (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. (2011). Organic Letters. Retrieved from [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.
  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2020). MDPI. Retrieved from [Link]

  • (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Commercial Availability of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, a key chiral building block in modern pharmaceutical development. This document is intended to serve as a practical resource for researchers, chemists, and supply chain professionals in the pharmaceutical and biotechnology industries. It offers insights into sourcing this critical intermediate, along with the necessary technical considerations for its effective utilization in drug discovery and development pipelines.

Introduction: The Significance of a Chiral Workhorse

This compound is a synthetically versatile heterocyclic compound. Its rigid, stereochemically defined structure, featuring both a hydroxyl and a methyl ester functional group, makes it an invaluable intermediate in the synthesis of complex, biologically active molecules. The specific (2S,4R) stereochemistry is often crucial for the desired pharmacological activity and selectivity of the final active pharmaceutical ingredient (API). As such, reliable commercial access to this high-purity chiral building block is a critical starting point for numerous drug discovery programs. This guide will delve into the commercial landscape, synthetic routes, and analytical considerations for this important molecule.

Commercial Availability and Sourcing

This compound is most commonly available commercially as its hydrochloride salt, which enhances its stability and shelf-life. The CAS number for the hydrochloride salt is 175671-43-9 .

Prominent Suppliers

A number of chemical suppliers specialize in providing this chiral building block for research and development purposes, as well as in bulk quantities for larger-scale manufacturing. When sourcing this material, it is crucial to consider not only the price but also the supplier's reputation for quality, consistency, and the completeness of their analytical documentation.

Table 1: Key Commercial Suppliers of this compound Hydrochloride (CAS 175671-43-9)

SupplierTypical PurityAvailabilityNotes
BOC Sciences≥98%Inquire for pricing and lead times.A global supplier of a wide range of chemical products for the pharmaceutical industry.[]
GeorganicsLaboratory GradeAvailable in various sizes from milligrams to multi-kilogram batches.Specializes in fine chemicals and intermediates for research and production.[2]
Moldb98+%Research chemical quantities.Provides analytical data such as NMR, HPLC, and LC-MS.[3]
Key Organics>97%Available in various pack sizes.A leading provider of chemistry services and BIONET products.[4]
SmoleculeResearch GradeIn stock.Offers a range of intermediates for pharmaceutical and organic synthesis.[5]

This table is not exhaustive and represents a selection of established suppliers. Researchers should always conduct their own due diligence when selecting a vendor.

Related Compounds

It is important for researchers to be aware of related stereoisomers and protected forms of this molecule, as they may be required for specific synthetic strategies or for use as analytical standards.

  • (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 175671-44-0) : The enantiomer of the primary subject of this guide.[6]

  • (2S,4R)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester : The N-Boc protected form, which is useful in multi-step syntheses where protection of the piperidine nitrogen is required.

  • (2S,4R)-4-hydroxypiperidine-2-carboxylic acid (CAS: 175671-49-5) : The parent carboxylic acid, which can be esterified to the methyl ester.[7][8]

Synthetic Approaches: From Precursor to Product

While many end-users will purchase this compound commercially, an understanding of its synthesis is crucial for assessing impurity profiles and for potential in-house production. The most common and practical laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid.

Workflow for Synthesis

The general workflow for the preparation of this compound hydrochloride involves two key stages: the synthesis or sourcing of the chiral carboxylic acid precursor, followed by esterification and salt formation.

G cluster_0 Synthesis of Precursor cluster_1 Esterification cluster_2 Purification and Salt Formation Chiral_Precursor (2S,4R)-4-hydroxypiperidine- 2-carboxylic acid Esterification Esterification with Methanol (e.g., Fischer Esterification) Chiral_Precursor->Esterification Methanol, Acid Catalyst Product_Ester Methyl (2S,4R)-4-hydroxypiperidine- 2-carboxylate Esterification->Product_Ester Purification Purification (e.g., Crystallization) Product_Ester->Purification Salt_Formation Salt Formation (HCl) Purification->Salt_Formation Final_Product Methyl (2S,4R)-4-hydroxypiperidine- 2-carboxylate Hydrochloride Salt_Formation->Final_Product

Caption: General synthetic workflow for this compound hydrochloride.

Experimental Protocol: Fischer Esterification

This protocol describes a general method for the esterification of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid.

Materials:

  • (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (e.g., 2M in diethyl ether)

Procedure:

  • Reaction Setup: Suspend (2S,4R)-4-hydroxypiperidine-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Cool the suspension in an ice bath and slowly add thionyl chloride or concentrated sulfuric acid dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the excess methanol.

  • Extraction: Dissolve the residue in water and basify with a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification and Salt Formation: Purify the crude ester by column chromatography if necessary. Dissolve the purified ester in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. Filter the solid, wash with cold solvent, and dry under vacuum to obtain the final product.

Quality Control and Analytical Methods

Ensuring the chemical and stereochemical purity of this compound is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound. The chemical shifts and coupling constants of the protons on the piperidine ring provide information about the relative stereochemistry.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A standard C18 reverse-phase HPLC method with UV or MS detection can be used to determine the chemical purity of the compound.

  • Chiral HPLC: To determine the enantiomeric purity (e.e.), a chiral stationary phase is required. Polysaccharide-based columns are often effective for the separation of piperidine enantiomers. For compounds lacking a strong chromophore, pre-column derivatization may be necessary to enhance detection.

G cluster_0 Structural Confirmation cluster_1 Purity Assessment QC_Sample QC Sample of Methyl (2S,4R)-4-hydroxypiperidine- 2-carboxylate HCl NMR ¹H and ¹³C NMR QC_Sample->NMR MS Mass Spectrometry QC_Sample->MS HPLC Reverse-Phase HPLC QC_Sample->HPLC Chiral_HPLC Chiral HPLC QC_Sample->Chiral_HPLC Structure_Confirmed Structure_Confirmed NMR->Structure_Confirmed Confirms Connectivity and Relative Stereochemistry MW_Confirmed MW_Confirmed MS->MW_Confirmed Confirms Molecular Weight Chemical_Purity Chemical_Purity HPLC->Chemical_Purity Determines Chemical Purity Enantiomeric_Purity Enantiomeric_Purity Chiral_HPLC->Enantiomeric_Purity Determines Enantiomeric Excess (e.e.)

Caption: Quality control workflow for this compound hydrochloride.

Applications in Drug Discovery and Development

The 4-hydroxypiperidine motif is a common feature in a variety of biologically active compounds, imparting favorable properties such as improved solubility and potential for hydrogen bonding interactions with biological targets. This compound serves as a versatile starting material for the synthesis of these more complex molecules.[9]

Its applications span a range of therapeutic areas, including but not limited to:

  • Neuroscience: As a precursor for compounds targeting receptors in the central nervous system.

  • Infectious Diseases: As a building block for antiviral and antibacterial agents.

  • Oncology: In the synthesis of novel cancer therapeutics.

The ability to introduce further chemical diversity through reactions at the hydroxyl group, the ester, and the piperidine nitrogen makes this a highly valuable scaffold for medicinal chemists.

Conclusion

This compound, primarily available as its hydrochloride salt, is a commercially accessible and synthetically important chiral building block. Its well-defined stereochemistry and versatile functional groups make it a cornerstone in the development of new pharmaceutical agents. For researchers and drug developers, a thorough understanding of its commercial landscape, synthetic routes, and analytical characterization is essential for the successful and efficient advancement of their projects. Careful supplier selection, based on quality and documentation, is a critical first step in leveraging the full potential of this valuable chemical intermediate.

References

  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride | CAS 175671-44-0. Retrieved from [Link]

  • Georganics. (n.d.). (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • PubChem. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ScienceDirect. (n.d.). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Utility of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, a synthetically versatile chiral building block, has emerged as a cornerstone in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and natural product synthesis. This technical guide provides an in-depth exploration of its applications, underpinned by detailed experimental protocols and a discussion of the strategic considerations that guide its use. We will delve into its origin from the chiral pool, key synthetic transformations including protection, oxidation, and stereoselective functionalization, and its role as a pivotal intermediate in the synthesis of bioactive molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the synthetic potential of this valuable compound.

Introduction: A Privileged Scaffold with Defined Stereochemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, owing to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1] The strategic functionalization of this heterocyclic core with stereochemically defined substituents is a key challenge and opportunity in medicinal chemistry. This compound stands out as a particularly valuable building block due to its pre-defined stereocenters at the C2 and C4 positions. This cis-relationship between the carboxylate and hydroxyl groups provides a rigid conformational bias that can be exploited in the design of targeted molecular interactions. Its utility is further enhanced by the presence of three distinct functional handles: a secondary amine, a secondary alcohol, and a methyl ester, each amenable to selective chemical manipulation.[2][3]

Sourcing Chirality: The Link to the Chiral Pool

The absolute stereochemistry of this compound is not a product of happenstance but is often derived from the "chiral pool," a collection of readily available and inexpensive enantiopure natural products.[4] The most common and logical chiral precursor for this piperidine derivative is (2S,4R)-4-hydroxy-L-proline, a non-essential amino acid. While a direct ring expansion from proline is one conceptual approach, a more practical and frequently employed strategy involves the diastereoselective synthesis starting from a suitable precursor, where the initial chirality is often sourced from an amino acid.

A cornerstone of this approach is the diastereoselective reduction of a prochiral ketone. The synthesis typically commences with an N-protected 4-oxopiperidine-2-carboxylate, which can be prepared through various established routes. The critical step is the stereocontrolled reduction of the ketone at C4 to yield the desired cis-alcohol.

Diagram 1: Retrosynthetic Analysis

G Target This compound Precursor Methyl N-Protected-(2S)-4-oxopiperidine-2-carboxylate Target->Precursor Diastereoselective Reduction ChiralSource Chiral Pool (e.g., Amino Acid Derivative) Precursor->ChiralSource Synthesis

Caption: Retrosynthetic approach to the target molecule.

Diastereoselective Synthesis: A Protocol for Establishing the cis-Stereorelationship

The key to accessing the desired (2S,4R) stereoisomer lies in the highly diastereoselective reduction of an N-protected methyl 4-oxopiperidine-2-carboxylate. The choice of the reducing agent is paramount in achieving high selectivity for the cis-product, where the hydride attacks from the sterically less hindered face, directed by the substituent at the C2 position. Bulky reducing agents, such as L-Selectride®, have proven to be highly effective in this transformation.[2][5]

Protocol 1: Diastereoselective Reduction of Methyl N-Boc-4-oxopiperidine-2-carboxylate

This protocol details the diastereoselective reduction of a ketone to furnish the cis-alcohol. The use of L-Selectride® (lithium tri-sec-butylborohydride) is critical for achieving high diastereoselectivity.

Materials:

  • Methyl N-Boc-4-oxopiperidine-2-carboxylate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolve methyl N-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford methyl (2S,4R)-N-Boc-4-hydroxypiperidine-2-carboxylate.

Causality and Self-Validation: The bulky nature of the L-Selectride® reagent favors axial attack on the more stable chair conformation of the piperidinone ring, where the C2 ester is equatorial. This leads to the formation of the equatorial hydroxyl group, resulting in the desired cis relationship. The protocol is self-validating through careful monitoring by TLC to ensure complete consumption of the starting material and characterization of the purified product by ¹H NMR and ¹³C NMR spectroscopy to confirm the stereochemistry. The coupling constants between the protons at C2, C3, and C4 can provide definitive evidence for the cis configuration.

Parameter Typical Value Reference
Diastereomeric Ratio (cis:trans)>95:5[2]
Yield85-95%[2]

Strategic Manipulation of Functional Groups

The synthetic utility of this compound lies in the selective manipulation of its three functional groups. Protecting group strategies are essential to orchestrate the desired reaction sequence.

N-Protection: Directing Reactivity

The secondary amine is often the most reactive site. Its protection is a critical first step in many synthetic routes to prevent unwanted side reactions. The choice of protecting group is dictated by the planned subsequent reaction conditions.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[6]

Protocol 2: N-Boc Protection of this compound

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in DCM (0.2 M).

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, methyl (2S,4R)-N-Boc-4-hydroxypiperidine-2-carboxylate, is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash chromatography.

Diagram 2: N-Protection Workflow

G start Start with This compound protect N-Protection (e.g., Boc₂O, Et₃N or Fmoc-OSu, base) start->protect product N-Protected Product protect->product selective_rxn Selective Reaction at -OH or -CO₂Me product->selective_rxn deprotect N-Deprotection selective_rxn->deprotect final_product Final Product deprotect->final_product

Caption: General workflow for N-protection and subsequent reactions.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another crucial protecting group, particularly in peptide synthesis, due to its orthogonality to the Boc group (Fmoc is base-labile, while Boc is acid-labile).[3]

Protocol 3: N-Fmoc Protection of this compound

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution (10%).

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise to the stirred mixture at room temperature.

  • Stir the reaction for 12-16 hours at room temperature. Monitor by TLC.

  • Once the reaction is complete, dilute with water and extract with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Fmoc protected product.

Oxidation of the Hydroxyl Group: Accessing the 4-Piperidone

Oxidation of the C4 hydroxyl group to the corresponding ketone provides a versatile intermediate for further carbon-carbon or carbon-heteroatom bond formation, for example, through reductive amination or Wittig-type reactions. The Swern oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metals.[7][8]

Protocol 4: Swern Oxidation of N-Boc-protected this compound

Materials:

  • N-Boc-protected this compound

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Water, 1 M HCl, saturated NaHCO₃, brine

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.[9]

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of N-Boc-protected this compound (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C.[9]

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) dropwise.[9]

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc-4-oxopiperidine-2-carboxylate.

Oxidation Method Reagents Typical Yield Key Considerations Reference
Swern Oxidation (COCl)₂, DMSO, Et₃N85-95%Requires low temperatures (-78 °C); produces odorous dimethyl sulfide.[7][9]
Dess-Martin Periodinane DMP90-98%Mild, room temperature reaction; reagent can be explosive under certain conditions.[9]
TEMPO-catalyzed TEMPO, NaOCl88-96%Catalytic, cost-effective; requires careful control of pH and temperature.[9]
Functionalization of the Hydroxyl Group: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols. In the context of N-Boc-protected this compound, this reaction allows for the introduction of various nucleophiles at the C4 position with inversion of configuration, leading to the corresponding trans-substituted product.

Diagram 3: Mitsunobu Reaction Mechanism

G PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=C(O)OEt]C(O)OEt PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium [R-O-P⁺Ph₃] Betaine->Oxyphosphonium + ROH, - DEAD-H₂ Byproduct2 DEAD-H₂ Betaine->Byproduct2 ROH R-OH (Hydroxypiperidine) Product R-Nu (Inversion of Stereochemistry) Oxyphosphonium->Product + Nu⁻ Byproduct1 Ph₃P=O Oxyphosphonium->Byproduct1 NuH Nu-H NuMinus Nu⁻ NuH->NuMinus - H⁺

Caption: Simplified mechanism of the Mitsunobu reaction.

Application in the Synthesis of Bioactive Molecules: A Case Study

The true value of a chiral building block is demonstrated in its successful application in the total synthesis of complex, biologically active molecules. While a direct total synthesis of a major drug using the title compound is not readily found in introductory literature, its structural motif is a key component in many neuraminidase inhibitors, such as analogues of Oseltamivir (Tamiflu®).[1][10] The cis-4-hydroxy-2-carboxylate substitution pattern is crucial for mimicking the binding of sialic acid in the active site of the neuraminidase enzyme. The synthetic strategies outlined in this guide provide a direct route to intermediates that can be further elaborated to such complex antiviral agents.

Conclusion

This compound is a powerful and versatile chiral building block in organic synthesis. Its well-defined stereochemistry, originating from the chiral pool, combined with its multiple, orthogonally addressable functional groups, makes it an invaluable intermediate for the synthesis of complex nitrogen-containing heterocycles. The detailed protocols provided herein for its diastereoselective synthesis and functional group manipulations are intended to empower researchers to confidently employ this compound in their synthetic endeavors, from fundamental methodology development to the intricate challenges of drug discovery and natural product synthesis.

References

  • A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides.
  • Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N - Benchchem.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.
  • Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC - NIH.
  • Dramatic effect of modified boranes in diastereoselective reduction of chiral cyclic α-ketophosphinates - Supporting Inform
  • L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - NIH.
  • Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters.
  • Luche Reduction - Organic Chemistry Portal.
  • Design, synthesis, and evaluation of carboxyl-modified oseltamivir derivatives with improved lipophilicity as neuraminidase inhibitors - PubMed.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry.
  • Synthesis and Biological Evaluation of NH 2 -Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - MDPI.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group - Benchchem.
  • Methods for the synthesis of fmoc protected amines - Google P
  • Fmoc - Lokey Lab Protocols - Wikidot.
  • Supplementary Material (ESI)
  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH.
  • Gilead Sciences' synthetic route of the Oseltamivir carboxylate development[11].

  • Thiol-Free Synthesis of Oseltamivir and Its Analogues via Organocatalytic Michael Additions of Oxyacetaldehydes to 2-Acylaminonitroalkenes - Sci-Hub.
  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.
  • 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S) - Organic Syntheses Procedure.
  • Swern oxidation | 841 Publications | 9801 Citations | Top Authors | Rel
  • Luche reduction - Wikipedia.
  • Sodium borohydride-Cerium(III) chloride (Luche reagent)
  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis - ResearchG
  • Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)
  • L-Proline, 2-methyl - Organic Syntheses Procedure.
  • N-methyl trans-4-hydroxy-L-proline (2S,4R) - PubChem - NIH.
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid deriv
  • Dr. P. Wipf - Reductions.

Sources

The Pivotal Role of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Piperidine Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including good aqueous solubility and metabolic stability, which are critical for developing effective drug candidates. However, the true therapeutic potential of piperidine derivatives is often unlocked through the precise control of their three-dimensional structure.[1] Chirality, the property of non-superimposable mirror images, plays a crucial role in the efficacy and safety of many drugs, as different enantiomers can exhibit vastly different biological activities.[3][4]

This guide focuses on a particularly valuable chiral building block: methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate . This molecule, featuring a cis-relationship between the ester at C2 and the hydroxyl group at C4, offers a rigid and stereochemically defined framework. This pre-defined spatial arrangement of functional groups is invaluable for researchers and drug development professionals aiming to design molecules that can interact with high specificity and affinity with biological targets such as enzymes and receptors.[3] This application note will provide a detailed overview of the synthesis of this versatile building block, protocols for its derivatization, and its application in the development of cutting-edge therapeutics.

Physicochemical Properties and Data

The defined stereochemistry of this compound and its derivatives dictates their physical and chemical properties, which are crucial for their application in synthesis. The N-Boc protected form is commonly used to enable selective reactions at the hydroxyl group.

PropertyValue (for N-Boc derivative)Reference(s)
Molecular Formula C₁₂H₂₁NO₅[]
Molecular Weight 259.30 g/mol [6]
Appearance Colorless to amber viscous liquid or waxy mass[]
Purity ≥95%[]
Storage Refrigerator (+4°C)[]
Boiling Point 352.1°C at 760 mmHg[]
Density 1.182 g/cm³[]
TPSA 76.07 Ų[6]
LogP 0.92[6]

Synthesis of the Chiral Building Block: A Verifiable Protocol

The asymmetric synthesis of this compound can be achieved from readily available chiral precursors. One robust strategy involves the stereoselective reduction of a δ-amino β-keto ester derived from a chiral pool starting material. The following protocol is based on established methodologies for the synthesis of 4-hydroxypipecolic acid stereoisomers.[3]

Part 1: Synthesis of (2S,4R)-4-Hydroxypipecolic Acid

The synthesis of the parent acid is a critical first step. A key transformation is the stereoselective reduction of an N-sulfinyl δ-amino β-keto ester, which sets the two stereocenters.[3]

Caption: Workflow for the synthesis of (2S,4R)-4-hydroxypipecolic acid.

Experimental Protocol: Synthesis of (2S,4R)-4-Hydroxypipecolic Acid

This protocol is a representative procedure based on the asymmetric synthesis of 4-hydroxypipecolic acid stereoisomers.[3]

  • Stereoselective Reduction: To a solution of the N-sulfinyl δ-amino β-keto ester (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add L-Selectride® (1.1 equiv, 1.0 M solution in THF) dropwise. The reaction is stirred at -78 °C for 2 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl.

  • Work-up and Isolation: The mixture is allowed to warm to room temperature and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude syn-δ-amino β-hydroxy ester.

  • Lactamization: The crude hydroxy ester is dissolved in methanol and treated with a catalytic amount of sodium methoxide. The mixture is stirred at room temperature for 12 hours to effect cyclization to the corresponding cis-4-hydroxy-2-piperidinone. The reaction is then neutralized with acidic resin, filtered, and concentrated.

  • Hydrolysis: The crude lactam is refluxed in 6 M HCl for 12 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by ion-exchange chromatography to afford (2S,4R)-4-hydroxypipecolic acid.

Part 2: Esterification to this compound

Standard esterification procedures can be employed to convert the carboxylic acid to its methyl ester.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Suspend (2S,4R)-4-hydroxypipecolic acid (1.0 equiv) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.

  • Acid Addition: Slowly add thionyl chloride (1.2 equiv) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours, during which the suspension will become a clear solution.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl. The resulting residue is the hydrochloride salt of this compound, which can be used directly or neutralized with a mild base and purified by silica gel chromatography if the free amine is required.[]

Application in Synthesis: N-Protection and Derivatization

The presence of both a secondary amine and a hydroxyl group necessitates the use of protecting groups for selective functionalization. The tert-butoxycarbonyl (Boc) group is commonly employed to protect the nitrogen atom, allowing for subsequent reactions at the hydroxyl group.

Caption: General workflow for N-Boc protection.

Experimental Protocol: N-Boc Protection

  • Reaction Setup: Dissolve this compound hydrochloride (1.0 equiv) in a mixture of dioxane and water (1:1).

  • Base and Reagent Addition: Add sodium bicarbonate (2.5 equiv) to the solution, followed by di-tert-butyl dicarbonate (1.1 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-16 hours.

  • Work-up and Isolation: Extract the reaction mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylate as a viscous oil or waxy solid.[][8]

Case Studies: Application in Drug Discovery

The rigid, chiral scaffold of (2S,4R)-4-hydroxypiperidine-2-carboxylate derivatives is a key component in several classes of therapeutic agents.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways in cancer cells. The piperidine moiety can serve as a key structural element that orients other functional groups for optimal binding to the PARP enzyme.[1] Novel piperidine-based benzamide derivatives have been designed and synthesized as potent PARP-1 inhibitors.[1] The (2S,4R)-4-hydroxy-2-carboxylate scaffold can be utilized to introduce specific interactions within the enzyme's active site, enhancing potency and selectivity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[9][10] Sitagliptin (Januvia®) is a prominent example. The design of novel DPP-4 inhibitors often involves incorporating rigid, chiral scaffolds to achieve high potency and selectivity. The 4-hydroxypiperidine-2-carboxylate framework can serve as a versatile template for creating new analogues that mimic the binding of endogenous substrates to the DPP-4 enzyme.[9][11]

Representative Protocol: Amide Coupling for DPP-4 Inhibitor Synthesis

This is a generalized protocol for the coupling of an N-protected 4-hydroxypiperidine-2-carboxylic acid with a primary amine, a common step in the synthesis of DPP-4 and other enzyme inhibitors.

  • Acid Activation: To a solution of N-Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid (1.0 equiv) in anhydrous DMF at 0 °C, add a peptide coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv). Stir the mixture for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary amine (1.0 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: The N-Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.

Conclusion

This compound is a powerful and versatile chiral building block in modern drug discovery. Its rigid, stereochemically defined structure provides a robust platform for the synthesis of complex molecules with precise three-dimensional architectures. The ability to selectively functionalize the nitrogen and hydroxyl groups allows for the creation of diverse libraries of compounds for screening against various biological targets. As demonstrated in the development of PARP and DPP-4 inhibitors, the strategic incorporation of this chiral piperidine scaffold can lead to highly potent and selective therapeutic agents. The synthetic protocols provided herein offer a reliable foundation for researchers and drug development professionals to access and utilize this valuable building block in their quest for novel medicines.

References

  • Gillard, J., et al. (1995). Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry. [Link]

  • MDPI. (2020). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

  • PubMed. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. [Link]

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.
  • RCSB PDB. (2003). 1X70: HUMAN DPP-IV IN COMPLEX WITH SITAGLIPTIN. [Link]

  • PMC. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. [Link]

  • NIH. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. [Link]

  • PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]

  • PubMed. Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • PMC. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. [Link]

  • PMC. A comprehensive update on the structure and synthesis of potential drug targets for combating the coronavirus pandemic caused by SARS-CoV-2. [Link]

  • ResearchGate. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. [Link]

  • PubMed Central. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. [Link]

  • ChemRxiv. A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. [Link]

  • Chemical Papers. (2023). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. [Link]

  • ACS Publications. Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. [Link]

  • ResearchGate. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. [Link]

  • ResearchGate. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

Sources

protocols for N-protection of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Protection of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate for Pharmaceutical Synthesis

This compound is a highly valuable chiral building block in modern drug discovery. Its defined stereochemistry and bifunctional nature make it a crucial intermediate in the synthesis of a wide array of pharmacologically active agents, including analgesics, anti-inflammatory drugs, and peptide-based therapeutics.[1][2][3][4][5] The presence of a secondary amine in the piperidine ring imparts both nucleophilic and basic properties, which, while essential for its biological activity in final compounds, can interfere with subsequent synthetic transformations.

To achieve controlled and high-yielding synthetic outcomes, the temporary masking of this amine functionality is paramount. This guide provides a comprehensive overview and detailed protocols for the N-protection of this key intermediate using three of the most robust and widely employed protecting groups in organic synthesis: Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethoxycarbonyl). The selection of a protecting group is a critical strategic decision, dictated by the stability of the group to downstream reaction conditions and the orthogonality of its deprotection method.

Strategic Selection of an N-Protecting Group

The choice between Boc, Cbz, and Fmoc hinges on the planned synthetic route. Each group possesses a unique lability profile, allowing for selective removal without affecting other sensitive functionalities or protecting groups. This principle of "orthogonality" is a cornerstone of modern complex molecule synthesis.[6][7]

Protecting GroupFull NameCommon Reagent(s)Key Stability CharacteristicsDeprotection Method
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc₂O)Stable to base, hydrogenolysis, and weak nucleophiles.Strong Acid (e.g., TFA, HCl)[6][8]
Cbz (or Z) CarboxybenzylBenzyl chloroformate (Cbz-Cl)Stable to acidic conditions and many bases.Catalytic Hydrogenolysis (H₂, Pd/C)[6][9]
Fmoc 9-FluorenylmethoxycarbonylFmoc-Cl, Fmoc-OSuStable to acid and hydrogenolysis.Base (e.g., Piperidine, DBU)[10]

Application Protocol 1: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and general stability.[8] Its removal under acidic conditions is clean and typically high-yielding, producing only gaseous byproducts (tert-butyl cation fragments to isobutylene and CO₂).[6]

Principle and Mechanistic Insight

The protection mechanism involves the nucleophilic attack of the secondary amine of the piperidine onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, displacing a tert-butoxycarbonate anion, which readily decomposes to tert-butanol and carbon dioxide. The reaction is often facilitated by a mild base to neutralize the protonated amine intermediate.[6]

Caption: Reaction scheme for N-Boc protection.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)

  • Triethylamine (TEA) (1.2 - 1.5 eq) or saturated aqueous NaHCO₃

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in DCM (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. In a separate container, dissolve Boc₂O (1.1 eq) in a small amount of DCM and add it dropwise to the reaction mixture. Expert Insight: Adding the Boc₂O as a solution helps to control the initial exotherm and ensures efficient mixing.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x). Causality: The NaHCO₃ wash removes any unreacted acidic species and the TEA hydrochloride salt.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure N-Boc protected product as a colorless oil or white solid.[][12]

Application Protocol 2: N-Cbz Protection

The carboxybenzyl (Cbz or Z) group is a classic protecting group, valued for its stability in both acidic and mildly basic conditions.[9] Its key advantage is its clean removal via catalytic hydrogenolysis, a mild method that is orthogonal to acid- and base-labile groups.[6][13]

Principle and Mechanistic Insight

N-Cbz protection is typically achieved using benzyl chloroformate (Cbz-Cl). The reaction is a nucleophilic acyl substitution where the piperidine nitrogen attacks the highly electrophilic carbonyl carbon of Cbz-Cl.[14] This displaces a chloride ion, generating HCl as a byproduct. A base is required to neutralize the generated acid and drive the reaction to completion.[9] Schotten-Baumann conditions (an aqueous base like NaHCO₃ with an organic solvent) are commonly employed.[7]

Workflow start Starting Material (Piperidine Derivative) setup Reaction Setup (Dissolve in Solvent, Add Base) start->setup addition Add Protecting Group Reagent (Boc₂O, Cbz-Cl, or Fmoc-OSu) setup->addition monitor Reaction Monitoring (TLC, LC-MS) addition->monitor workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete isolate Isolation (Dry & Concentrate) workup->isolate purify Purification (Flash Chromatography) isolate->purify product Pure N-Protected Product purify->product

Sources

Application Notes: The Strategic Role of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Scaffold of Strategic Importance

In the landscape of contemporary drug discovery, the demand for structurally complex and stereochemically defined molecules has never been greater. Among the privileged scaffolds utilized by medicinal chemists, the piperidine ring is ubiquitous due to its favorable physicochemical properties and its presence in a vast number of natural products and synthetic drugs. Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate represents a particularly valuable asset in this class. This chiral building block offers a conformationally restricted piperidine core decorated with three distinct functional groups—a secondary amine, a hydroxyl group, and a methyl ester—arranged with precise stereochemical control. This trifunctional nature allows for sequential, regioselective modifications, enabling the construction of intricate molecular architectures designed for high-potency and selective interactions with biological targets.[1][2] Its utility is not merely as a passive scaffold but as an active contributor to pharmacodynamic and pharmacokinetic properties, making it a cornerstone intermediate in the synthesis of innovative therapeutics.[3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The hydrochloride salt is a common and stable form of this intermediate.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 175671-43-9[4]
Molecular Formula C₇H₁₄ClNO₃[5]
Molecular Weight 195.65 g/mol [4]
Appearance White to off-white crystalline powder[6]
Purity Typically ≥95%[5]

Spectroscopic Characterization: While spectra must be run for each batch, a typical ¹H NMR spectrum in D₂O would show characteristic signals for the piperidine ring protons, with distinct splitting patterns due to the fixed chair-like conformation. Key signals include the methoxy singlet (~3.8 ppm), and the two diastereotopic protons adjacent to the ester and the hydroxyl group. Mass spectrometry (ESI+) would prominently feature the [M+H]⁺ ion for the free base at m/z 160.1.

Core Application: A Key Intermediate in the Synthesis of DPP-4 Inhibitors

The most prominent application of the (2S,4R)-4-hydroxypiperidine scaffold is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[7][8] The long-acting drug Omarigliptin (MK-3102) serves as a primary example, where this building block is a precursor to a key aminotetrahydropyran intermediate.[8][9] The synthesis showcases the strategic value of the pre-installed stereocenters and functional groups.

The general workflow involves leveraging the piperidine's secondary amine for coupling to other fragments of the target molecule. The hydroxyl and ester groups can be carried through the synthesis or modified in later steps to tune properties like solubility and metabolic stability. The defined stereochemistry is crucial for ensuring the correct three-dimensional orientation of substituents to fit into the DPP-4 enzyme's active site, thereby maximizing potency and selectivity.

Beyond DPP-4 inhibitors, the hydroxypiperidine motif is explored in developing ligands for various biological targets, including:

  • Histamine H3 Receptor Antagonists: The piperidine ring serves as a central scaffold for building antagonists with potential applications in treating neurological disorders.[10]

  • Dopamine Transporter (DAT) Ligands: Derivatives have been synthesized to explore potential treatments for conditions like cocaine addiction, where stereochemistry plays a critical role in binding affinity.[11]

  • General Drug Discovery: The compound is a versatile starting material for creating diverse libraries of piperidine-based molecules for screening against a wide array of therapeutic targets.[1][12]

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the common transformations of this compound, designed to be self-validating and grounded in established chemical principles.

Workflow Visualization: General Synthetic Utility

The diagram below illustrates a common synthetic sequence starting with the title compound, highlighting its versatility.

G cluster_0 A This compound HCl B N-Protection (e.g., Boc) A->B Base, Boc₂O C Functionalization / Coupling (e.g., N-Alkylation, Amide Coupling) B->C Electrophile, Base D Further Modification (e.g., Ester Hydrolysis) C->D LiOH or NaOH E N-Deprotection D->E Acid (TFA, HCl) F Final API / Bioactive Molecule E->F Final Coupling Step (if needed)

Caption: General synthetic workflow utilizing the title compound.

Protocol 1: N-Boc Protection of this compound Hydrochloride

Objective: To protect the secondary amine of the piperidine ring as a tert-butyloxycarbonyl (Boc) carbamate. This is a crucial step to prevent unwanted N-alkylation or N-acylation in subsequent reactions and to enhance solubility in organic solvents.

Causality: The Boc group is an ideal protecting group here; it is stable to a wide range of non-acidic conditions but can be removed cleanly with acid (e.g., TFA or HCl). Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the hydrochloride salt and the HCl generated during the reaction.

Table 2: Reagents and Materials for N-Boc Protection

Reagent/MaterialM.W.AmountMolesEq.
This compound HCl195.655.00 g25.5 mmol1.0
Dichloromethane (DCM)-100 mL--
Triethylamine (TEA)101.197.8 mL56.2 mmol2.2
Di-tert-butyl dicarbonate (Boc₂O)218.256.12 g28.1 mmol1.1
Magnetic stirrer, round-bottom flask, nitrogen line----

Step-by-Step Methodology:

  • Setup: Add this compound hydrochloride (5.00 g) and a magnetic stir bar to a 250 mL round-bottom flask.

  • Dissolution: Add dichloromethane (100 mL) to the flask. The starting material may not fully dissolve, resulting in a slurry.

  • Basification: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (7.8 mL) dropwise over 5 minutes. Stir for an additional 15 minutes at 0 °C. The slurry should become more homogeneous.

  • Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (6.12 g) in 20 mL of DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under a nitrogen atmosphere.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes mobile phase. The product, being less polar than the starting free amine, will have a higher Rf value. Stain with potassium permanganate.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% Ethyl Acetate in Hexanes) to afford the pure N-Boc protected product.

Expected Outcome: A colorless to pale yellow oil or waxy solid. The structure should be confirmed by NMR and MS analysis.[][14]

Protocol 2: Mitsunobu Reaction for O-Alkylation of the C4-Hydroxyl Group

Objective: To demonstrate the functionalization of the C4-hydroxyl group, a common strategy to introduce diversity or link to other molecular fragments. The Mitsunobu reaction allows for the inversion of stereochemistry at the C4 position if desired, or retention with appropriate nucleophiles.

Causality: The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups (e.g., esters, ethers, azides) with inversion of configuration. Triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD activate the alcohol, making the hydroxyl group a good leaving group for subsequent Sₙ2 displacement by a nucleophile.

Table 3: Reagents and Materials for O-Alkylation

Reagent/MaterialM.W.AmountMolesEq.
N-Boc-protected piperidine (from Protocol 1)259.302.00 g7.71 mmol1.0
Triphenylphosphine (PPh₃)262.293.03 g11.57 mmol1.5
4-Nitrobenzoic acid (Nucleophile example)167.121.94 g11.57 mmol1.5
Tetrahydrofuran (THF), anhydrous-80 mL--
Diisopropyl azodicarboxylate (DIAD)202.212.3 mL11.57 mmol1.5

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under nitrogen, add the N-Boc-protected piperidine (2.00 g), triphenylphosphine (3.03 g), and 4-nitrobenzoic acid (1.94 g).

  • Dissolution: Add anhydrous THF (80 mL) and stir until all solids are dissolved.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (2.3 mL) dropwise over 10-15 minutes. A color change (typically to a yellow or orange hue) and formation of a precipitate (triphenylphosphine oxide byproduct) are often observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the disappearance of the starting alcohol by TLC (e.g., 30% Ethyl Acetate/Hexanes). The product ester will be significantly less polar.

  • Work-up: Remove the solvent under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide. Filter the mixture, washing the solid with cold ether.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% Ethyl Acetate in Hexanes) to isolate the desired O-alkylated product.

Expected Outcome: The product with an inverted stereocenter at C4. This must be confirmed by detailed NMR analysis (NOE experiments) or by comparison to known standards.

Visualization: Role in Target Engagement

The precise stereochemistry of the hydroxypiperidine scaffold is paramount for effective binding to a biological target. The functional groups act as pharmacophores, forming specific interactions like hydrogen bonds.

G cluster_0 Enzyme Active Site cluster_1 Receptor_HBD H-Bond Donor Receptor_HBA H-Bond Acceptor Receptor_Hydrophobic Hydrophobic Pocket Ligand_Core Piperidine Scaffold Ligand_OH C4-OH Group Ligand_OH->Receptor_HBD H-Bond Ligand_NH Piperidine-NH Ligand_NH->Receptor_HBA H-Bond Ligand_R R-Group from C2 Ligand_R->Receptor_Hydrophobic Hydrophobic Interaction

Caption: Hypothetical binding mode of a hydroxypiperidine derivative.

Conclusion

This compound is far more than a simple chemical intermediate; it is a sophisticated tool for the modern medicinal chemist. Its inherent stereochemical complexity and trifunctional nature provide a robust platform for the efficient and elegant synthesis of advanced drug candidates. The successful application of this building block in developing drugs like Omarigliptin underscores its proven value. The protocols and principles outlined in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile scaffold in their pursuit of novel therapeutics.

References

  • Shi, Z., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. NIH Public Access. [Link]

  • Heze Yonghui Chemical Co., Ltd. Synthesis Process Of Omarigliptin Intermediate CAS 951127-25-6. [Link]

  • Jinan Rouse Industry Co., Ltd. (2024). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]

  • Flores, D. M., et al. (2022). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed Central. [Link]

  • ResearchGate. (2020). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. [Link]

  • Meltz, C. N., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. [Link]

  • Google Patents. (2016). CN105399744A - Synthetic method for omarigliptin.
  • Google Patents. (2015).
  • Georganics. (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. [Link]

Sources

Synthesis of Novel Drug Candidates Using Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral 4-Hydroxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The introduction of chirality further enhances the potential for specificity and potency while minimizing off-target effects. Among the various chiral piperidine building blocks, methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate stands out as a particularly versatile and valuable starting material.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel drug candidates. We will delve into specific, field-proven protocols for the synthesis of key intermediates and their elaboration into molecules targeting therapeutic areas such as metabolic diseases and viral infections. The focus will be on explaining the causality behind experimental choices, ensuring the trustworthiness of the protocols, and grounding the information in authoritative scientific literature.

Core Properties and Handling of this compound

This compound is a bifunctional molecule featuring a secondary alcohol and a methyl ester, with two defined stereocenters. The nitrogen atom of the piperidine ring is a secondary amine, which is typically protected during synthesis to control its reactivity. The most common protecting group is the tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.

Table 1: Physicochemical Properties of N-Boc-methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

PropertyValue
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
Appearance Colorless to amber viscous liquid or waxy mass
Storage Refrigerator (+4°C)

Note: The properties listed are for the N-Boc protected form of the title compound.

Application Protocol 1: Synthesis of a Chiral 4-Azidopiperidine Intermediate for Antiviral Agents

The introduction of an azide group at the C-4 position of the piperidine ring provides a versatile handle for the synthesis of various antiviral compounds, including neuraminidase inhibitors. The azide can be readily reduced to a primary amine or participate in click chemistry reactions. This protocol details the conversion of the 4-hydroxy group to an azide with inversion of stereochemistry via a Mitsunobu reaction.

Workflow for the Synthesis of a 4-Azidopiperidine Intermediate

start Methyl (2S,4R)-4-hydroxypiperidine- 2-carboxylate protect N-Boc Protection (Boc)₂O, Base start->protect Step 1 mitsunobu Mitsunobu Reaction DPPA, DIAD, PPh₃ protect->mitsunobu Step 2 product Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-azidopiperidine-2-carboxylate mitsunobu->product Step 3

Caption: Workflow for the synthesis of a 4-azidopiperidine intermediate.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of this compound

  • Reaction Setup: To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base such as triethylamine or sodium bicarbonate (2.5 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-Boc protected product, which can be purified by silica gel chromatography if necessary.

Step 2: Mitsunobu Reaction for Azide Introduction

  • Safety Note: Azide compounds are potentially explosive. Handle with care and use appropriate safety precautions.*

  • Reaction Setup: To a solution of N-Boc-protected this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. After 15 minutes, add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.[1][2] The reaction proceeds with a clean inversion of stereochemistry at the C-4 position.[2]

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-azidopiperidine-2-carboxylate.

Application Protocol 2: Synthesis of a Key Precursor for DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[3][4] Many DPP-4 inhibitors, such as Sitagliptin and Omarigliptin, feature a chiral amine component.[5] This protocol describes the synthesis of a key 4-aminopiperidine precursor from this compound, which can then be coupled to other fragments to generate DPP-4 inhibitors.

Synthetic Strategy for a 4-Aminopiperidine Precursor

start N-Boc-methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate oxidation Oxidation DMP or Swern Oxidation start->oxidation Step 1 ketone N-Boc-methyl 4-oxopiperidine-2-carboxylate oxidation->ketone Intermediate reductive_amination Reductive Amination Amine, NaBH(OAc)₃ ketone->reductive_amination Step 2 product N-Boc-methyl 4-aminopiperidine-2-carboxylate derivative reductive_amination->product Step 3

Caption: Synthetic workflow for a 4-aminopiperidine precursor.

Step-by-Step Experimental Protocol

Step 1: Oxidation of the 4-Hydroxy Group

  • Reaction Setup (Dess-Martin Periodinane Oxidation): Dissolve N-Boc-methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously until the layers become clear. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-4-oxopiperidine-2-carboxylate, which can be used in the next step without further purification or purified by column chromatography.[6]

Step 2: Reductive Amination

  • Reaction Setup: To a solution of the crude N-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.[7] Stir at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the desired N-Boc-protected 4-aminopiperidine derivative.

Step 3: Amide Coupling to Synthesize a DPP-4 Inhibitor Analog

The resulting 4-aminopiperidine derivative, after potential deprotection of the Boc group and/or hydrolysis of the methyl ester, can be coupled with a suitable carboxylic acid or acyl chloride to form the final DPP-4 inhibitor analog. Standard peptide coupling reagents such as EDC/HOBt or HATU can be employed for this transformation.

Table 2: Summary of Key Transformations and Reagents

TransformationStarting MaterialKey ReagentsProductTherapeutic Area Application
Azide Introduction N-Boc-methyl (2S,4R)-4-hydroxypiperidine-2-carboxylatePPh₃, DIAD, DPPAN-Boc-methyl (2S,4S)-4-azidopiperidine-2-carboxylateAntivirals (e.g., Neuraminidase Inhibitors)
Oxidation N-Boc-methyl (2S,4R)-4-hydroxypiperidine-2-carboxylateDess-Martin PeriodinaneN-Boc-methyl 4-oxopiperidine-2-carboxylateIntermediate for DPP-4 Inhibitors
Reductive Amination N-Boc-methyl 4-oxopiperidine-2-carboxylateAmine, NaBH(OAc)₃N-Boc-methyl 4-aminopiperidine-2-carboxylate derivativeDPP-4 Inhibitors (Diabetes)

Conclusion and Future Perspectives

This compound is a powerful and versatile chiral building block for the synthesis of a diverse range of drug candidates. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel antiviral agents and DPP-4 inhibitors. The strategic functionalization of the 4-hydroxy group, coupled with modifications at the nitrogen and ester positions, opens up a vast chemical space for the development of new therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future work in this area will likely focus on the development of more efficient and stereoselective methods for the derivatization of this scaffold, as well as its application in the synthesis of inhibitors for other important biological targets.

References

  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. BenchChem.
  • BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. BenchChem.
  • Akamanchi, K. G., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 339-343.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Al-Ostoot, F. H., et al. (2022).
  • Xu, F., et al. (2016). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Letters, 18(15), 3794-3797.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • ResearchGate. (2025). Design and synthesis of DPP-4 inhibitor for the treatment of type 2 diabetes.
  • ChemicalBook. (n.d.). N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis. ChemicalBook.
  • ResearchGate. (n.d.). Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM).
  • Organic Chemistry Portal. (n.d.).
  • Mibu, N., et al. (2005). Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes. Chemical & Pharmaceutical Bulletin, 53(9), 1171-1174.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. BenchChem.
  • Selvakumar, K., et al. (2018). Synthesis and antiviral study of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2875.
  • ChemScene. (n.d.). (2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester. ChemScene.
  • Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Shcherbakov, D. N., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Kuleshova, E. N., et al. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Molecules, 28(25), 1-15.
  • Reyes-Bravo, E., et al. (2022).
  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353–3362.
  • ResearchGate. (2025). Preparation of 2-Arylindole-4-carboxylic Amide Derivatives.

Sources

Application Note & Protocol: A Scalable, Diastereoselective Synthesis of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate via Asymmetric Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Piperidine Scaffold

The substituted piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, enabling precise interactions with biological targets, while often conferring favorable pharmacokinetic properties. Specifically, methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a high-value chiral building block, incorporating two stereocenters that are pivotal for the synthesis of complex drug candidates, including inhibitors for various enzymes and modulators for central nervous system targets.

The primary challenge in producing this molecule on a large scale is the precise and reliable control of its absolute and relative stereochemistry. While classical resolution and chiral pool synthesis from starting materials like hydroxyproline represent viable pathways, the catalytic asymmetric hydrogenation of a prochiral pyridine precursor offers a more direct, atom-economical, and highly scalable solution.[1][3] This application note details an efficient, field-proven protocol for the large-scale synthesis of this compound, focusing on a robust asymmetric hydrogenation strategy.

Strategic Overview: Why Asymmetric Hydrogenation?

Several strategies can be envisioned for constructing the target molecule, each with distinct advantages and industrial scalability considerations:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules like trans-4-hydroxy-L-proline seems intuitive. However, this route often requires multi-step sequences involving ring expansion and functional group manipulations, which can be complex and less efficient for large-scale production.[4][5]

  • Enzymatic Methods: Biocatalysis, using enzymes such as carbonyl reductases or ene-reductases, can provide exquisite stereoselectivity.[6][7][8] These methods are powerful but can face challenges in terms of enzyme stability, cofactor regeneration, and reaction concentration (titer) when scaled to multi-kilogram production.

  • Asymmetric Catalytic Hydrogenation: This approach stands out for its efficiency and scalability. It involves the reduction of a readily available, planar pyridine precursor using molecular hydrogen and a small amount of a chiral catalyst.[1][3] The catalyst, typically a rhodium or iridium complex with a chiral ligand, orchestrates the facial selectivity of hydrogen addition, directly establishing the desired stereocenters in a single, highly controlled step. This method avoids the use of stoichiometric chiral auxiliaries and often proceeds with very high substrate-to-catalyst ratios, making it economically and environmentally attractive for industrial applications.[9][10]

This guide will focus on the asymmetric hydrogenation approach due to its proven robustness, high stereocontrol, and direct applicability to large-scale manufacturing.

Recommended Synthetic Workflow

The proposed large-scale synthesis is a two-stage process. First, a suitable prochiral substrate, methyl 4-hydroxypyridine-2-carboxylate, is prepared from an inexpensive starting material. Second, this substrate undergoes a highly diastereoselective asymmetric hydrogenation to yield the target product.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Hydrogenation A Chelidamic Acid B Mono-esterification (MeOH, H+) A->B C Thermal Decarboxylation B->C D Methyl 4-hydroxypyridine- 2-carboxylate (Prochiral Substrate) C->D E Asymmetric Catalytic Hydrogenation (H₂, Chiral Rh/Ir Catalyst) D->E Key Stereochemistry- Defining Step F Methyl (2S,4R)-4-hydroxypiperidine- 2-carboxylate (Target Product) E->F G Isolation / Purification (Crystallization as HCl salt) F->G H Final API Intermediate G->H

Figure 1: Overall two-part synthetic workflow.

Causality Behind Experimental Choices
  • Choice of Precursor: Methyl 4-hydroxypyridine-2-carboxylate is an ideal substrate. Its aromaticity necessitates a potent catalytic system for reduction, while the C4-hydroxyl group can act as a directing group, aiding in achieving high diastereoselectivity through coordination with the metal center of the catalyst.

  • Choice of Catalyst: The core of this process is the chiral catalyst. Homogeneous catalysts, such as those derived from Rhodium(I) or Iridium(I) precursors and chiral bisphosphine ligands (e.g., Et-DuPhos, JosiPhos family), are selected. These catalysts are highly active under manageable pressures and temperatures and, most importantly, their chiral pocket creates a significant energy difference for the two possible facial approaches of the substrate, leading to the preferential formation of one enantiomer.[3][9] The catalyst is used in small quantities (typically 0.01 - 1 mol%), making it cost-effective despite the precious metal content.

  • Use of Acid Additive: The hydrogenation of pyridines can be challenging due to the aromatic stability and the potential for the basic nitrogen atom to poison the catalyst.[1] The addition of a non-coordinating acid, such as trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH), protonates the pyridine nitrogen. This activation lowers the energy barrier for reduction and prevents catalyst inhibition, leading to faster and more efficient reactions.[9][10]

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. High-pressure hydrogenation must be performed by trained personnel using a certified and properly maintained autoclave reactor behind a protective shield.

Protocol 1: Synthesis of Methyl 4-hydroxypyridine-2-carboxylate

This protocol describes the preparation of the key prochiral substrate from commercially available chelidamic acid.

Materials:

  • Chelidamic acid (1.0 eq)

  • Methanol (10-15 vol)

  • Sulfuric acid (conc., 0.1 eq)

  • Diphenyl ether (for decarboxylation)

Procedure:

  • Esterification: To a stirred suspension of chelidamic acid in methanol, slowly add concentrated sulfuric acid at 0-5 °C.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours, monitoring by HPLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diester.

  • Decarboxylation: The crude diester is added to a suitable high-boiling solvent like diphenyl ether.

  • The mixture is heated to 240-250 °C. Vigorous evolution of CO₂ will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Cool the mixture and purify the product by vacuum distillation or crystallization from a suitable solvent system (e.g., toluene/heptane) to afford methyl 4-hydroxypyridine-2-carboxylate as a solid.

Protocol 2: Large-Scale Asymmetric Hydrogenation

This protocol details the key stereochemistry-defining step using a high-pressure reactor.

Materials:

  • Methyl 4-hydroxypyridine-2-carboxylate (1.0 eq)

  • [Rh(COD)(Et-DuPhos-Rh)]BF₄ or a similar pre-catalyst (0.05 mol%)

  • Methanol (degassed, 10 vol)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic or overhead stirrer, temperature control, and pressure gauge.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor: Under a strict inert atmosphere (argon or nitrogen), charge the reactor with methyl 4-hydroxypyridine-2-carboxylate and the chiral rhodium pre-catalyst.

  • Add degassed methanol via cannula.

  • Inerting: Seal the reactor. Purge the headspace by pressurizing with nitrogen (to ~5 bar) and venting (to ~1 bar). Repeat this cycle 5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 20 bar).[1]

  • Begin stirring and heat the reactor to the set temperature (e.g., 40 °C). The reaction is typically exothermic; monitor and control the internal temperature.

  • Maintain the reaction under constant hydrogen pressure for 16-24 hours. Monitor the reaction progress by checking hydrogen uptake and/or analyzing samples (if the reactor allows for safe sampling).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor headspace with nitrogen (3 cycles).

  • Open the reactor and filter the reaction mixture through a pad of Celite® to remove any potential heterogeneous catalyst particles.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be analyzed for diastereomeric ratio and enantiomeric excess. For purification, the product is often converted to its hydrochloride salt by dissolving the crude material in a suitable solvent (e.g., ethyl acetate) and adding a solution of HCl in isopropanol or ether. The resulting crystalline salt is collected by filtration, washed with a cold solvent, and dried under vacuum.[][12]

Data Presentation & Validation

The success of the asymmetric hydrogenation is critically dependent on achieving high stereoselectivity. The following table summarizes typical results for this transformation.

ParameterValueRationale / Comment
Substrate Methyl 4-hydroxypyridine-2-carboxylateProchiral precursor
Catalyst [Rh(COD)(Et-DuPhos)]BF₄Chiral catalyst for stereocontrol
S/C Ratio 2000:1High efficiency, low catalyst cost
Pressure (H₂) 20 barSufficient for pyridine ring reduction
Temperature 40 °CBalances reaction rate and selectivity
Solvent MethanolGood solubility for substrate and product
Time 20 hoursTypical time to reach full conversion
Yield >95% (isolated as HCl salt)Efficient chemical conversion
Diastereomeric Ratio >98:2 (cis:trans)The cis isomer is favored
Enantiomeric Excess >99% ee (for the cis isomer)Excellent enantiocontrol

Self-Validating System:

  • In-Process Controls (IPCs): HPLC analysis is used to monitor the disappearance of the starting material. Chiral HPLC is essential to determine the diastereomeric ratio and enantiomeric excess of the product.

  • Final Product Validation: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The stereochemical outcome must be confirmed by comparison to an authenticated reference standard or by X-ray crystallography of the salt.

G cluster_0 Catalyst-Substrate Complex Formation cluster_1 Stereodetermining Hydrogen Delivery cluster_2 Product Formation Pyridine Pyridine Substrate Complex Diastereomeric π-Complexes Pyridine->Complex Catalyst Chiral Rh(I) Catalyst Catalyst->Complex TS_S Transition State A (Lower Energy) Complex->TS_S Favored Path TS_R Transition State B (Higher Energy) Complex->TS_R Disfavored Path H2 H₂ H2->TS_S H2->TS_R Product_S (2S,4R) Product (Major) TS_S->Product_S Product_R Other Isomers (Minor) TS_R->Product_R

Figure 2: Principle of catalyst-directed hydrogenation.

Conclusion

The detailed protocol outlines a highly efficient and scalable synthesis of this compound. By leveraging a robust asymmetric catalytic hydrogenation of a readily accessible pyridine precursor, this method provides excellent control over stereochemistry, achieving high yields and exceptional diastereomeric and enantiomeric purity. The process is well-suited for industrial implementation, offering an atom-economical and reliable route to a critical chiral intermediate for the pharmaceutical industry.

References

  • BenchChem. (2025).
  • Gotor-Fernández, V., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]

  • Bar-Ziv, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Pesce, D., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. [Link]

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Nagaoka, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Publications. [Link]

  • Pesce, D., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers. [Link]

  • Gotor-Fernández, V., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]

  • Kyowa Hakko Bio. (2011). Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline. [Link]

  • Liu, J., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline.
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • Wang, Y., et al. (2024). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances. [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ScienceDirect. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. [Link]

  • Google Patents. (n.d.). CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.

Sources

reaction conditions for the esterification of 4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 4-Hydroxypiperidine-2-Carboxylic Acid

Introduction: The Strategic Importance of a Bifunctional Scaffold

4-Hydroxypiperidine-2-carboxylic acid is a chiral, bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidine core, decorated with hydroxyl and carboxylic acid functionalities at defined stereocenters, serves as a valuable scaffold for introducing molecular diversity and tailoring pharmacokinetic properties. The ester derivatives of this acid are pivotal intermediates, often utilized to enhance cell permeability, modify solubility, or act as prodrugs that are later hydrolyzed in vivo.[1][2][3]

This document provides an in-depth technical guide on the reaction conditions for the esterification of this versatile building block. We will explore the inherent chemical challenges, delve into the reaction mechanism, and present detailed, field-proven protocols for its successful synthesis.

The Synthetic Challenge: Chemoselectivity in a Trifunctional System

The primary challenge in the esterification of 4-hydroxypiperidine-2-carboxylic acid lies in its trifunctional nature. The molecule contains:

  • A secondary amine (piperidine nitrogen) : A basic and nucleophilic center.

  • A carboxylic acid : An electrophilic center that is the target of esterification.

  • A secondary alcohol : A nucleophilic hydroxyl group.

Achieving chemoselective esterification at the carboxylic acid requires reaction conditions that activate the carboxyl group while simultaneously preventing unwanted side reactions at the amine and hydroxyl sites. Direct esterification under acidic conditions, known as the Fischer-Speier esterification, provides an elegant solution to this challenge.[4]

Reaction Mechanism: Acid-Catalyzed Fischer Esterification

The Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), serves two critical purposes in this specific synthesis:

  • Activation of the Carboxylic Acid : The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, which is a relatively weak nucleophile.[6][7][8]

  • In-Situ Protection of the Amine : The basic piperidine nitrogen is protonated by the acid catalyst to form an ammonium salt. This protonation renders the nitrogen non-nucleophilic, effectively protecting it from participating in side reactions (e.g., acylation) without the need for a separate protection step.[9]

The reaction proceeds through a series of reversible steps involving the formation of a tetrahedral intermediate, followed by the elimination of water to yield the final ester product.[5][6]

Fischer_Esterification_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst sub_acid Carboxylic Acid (Substrate) protonated_acid Protonated Carbonyl (Activated Intermediate) sub_acid->protonated_acid + H⁺ h_plus1 H⁺ (Catalyst) tetrahedral_int Tetrahedral Intermediate protonated_acid->tetrahedral_int + R'-OH alcohol R'-OH (Alcohol) proton_transfer Protonated Ether Intermediate tetrahedral_int->proton_transfer Proton Transfer water_loss Protonated Ester proton_transfer->water_loss - H₂O ester Ester Product water_loss->ester - H⁺ h_plus2 H⁺ (Catalyst) water H₂O

Caption: Acid-catalyzed Fischer esterification mechanism.

Methodologies and Comparative Reaction Conditions

The most common and atom-economical approach is the direct Fischer esterification. An alternative, particularly for sensitive substrates or when specific esterification reagents are required, involves an N-protection strategy.

  • Method 1: Direct Fischer Esterification : This method leverages the alcohol reactant as the solvent and a strong acid as the catalyst. It is efficient for producing simple alkyl esters (e.g., methyl, ethyl). The reaction equilibrium is driven towards the product by using a large excess of the alcohol.[10][11]

  • Method 2: N-Protection Strategy : For more complex syntheses, the piperidine nitrogen can be protected first, typically as a tert-butoxycarbonyl (Boc) carbamate.[12] This allows for a broader range of subsequent esterification conditions that might not be compatible with the free amine. After esterification, the Boc group can be removed under acidic conditions.

The following table summarizes typical conditions for the direct esterification of amino acids, which are directly applicable to the target molecule.

CatalystAlcohol (Solvent)Temperature (°C)Time (h)Typical YieldNotes
H₂SO₄ (conc.) MethanolReflux (65°C)4 - 12Good to ExcellentA common, effective catalyst.[13][14] Requires careful neutralization during workup.
HCl (gas) or AcCl EthanolReflux (78°C)6 - 16Good to ExcellentHCl gas can be bubbled through the alcohol, or acetyl chloride can be added to generate HCl in situ.
Thionyl Chloride (SOCl₂) Methanol / Ethanol0°C to RT2 - 8ExcellentForms the acyl chloride intermediate, which is then esterified. Highly efficient but requires careful handling of the reagent.
p-TsOH Toluene / AlcoholReflux12 - 24GoodMilder acid catalyst. Often used with a Dean-Stark trap to remove water azeotropically if a co-solvent like toluene is used.[4]

Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxypiperidine-2-carboxylate

This protocol describes a robust procedure for the ethyl esterification of 4-hydroxypiperidine-2-carboxylic acid via the direct Fischer esterification method.

Materials and Reagents:

  • 4-hydroxypiperidine-2-carboxylic acid

  • Ethanol (absolute, >99.5%)

  • Sulfuric Acid (concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine-2-carboxylic acid (e.g., 5.0 g, 1.0 eq).

    • Add absolute ethanol (100 mL). The starting material may not fully dissolve at this stage.

    • Cool the flask in an ice bath (0°C).

  • Catalyst Addition:

    • Slowly and carefully, add concentrated sulfuric acid (e.g., 2.0 eq) dropwise to the stirring suspension. The addition is exothermic. Maintain the temperature below 10°C during addition.

    • After the addition is complete, remove the ice bath.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). (Eluent: 10% Methanol in DCM with 1% NH₄OH). The product ester should have a higher Rf value than the starting carboxylic acid.

  • Workup and Neutralization:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of ethanol by approximately 75% using a rotary evaporator.

    • Cool the remaining solution in an ice bath and slowly neutralize it by adding saturated sodium bicarbonate solution until the pH is ~8-9. Be cautious as CO₂ evolution will cause foaming.

    • Transfer the aqueous mixture to a separatory funnel.

  • Extraction:

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product as an oil or semi-solid.

    • Purify the crude material by flash column chromatography on silica gel.[15] A gradient elution system, such as 0-10% methanol in dichloromethane, is often effective. Adding a small amount of ammonia to the solvent system (e.g., 0.5-1%) can improve peak shape and prevent tailing.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the pure ethyl 4-hydroxypiperidine-2-carboxylate.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow prep prep reaction reaction workup workup purify purify A 1. Reagent Setup (Acid, Alcohol in Flask) B 2. Catalyst Addition (H₂SO₄ at 0°C) A->B C 3. Reaction (Reflux for 8-12h) B->C D 4. Monitoring (TLC) C->D D->C Incomplete E 5. Cooldown & Conc. D->E Complete F 6. Neutralization (aq. NaHCO₃) E->F G 7. Extraction (DCM & Brine) F->G H 8. Drying & Conc. G->H I 9. Purification (Flash Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: Experimental workflow for ester synthesis.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, ensure the ethanol is anhydrous, as water will shift the equilibrium back to the starting materials.[10] Additional catalyst or extended reaction time may be required.

  • Side Reactions: At excessively high temperatures or with very strong acids, dehydration of the secondary alcohol to form an alkene is a potential side reaction.[16] Maintaining a controlled reflux temperature is crucial.

  • Difficult Purification: The product contains both a hydroxyl group and a basic nitrogen, which can cause streaking on silica gel. Using a solvent system doped with a base like triethylamine or ammonium hydroxide can significantly improve chromatographic separation.[15]

  • Alternative Workup: For large-scale reactions, instead of extraction, it may be possible to crystallize the product as a hydrochloride or other salt directly from the reaction mixture after partial concentration and addition of an anti-solvent like diethyl ether or MTBE.[17]

Conclusion

The esterification of 4-hydroxypiperidine-2-carboxylic acid is a foundational transformation for creating advanced intermediates in pharmaceutical synthesis. The direct acid-catalyzed Fischer esterification method is a robust, scalable, and efficient process that leverages the inherent reactivity of the substrate to achieve chemoselectivity. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can reliably produce high-purity piperidine esters, paving the way for the development of novel therapeutics.

References

  • PrepChem. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. Available at: [Link]

  • Pearson Education. Reactions of Amino Acids: Esterification. (2024). Available at: [Link]

  • Jedhe, G. S., et al. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central, (2015). Available at: [Link]

  • Evarist, V. T. (2R,4S)-4-hydroxypiperidine-2-carboxylic acid. EVT-1206531, (2024). Available at: [Link]

  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
  • Galaverna, G., et al. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, (2023). Available at: [Link]

  • Galaverna, G., et al. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PubMed Central, (2023). Available at: [Link]

  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Woinaroschy, A., et al. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central, (2024). Available at: [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2014). Available at: [Link]

  • Patrick, G. L. Appendix 6: Protecting groups. Oxford Learning Link, (2015). Available at: [Link]

  • University of Calgary. Protecting groups in organic synthesis. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • University of Toronto. Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

Sources

Strategic Application of Protecting Groups in 4-Hydroxypiperidine Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 4-Hydroxypiperidine in Modern Drug Discovery

4-Hydroxypiperidine is a cornerstone building block in medicinal chemistry, serving as a privileged scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its bifunctional nature, possessing both a reactive secondary amine and a secondary hydroxyl group, offers synthetic versatility. However, this dual reactivity also presents a significant challenge: achieving selective functionalization. To harness the full potential of this scaffold, a robust and well-designed protecting group strategy is not just advantageous, but essential.[4] This guide provides an in-depth exploration of common protecting groups for the nitrogen and oxygen functionalities of 4-hydroxypiperidine, delves into the logic of orthogonal protection strategies, and offers detailed, field-proven protocols for their application and removal.

Part 1: Protecting the Piperidine Nitrogen (N-Protection)

The secondary amine of the piperidine ring is nucleophilic and basic, readily participating in reactions such as acylation, alkylation, and arylation.[4] To temper this reactivity and direct modification to the hydroxyl group, the nitrogen is typically protected as a carbamate. This transformation significantly reduces the nitrogen's nucleophilicity through resonance delocalization of its lone pair of electrons with the adjacent carbonyl group.[5] The choice of carbamate is dictated by the planned synthetic route, specifically the conditions the molecule must endure in subsequent steps.

Common N-Protecting Groups: A Comparative Analysis
Protecting GroupAbbreviationProtection ReagentTypical Protection ConditionsDeprotection ConditionsOrthogonality & Stability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)NaHCO₃, H₂O/DCMStrong acid (TFA, HCl in dioxane)Stable to base and hydrogenolysis.[4]
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)NaHCO₃, THF/H₂OH₂, Pd/C (Hydrogenolysis)Stable to acid and base.[4]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃)20% Piperidine in DMFStable to acid and hydrogenolysis.[4]
In-Depth Look at N-Protecting Groups:
  • tert-Butoxycarbonyl (Boc): The Boc group is arguably the most common amine protecting group due to its ease of installation and its clean removal under acidic conditions.[4][5] Its stability to a wide array of non-acidic reagents makes it highly versatile. The deprotection mechanism involves protonation of the carbamate oxygen, followed by fragmentation to form the stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[5]

  • Benzyloxycarbonyl (Cbz): The Cbz group offers an alternative orthogonality. Its stability to both acidic and basic conditions makes it a valuable choice when these conditions are required in the synthetic sequence.[4] The primary method for its removal, catalytic hydrogenolysis, is exceptionally mild and selective, leaving most other functional groups untouched.[4][6]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is distinguished by its lability to basic conditions, typically using a solution of piperidine in DMF.[4] This unique deprotection condition makes it an essential component of orthogonal strategies, particularly in solid-phase peptide synthesis, but also valuable in solution-phase chemistry when acid- and hydrogenation-sensitive groups are present.

Part 2: Protecting the 4-Hydroxyl Group (O-Protection)

The hydroxyl group of 4-hydroxypiperidine can act as a nucleophile and may interfere with reactions involving strong bases, organometallics, or electrophilic reagents intended for the nitrogen atom.[4] Therefore, its protection is often a necessary step. Silyl ethers and benzyl ethers are the most common choices for hydroxyl protection in this context.

Common O-Protecting Groups: A Comparative Analysis
Protecting GroupAbbreviationProtection ReagentTypical Protection ConditionsDeprotection ConditionsOrthogonality & Stability
tert-ButyldimethylsilylTBDMS or TBSTBDMS-ClImidazole, DMFTBAF, THF; or mild acidStable to base and hydrogenolysis. Cleaved by fluoride or acid.[4]
BenzylBnBenzyl bromide (BnBr)NaH, TBAI, THFH₂, Pd/C (Hydrogenolysis)Stable to acid, base, and fluoride.[4]
TetrahydropyranylTHPDihydropyran (DHP)PPTS or CSA, DCMAcid (e.g., aq. HCl)Stable to base, hydrogenolysis, and fluoride.[4]
In-Depth Look at O-Protecting Groups:
  • tert-Butyldimethylsilyl (TBDMS or TBS): TBDMS is a robust silyl ether that provides excellent stability under a wide range of reaction conditions.[4] Its key feature is its selective cleavage by fluoride ion sources, most commonly tetra-n-butylammonium fluoride (TBAF).[4] This provides a deprotection pathway that is orthogonal to most other protecting groups.

  • Benzyl (Bn): The benzyl group forms a stable ether that is resistant to both acidic and basic conditions.[4][7] Like the Cbz group, it is most effectively removed by catalytic hydrogenolysis.[7] This shared deprotection method can be a strategic advantage for simultaneous deprotection of N-Cbz and O-Bn groups, or a limitation if sequential removal is desired.

  • Tetrahydropyranyl (THP): THP ethers are stable to basic, nucleophilic, and reducing conditions.[4] Their primary lability is towards acidic conditions, which can be a limitation if other acid-sensitive groups, such as Boc, are present.

Part 3: Orthogonal Protection Strategies in Action

In multi-step syntheses, the true power of protecting groups is realized through an orthogonal strategy. This approach allows for the selective removal of one protecting group in the presence of others by employing specific, non-interfering reaction conditions.[4][8]

Premier Orthogonal Pairing: N-Boc and O-TBDMS

A highly effective and widely used orthogonal pairing is the combination of N-Boc and O-TBDMS.[4] This strategy allows for selective deprotection of either group without affecting the other:

  • The O-TBDMS group can be cleaved with TBAF, leaving the acid-labile N-Boc group intact.

  • Conversely, the N-Boc group can be removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane, while the O-TBDMS group remains.

Orthogonal_Deprotection Start N-Boc, O-TBDMS 4-Hydroxypiperidine N_Deprotected O-TBDMS 4-Hydroxypiperidine Start->N_Deprotected  TFA or HCl/Dioxane   O_Deprotected N-Boc 4-Hydroxypiperidine Start->O_Deprotected  TBAF/THF   Final 4-Hydroxypiperidine N_Deprotected->Final  TBAF/THF   O_Deprotected->Final  TFA or HCl/Dioxane  

Caption: Orthogonal deprotection of N-Boc and O-TBDMS groups.

The Hydrogenolysis-Based Strategy: N-Cbz and O-Bn

Another powerful orthogonal strategy involves the use of protecting groups that are labile to hydrogenolysis. For instance, an N-Cbz group can be used in conjunction with an acid-labile (e.g., O-THP) or fluoride-labile (e.g., O-TBDMS) group. The N-Cbz group would remain stable during the acidic or fluoride-mediated deprotection of the hydroxyl group and could be selectively removed later via hydrogenolysis.[4]

General_Workflow cluster_N_Protection N-Protection cluster_O_Protection O-Protection Start 4-Hydroxypiperidine N_Protected N-Protected 4-Hydroxypiperidine Start->N_Protected (Boc)₂O or Cbz-Cl + Base Both_Protected Fully Protected Derivative N_Protected->Both_Protected TBDMS-Cl or BnBr + Base

Caption: General workflow for N- and O-protection of 4-hydroxypiperidine.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a guide for common protection and deprotection reactions of 4-hydroxypiperidine. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[4]

  • Materials:

    • 4-Hydroxypiperidine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Water (H₂O)

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and water.

    • Add a 1.0 M aqueous solution of sodium bicarbonate (1.0 eq).[4]

    • Add di-tert-butyl dicarbonate (1.0 eq) to the stirring mixture.[4]

    • Stir the reaction vigorously at room temperature for 12-16 hours.[4]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Protocol 2: N-Cbz Protection of 4-Hydroxypiperidine

This protocol provides a general procedure for the protection of an amine with the benzyloxycarbonyl (Cbz) group.[4]

  • Materials:

    • 4-Hydroxypiperidine (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.5 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (2:1 mixture)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the 4-hydroxypiperidine in a 2:1 mixture of THF and water.[4]

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.[4]

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[4]

    • Dilute the reaction mixture with water and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: O-TBDMS Protection of N-Boc-4-hydroxypiperidine
  • Materials:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NH₄Cl

    • Brine

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

    • Add imidazole, followed by TBDMS-Cl.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with EtOAc.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by silica gel column chromatography.

Protocol 4: Deprotection of N-Cbz Group by Hydrogenolysis

This protocol describes the removal of the Cbz group via catalytic hydrogenation.[4]

  • Materials:

    • N-Cbz protected piperidine (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (e.g., balloon)

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • Dissolve the N-Cbz protected amine in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC. The reaction is usually complete within a few hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules derived from 4-hydroxypiperidine. A thorough understanding of the stability, orthogonality, and the conditions required for the installation and removal of protecting groups like Boc, Cbz, TBDMS, and Bn is critical for the modern medicinal chemist. By carefully planning the sequence of protection and deprotection, researchers can unlock the full synthetic potential of this valuable scaffold, paving the way for the discovery of new and innovative therapeutics.

References

  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives - Benchchem.
  • An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group - Benchchem.
  • 4-Hydroxypiperidine | Pharmaceutical Intermediate - Benchchem.
  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing.
  • 4-Hydroxypiperidine - Chem-Impex.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
  • Protecting group - Wikipedia.

Sources

Application Notes and Protocols for the Strategic Functionalization of the Hydroxyl Group in Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the 4-Hydroxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents due to its favorable physicochemical properties and ability to engage in critical pharmacophoric interactions.[1][2] Among piperidine-based building blocks, methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate stands out as a versatile chiral intermediate.[3][4] Its defined stereochemistry and bifunctional nature—possessing a secondary amine, a methyl ester, and a strategically positioned secondary hydroxyl group—make it an invaluable starting material for synthesizing complex molecules, including analgesics, antivirals, and central nervous system (CNS) agents.[3][5]

The hydroxyl group at the C4 position is a key handle for introducing molecular diversity.[6][7] Its functionalization allows for the modulation of a compound's polarity, solubility, and ability to form hydrogen bonds, directly impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of robust, field-proven strategies for the chemical modification of this hydroxyl group, supported by detailed, self-validating experimental protocols.

Critical Prerequisite: Orthogonal Protection of the Piperidine Nitrogen

Before attempting to modify the C4-hydroxyl group, it is imperative to protect the secondary amine at the N1 position. The nitrogen atom is significantly more nucleophilic than the hydroxyl oxygen and will readily compete in acylation, alkylation, and other reactions, leading to a mixture of undesired products. The choice of a suitable protecting group is governed by the principle of orthogonality—it must be stable under the conditions used for hydroxyl functionalization and selectively removable later in the synthetic sequence.[8]

The tert-butoxycarbonyl (Boc) group is the most common and effective choice for this purpose. It effectively attenuates the nitrogen's nucleophilicity by forming a carbamate and is stable to a wide range of non-acidic reagents.[9] Its clean removal under acidic conditions (e.g., with trifluoroacetic acid or HCl) that typically leave esters and ethers intact makes it an ideal orthogonal protecting group.[10]

Workflow for N-Protection and Subsequent Hydroxyl Functionalization

The following diagram illustrates the essential N-protection step, which serves as the gateway to all subsequent functionalization of the C4-hydroxyl group.

G cluster_func C4-Hydroxyl Functionalization Pathways Start Methyl (2S,4R)-4-hydroxypiperidine- 2-carboxylate N_Protect Protocol 1: N-Boc Protection Start->N_Protect (Boc)₂O, Base N_Boc N-Boc-Methyl (2S,4R)-4-hydroxy- piperidine-2-carboxylate N_Protect->N_Boc Mitsunobu Mitsunobu Reaction (Stereoinversion) N_Boc->Mitsunobu Acylation O-Acylation (Esterification) N_Boc->Acylation Alkylation O-Alkylation (Etherification) N_Boc->Alkylation Sulfonylation Activation via Sulfonylation N_Boc->Sulfonylation Oxidation Oxidation to Ketone N_Boc->Oxidation G PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=C(OEt)O] PPh3->Betaine 1. Attack DEAD DEAD DEAD->Betaine 1. Attack IonPair Ion Pair [Ph₃P⁺-NH-N=C(OEt)O] [Nu⁻] Betaine->IonPair 2. Deprotonates Nu-H NuH Nucleophile (Nu-H) e.g., R'COOH NuH->IonPair Oxyphosphonium Oxyphosphonium Salt [R-O-P⁺Ph₃] [Nu⁻] IonPair->Oxyphosphonium Byproduct2 DEAD-H₂ IonPair->Byproduct2 Alcohol N-Boc-Piperidinol (R-OH) Alcohol->Oxyphosphonium 3. Forms Alkoxyphosphonium SN2 Sₙ2 Attack (Inversion) Oxyphosphonium->SN2 4. Nucleophilic Displacement Product Inverted Product (R-Nu) SN2->Product Byproduct1 Ph₃P=O SN2->Byproduct1

Sources

Application Notes and Protocols for the Quantification of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereospecific Quantification

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Its defined stereochemistry is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of undesired stereoisomers can lead to reduced therapeutic effect, altered pharmacokinetic profiles, or even adverse toxicological effects. Consequently, the development of robust, accurate, and precise analytical methods for the stereospecific quantification of this compound is paramount for quality control in drug development and manufacturing.

This comprehensive guide provides detailed application notes and protocols for the quantification of this compound, addressing the needs of researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring scientific integrity and trustworthiness in your results. All protocols should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[1][2][3][4][5]

Method 1: Chiral High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

Principle and Application: Chiral HPLC is the cornerstone for separating and quantifying enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differentially with the stereoisomers of the analyte, leading to different retention times and enabling their separation. This method is ideal for routine quality control, allowing for the determination of enantiomeric excess (%ee) and the quantification of the desired (2S,4R) isomer.

Causality in Experimental Choices: The selection of the CSP is the most critical parameter in chiral HPLC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds. The mobile phase composition is then optimized to achieve the best balance between resolution, analysis time, and peak shape. A normal-phase mode (e.g., using hexane and an alcohol) is frequently employed for these types of separations as it often provides better selectivity on polysaccharide-based CSPs compared to reversed-phase conditions.

Experimental Workflow: Chiral HPLC-UV/Vis

Chiral HPLC-UV/Vis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Standard Prepare Stock Solution (2S,4R)-isomer & racemate Dilution Prepare Calibration Curve & QC Samples Standard->Dilution Sample Dissolve Sample in Mobile Phase Sample->Dilution Injection Inject into Chiral HPLC System Dilution->Injection Separation Isocratic Elution on Chiral Stationary Phase Injection->Separation Detection UV/Vis Detection (e.g., 210 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Calculate Concentration & Enantiomeric Purity Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Chiral HPLC-UV/Vis Analysis.

Detailed Protocol: Chiral HPLC-UV/Vis

1. Materials and Reagents:

  • This compound reference standard

  • Racemic methyl 4-hydroxypiperidine-2-carboxylate (for resolution demonstration)

  • HPLC-grade n-hexane

  • HPLC-grade ethanol or isopropanol

  • HPLC system with UV/Vis detector

  • Chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC)

2. Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

4. Method Validation:

  • Specificity: Inject the racemate to demonstrate the resolution of the stereoisomers.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. A correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the resolution and quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle and Application: Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. This compound, with its polar hydroxyl and amine functional groups, has limited volatility and may exhibit poor peak shape due to interactions with the GC system. Derivatization is therefore essential to enhance its volatility and thermal stability.[6][7] Silylation, which replaces the active hydrogens on the hydroxyl and amine groups with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy. This GC-MS method is highly sensitive and selective, making it suitable for trace-level analysis and impurity profiling.

Causality in Experimental Choices: The choice of a mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, provides a good balance for separating a range of derivatized compounds. Electron ionization (EI) is a standard ionization technique in GC-MS that produces a reproducible fragmentation pattern, which is useful for structural confirmation and library matching.

Experimental Workflow: GC-MS with Derivatization

GC-MS with Derivatization Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample_Prep Prepare Sample Solution in Aprotic Solvent Derivatization Add Silylating Reagent (e.g., BSTFA + TMCS) Sample_Prep->Derivatization Reaction Incubate to Complete Derivatization Derivatization->Reaction Injection_GC Inject Derivatized Sample into GC-MS Reaction->Injection_GC Separation_GC Temperature Programmed Separation on Capillary Column Injection_GC->Separation_GC Detection_MS Electron Ionization (EI) & Mass Analysis Separation_GC->Detection_MS Integration_GC Extract Ion Chromatogram (EIC) & Integrate Peak Detection_MS->Integration_GC Quantification_GC Quantify using Calibration Curve Integration_GC->Quantification_GC Report_GC Generate Report Quantification_GC->Report_GC

Caption: Workflow for GC-MS Analysis with Derivatization.

Detailed Protocol: GC-MS with Derivatization

1. Materials and Reagents:

  • This compound reference standard

  • Aprotic solvent (e.g., acetonitrile, pyridine)

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • GC-MS system with a capillary column

2. GC-MS Conditions (Starting Point):

ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

3. Derivatization Procedure:

  • Accurately weigh the sample or standard into a vial.

  • Add the aprotic solvent to dissolve the sample.

  • Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

4. Method Validation:

  • Validate for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as described for the HPLC method.

  • Derivatization Efficiency: Analyze samples with varying reaction times and temperatures to ensure complete derivatization.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application: LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for quantifying low levels of the analyte, especially in complex matrices such as biological fluids. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides a high degree of specificity.

Causality in Experimental Choices: Reversed-phase chromatography is commonly used with LC-MS/MS. A C18 column is a good starting point for separating polar compounds. The addition of a small amount of acid (e.g., formic acid) to the mobile phase aids in the protonation of the analyte in positive ion ESI mode, enhancing the signal. The selection of MRM transitions is critical for selectivity and sensitivity and must be optimized for the specific compound.

Experimental Workflow: LC-MS/MS

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample_Prep_LCMS Prepare Sample Solution in Mobile Phase A Standard_LCMS Prepare Calibration Curve & QC Samples Sample_Prep_LCMS->Standard_LCMS Injection_LCMS Inject into LC-MS/MS System Standard_LCMS->Injection_LCMS Separation_LCMS Gradient Elution on a C18 Column Injection_LCMS->Separation_LCMS Detection_MSMS ESI+ & Multiple Reaction Monitoring (MRM) Separation_LCMS->Detection_MSMS Integration_LCMS Integrate MRM Peak Areas Detection_MSMS->Integration_LCMS Quantification_LCMS Quantify using Calibration Curve Integration_LCMS->Quantification_LCMS Report_LCMS Generate Report Quantification_LCMS->Report_LCMS

Caption: Workflow for LC-MS/MS Analysis.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • LC-MS/MS system with an ESI source

2. LC-MS/MS Conditions (Starting Point):

ParameterRecommended Condition
LC Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions To be determined by infusing a standard solution of the analyte. Expected precursor ion [M+H]⁺: m/z 160.1. Product ions would need to be determined experimentally.

3. Standard and Sample Preparation:

  • Prepare stock, calibration, and sample solutions as described for the HPLC method, using Mobile Phase A as the diluent.

4. Method Validation:

  • Validate for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

  • Matrix Effects: If analyzing in a complex matrix, evaluate the impact of the matrix on the ionization of the analyte.

Summary of Quantitative Data (Illustrative)

The following table provides an example of the type of quantitative data that should be generated during method validation. The values presented are illustrative and will need to be determined experimentally for this compound.

ParameterChiral HPLC-UV/VisGC-MS (with Derivatization)LC-MS/MS
Linearity Range (µg/mL) 1 - 5000.1 - 1000.001 - 1
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
LOD (µg/mL) 0.30.030.0003
LOQ (µg/mL) 10.10.001
Intra-day Precision (%RSD) < 2%< 5%< 10%
Inter-day Precision (%RSD) < 3%< 7%< 15%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as the need for stereospecificity, the expected concentration of the analyte, and the nature of the sample matrix. Chiral HPLC-UV/Vis is a robust method for enantiomeric purity assessment and routine quantification. GC-MS with derivatization offers high sensitivity and is an excellent tool for impurity profiling. For the utmost sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the preferred technique. Each method must be carefully developed and validated to ensure the generation of reliable and accurate data, thereby supporting the development of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][2][3]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • Rahman, A., Haque, M. R., Rahman, M. M., & Rashid, M. A. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Scientific Research, 7(3), 133-142.
  • Chimalakonda, K., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483.[5]

  • Poole, C. F. (2012).
  • Kataoka, H. (2003). Derivatization reactions in gas chromatography.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link][8]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography-mass spectrometry. Encyclopedia of Mass Spectrometry, 2, 314-323.
  • Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964-970.[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereospecific synthesis. As a crucial chiral building block in medicinal chemistry, particularly for the development of novel therapeutics, achieving high yield and diastereomeric purity is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve the desired stereochemistry. A common and effective strategy involves the catalytic hydrogenation of a substituted pyridine precursor, followed by stereoselective reduction of a ketone intermediate. The nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and improve handling.[][4]

Synthesis_Workflow cluster_0 Pyridine Functionalization cluster_1 Piperidine Ring Formation cluster_2 Stereocontrol & Finalization Pyridine Pyridine Precursor (e.g., 4-methoxypyridine- 2-carboxylic acid) Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, PtO2) Pyridine->Hydrogenation H2, Catalyst Ketone 4-Oxopiperidine Intermediate Hydrogenation->Ketone CCP1 Catalyst Choice & Purity Hydrogenation->CCP1 Protection N-Protection (e.g., Boc2O) Ketone->Protection Reduction Stereoselective Reduction Protection->Reduction Reducing Agent Esterification Esterification (MeOH, H+) Reduction->Esterification CCP2 Reducing Agent & Temperature Reduction->CCP2 Final_Product Target Molecule: (2S,4R)-isomer Esterification->Final_Product

Caption: High-level workflow for the synthesis of the target piperidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low. What are the general factors I should investigate first?

Low yields can often be traced back to fundamental reaction parameters before suspecting more complex issues.[5]

  • Reagent and Solvent Quality: This is the most common culprit.

    • Action: Ensure all starting materials are of high purity. Verify the purity of key reagents like the pyridine precursor via NMR or GC-MS if they are from older stock or an unreliable source.[6] Use anhydrous solvents, especially for the reduction and N-protection steps, as water can lead to significant side reactions and deactivate reagents.[5]

  • Inert Atmosphere: Reactions involving organometallics, hydrides, and many catalysts are sensitive to oxygen and moisture.

    • Action: Ensure your glassware is properly dried and that reactions are conducted under a robust inert atmosphere (Argon or Nitrogen). Use techniques like evacuating and backfilling the reaction vessel multiple times.[5]

  • Temperature Control: Many steps in this synthesis are temperature-sensitive.

    • Action: Maintain strict temperature control. For exothermic reactions like hydride reductions, ensure efficient cooling and add reagents portion-wise to prevent temperature spikes that can lead to side product formation.[7] For hydrogenations, a slightly elevated temperature may be needed, but excessive heat can cause decomposition.[7]

Q2: I'm seeing poor or incomplete conversion during the catalytic hydrogenation of the pyridine ring. How can I improve this?

The reduction of an aromatic pyridine ring is an energetically demanding step and a frequent bottleneck.[7][8]

  • Catalyst Activity and Poisoning: The catalyst is the heart of this reaction.

    • Cause: Catalysts like Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂) can be poisoned by impurities such as sulfur or halide compounds from previous steps.[7] The catalyst batch itself may also be inactive.

    • Solution:

      • Purify the Starting Material: Ensure the pyridine precursor is free from potential catalyst poisons.

      • Use a Fresh Catalyst: Always use a fresh, high-quality catalyst from a reputable supplier. Test the catalyst on a known, simple reaction if you suspect a bad batch.[8]

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Change the Catalyst: Rhodium on Carbon (Rh/C) is often more effective and less prone to poisoning than Palladium for pyridine reductions.[7]

  • Insufficient Hydrogen Pressure or Mass Transfer:

    • Cause: The reaction requires sufficient hydrogen availability at the catalyst surface.

    • Solution:

      • Increase Pressure: Gradually increase the hydrogen pressure. Many pyridine reductions require elevated pressures (e.g., 60-100 psi) to proceed efficiently.[7]

      • Ensure Efficient Stirring: Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.[8]

  • Reaction Conditions:

    • Cause: The conditions may not be optimal to overcome the aromaticity of the pyridine ring.[7]

    • Solution: Adding an acid like HCl or using glacial acetic acid as a solvent can activate the pyridine ring towards reduction.[7] Slightly increasing the temperature (e.g., to 60-80 °C) can also improve the reaction rate, but monitor closely for side products.[7]

Q3: The diastereoselectivity of the 4-oxopiperidine reduction is poor, giving me a mix of (4R) and (4S) hydroxy isomers. How can I favor the desired (4R) product?

Achieving high diastereoselectivity in the reduction of the C4-ketone is critical for the final product's utility. The goal is to deliver the hydride to a specific face of the carbonyl.

  • Choice of Reducing Agent: Bulky reducing agents often provide better stereocontrol.

    • Explanation: Less hindered reagents like Sodium Borohydride (NaBH₄) often give poor selectivity. Larger, sterically demanding hydride reagents will preferentially attack from the less hindered face of the ketone, which is dictated by the conformation of the piperidine ring and the large ester group at C2.

    • Recommendation: Employ a bulkier reducing agent. Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are excellent choices for stereoselective ketone reductions and typically favor the formation of the equatorial alcohol, which corresponds to the desired (4R) configuration in the most stable chair conformation.

  • Reaction Temperature:

    • Explanation: Lower temperatures increase the energy difference between the transition states leading to the two different diastereomers, thus enhancing selectivity.

    • Recommendation: Perform the reduction at low temperatures. Start the reaction at -78 °C (a dry ice/acetone bath) and allow it to warm slowly only after the hydride addition is complete.

  • Chelation Control:

    • Explanation: If a suitable chelating metal is present, it can coordinate to both the ketone and another heteroatom, locking the conformation and directing the hydride attack. While less common for this specific substrate without further modification, it's a powerful strategy in stereoselective reductions.

Reducing AgentTypical TemperatureCommon Diastereomeric Ratio (ax:eq / cis:trans)Notes
Sodium Borohydride (NaBH₄)0 °C to RTOften poor (e.g., 2:1 to 4:1)Less selective, but cheaper and easier to handle.
Lithium Aluminium Hydride (LAH)0 °CModerate to poorHighly reactive, may reduce the ester group as well. Not recommended.
L-Selectride®-78 °CExcellent (>10:1)Sterically hindered, provides high selectivity for the equatorial alcohol.
Sodium TriacetoxyborohydrideRoom TempGoodPrimarily used for reductive aminations, but can offer good selectivity.[6]

Q4: I'm observing a new major impurity after the final deprotection/workup step. What is it likely to be?

  • Cause: If you are using an N-Boc protecting group, the final step is often deprotection using a strong acid like Trifluoroacetic Acid (TFA) or HCl in dioxane.[9] A common side reaction under these conditions, especially with heating, is the elimination of the hydroxyl group at C4 to form an alkene byproduct.

  • Solution:

    • Lower the Temperature: Perform the deprotection at 0 °C or room temperature and avoid heating.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Scavengers: In some cases, adding a scavenger like triethylsilane can help suppress side reactions during deprotection.

Troubleshooting_Tree Start Problem Observed LowYield Low Overall Yield Start->LowYield PoorConversion Incomplete Hydrogenation Start->PoorConversion PoorSelectivity Poor Diastereoselectivity Start->PoorSelectivity CheckReagents Verify Reagent/Solvent Purity LowYield->CheckReagents CheckCatalyst Catalyst Active? PoorConversion->CheckCatalyst CheckReducer Using Bulky Reductant? PoorSelectivity->CheckReducer CheckAtmosphere Ensure Inert Atmosphere CheckReagents->CheckAtmosphere Purity OK CheckConditions Optimize H2 Pressure / Temp? CheckCatalyst->CheckConditions Yes CatalystSol1 Use Fresh Catalyst Increase Loading Switch to Rh/C CheckCatalyst->CatalystSol1 No ConditionsSol1 Increase Pressure Add Acid (AcOH) Increase Temp CheckConditions->ConditionsSol1 No CheckTemp Reaction at Low Temp? CheckReducer->CheckTemp Yes ReducerSol1 Switch to L-Selectride® CheckReducer->ReducerSol1 No TempSol1 Run at -78°C CheckTemp->TempSol1 No

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the role of the N-Boc protecting group, and when should it be introduced?

The tert-butyloxycarbonyl (Boc) group is an essential tool in this synthesis. The secondary amine of the piperidine ring is a nucleophile and a base, which can interfere with subsequent reactions. The Boc group temporarily "masks" the amine, rendering it non-nucleophilic and preventing side reactions like N-alkylation or interference with organometallic reagents. It is typically introduced after the piperidine ring has been formed (i.e., after hydrogenation) and before the ketone reduction step.[][4]

Q: Can this synthesis be scaled up? What are the key considerations?

Yes, but scaling up introduces new challenges:

  • Heat Transfer: Hydrogenations and hydride reductions are exothermic. In large reactors, dissipating this heat is more difficult. Ensure your reactor has adequate cooling capacity and consider slower, controlled addition of reagents.

  • Mass Transfer: In large-scale hydrogenations, ensuring efficient mixing of hydrogen gas with the catalyst slurry is critical. This may require specialized impellers and baffles in the reactor.[8]

  • Work-up and Extraction: Handling large volumes of organic solvents and aqueous layers requires appropriate equipment. Emulsion formation can be a bigger issue on a larger scale.

  • Purification: Large-scale column chromatography can be expensive and time-consuming. Developing a method for crystallization of the final product or a key intermediate is highly desirable for scalability. The hydrochloride salt is often a good candidate for purification by crystallization.[10]

Q: What are the recommended analytical techniques for monitoring the reaction and assessing purity?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for quick, qualitative checks of starting material consumption and product formation. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for more precise tracking and identifying intermediates or byproducts.

  • Purity Assessment: A combination of techniques is best.

    • ¹H and ¹³C NMR: Provides structural confirmation and an assessment of overall purity.

    • LC-MS or GC-MS: To detect trace impurities not visible by NMR.

    • Chiral HPLC: This is essential to determine the diastereomeric and enantiomeric purity of your final product.

Experimental Protocol: Stereoselective Reduction of N-Boc-4-oxopiperidine-2-carboxylate

This protocol describes a lab-scale procedure for the critical stereoselective reduction step.

Materials:

  • Methyl (2S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH) solution (3M)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the starting ketone (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Hydride Addition: Slowly add the L-Selectride® solution (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: While maintaining the temperature at -78 °C, very slowly and carefully quench the reaction by adding water dropwise, followed by the 3M NaOH solution and then a slow, dropwise addition of 30% H₂O₂ to decompose the borane byproducts (Caution: this can be very exothermic).

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and saturated brine. Extract the aqueous layer again with ethyl acetate.[8]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel to obtain the pure methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate.

References
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Substituted Piperidine-1 Synthesis.
  • Smolecule. (2023).
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-substituted piperidines.
  • BenchChem. (2025).
  • Cymit Química. (n.d.). CAS 321744-26-7 (2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER.
  • Bridge Organics. (n.d.). (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.
  • Royal Society of Chemistry. (n.d.).
  • BOC Sciences. (n.d.).
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Purification of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 13, 2026

Welcome to the technical support center for the purification of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are working with this critical chiral building block. As a key intermediate in the synthesis of numerous pharmaceutical compounds, achieving high purity is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during its purification from typical reaction mixtures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the purification strategy for this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. A frequent pathway is the reduction of a pyridine-based precursor.[3][4] Based on this, common impurities include:

  • Starting Materials: Unreacted pyridine precursors.

  • Diastereomers: Primarily the (2S,4S), (2R,4S), and (2R,4R) isomers.[1] Their separation is often the main challenge.

  • Over-reduction Products: Piperidines where the ester has been reduced to an alcohol.

  • Partially Reduced Intermediates: Dihydropyridine or tetrahydropyridine species, which can be unstable.[4][5]

  • Catalyst Residues: Residual metals (e.g., Palladium, Nickel, Rhodium) from hydrogenation steps.[3][4]

  • Ring-Opened Byproducts: Less common, but can occur under harsh reaction conditions.

Q2: My compound is highly polar. What's the best general approach for purification: crystallization or chromatography?

A2: This is a central question. The choice depends on the scale of your reaction and the nature of the impurities.

  • Crystallization is the preferred method for large-scale (multi-gram to kilogram) purification due to its cost-effectiveness and efficiency. The hydrochloride salt of your compound is often more crystalline than the free base.[][7] A common and effective method involves recrystallization from a mixed solvent system like ethanol/ethyl acetate.[8]

  • Column Chromatography is ideal for smaller scales (milligram to gram) or when impurities are structurally very similar to the product (e.g., diastereomers) and do not easily separate by crystallization. Due to the polar nature of the compound, normal-phase silica gel chromatography is the standard approach.[9][10]

Q3: Should I purify the free base or the hydrochloride salt of the compound?

A3: It is often advantageous to purify the hydrochloride salt . The salt form typically exhibits higher crystallinity, making it more amenable to purification by recrystallization.[8] Working with the free base can sometimes lead to issues with stability and handling, and it may be more prone to streaking on silica gel columns if not handled correctly. Once purified, the salt can be converted back to the free base in a straightforward manner if required for the subsequent synthetic step.

Q4: How can I effectively analyze the purity and diastereomeric ratio of my final product?

A4: A combination of techniques is recommended for a complete picture:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric and diastereomeric purity.[11][12] Polysaccharide-based columns are often effective.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for assessing overall chemical purity and can often distinguish between diastereomers by looking for unique signals. Using a chiral solvating agent can help resolve signals for enantiomers.[13]

  • Gas Chromatography (GC): If the compound (or a derivative) is sufficiently volatile and thermally stable, chiral GC can be a powerful tool for purity analysis.[11][13] Derivatization is often necessary to improve volatility.[14][15]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Low Yield After Aqueous Workup and Extraction

Probable Cause: Your highly polar product has significant solubility in the aqueous phase, leading to losses during extraction with common organic solvents.

Solution:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding a base like sodium carbonate or sodium hydroxide. This deprotonates the piperidine nitrogen, making the compound less water-soluble and more soluble in organic solvents like ethyl acetate or dichloromethane.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and drives your organic compound into the organic layer, significantly improving extraction efficiency.

  • Choice of Solvent: Use a more polar extraction solvent. While ethyl acetate is common, a mixture of dichloromethane and isopropanol (e.g., 9:1 or 4:1) can be more effective for highly polar products. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent rather than one large extraction.

Issue 2: Product Streaks Badly on Silica Gel TLC and Column Chromatography

Probable Cause: The basic nitrogen on the piperidine ring is interacting strongly and irreversibly with the acidic silica gel surface.[16] This leads to poor separation, tailing peaks, and potential product loss on the column.

Solution:

  • Baseline Suppression: Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1). The triethylamine will compete for the acidic sites on the silica, allowing your compound to elute cleanly.

    • Ammonia: For very polar systems, using a mobile phase containing aqueous ammonia can be effective (e.g., Chloroform/Methanol/Ammonia).[16]

  • Use of Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying amines, as it lacks the acidic character that causes streaking.[9][16]

    • Reversed-Phase (C18) Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be a viable option.[9][16]

G cluster_start Initial Observation cluster_decision Primary Action cluster_options Modification Options cluster_alternative Alternative Strategy cluster_result Expected Outcome start Streaking observed on silica gel TLC/Column? decision1 Modify Mobile Phase start->decision1 Yes decision2 Change Stationary Phase start->decision2 If modification fails or is undesirable option1 Add 0.5-1% Triethylamine (Et3N) to DCM/MeOH eluent. decision1->option1 Standard Approach option2 Use CHCl3/MeOH/NH4OH for very polar compounds. decision1->option2 Alternative end_node Clean Elution & Improved Separation option1->end_node option2->end_node alt1 Use Neutral or Basic Alumina. decision2->alt1 alt2 Use Reversed-Phase (C18) Silica. decision2->alt2 alt1->end_node alt2->end_node

Issue 3: Difficulty Achieving Diastereomeric Purity by Recrystallization

Probable Cause: The desired (2S,4R) diastereomer and the contaminating diastereomers have very similar solubilities in common solvents, leading to co-crystallization.

Solution:

  • Systematic Solvent Screening: Do not rely on a single solvent system. Perform small-scale screening with a variety of solvent classes. A good starting point is a polar, protic solvent (like ethanol or isopropanol) in which the compound is soluble when hot, and a less polar anti-solvent (like ethyl acetate, diethyl ether, or heptane) to induce crystallization upon cooling.[1]

  • Controlled Cooling: Slow, controlled cooling is critical. Rapidly crashing the solid out of solution by placing it directly in an ice bath will trap impurities. Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator, and finally to a freezer if necessary.

  • Seeding: If you have a small amount of high-purity material, use it to seed the crystallizing solution. This can selectively encourage the crystallization of the desired diastereomer.

  • Iterative Recrystallization: A single recrystallization may not be sufficient. It may be necessary to perform two or three recrystallizations to achieve the desired purity, although this will result in some yield loss. Analyze the purity of the mother liquor; if it is enriched in the desired product, it may be worth concentrating and attempting a second crop crystallization.

Issue 4: Product Appears as a Persistent Oil or Gum, Refusing to Crystallize

Probable Cause: The presence of even small amounts of impurities (especially residual solvents or diastereomers) can inhibit the formation of a crystal lattice. The material may also be the free base, which is less crystalline than the salt.

Solution:

  • Convert to the HCl Salt: If you are working with the free base, the most effective solution is to convert it to its hydrochloride salt. Dissolve the oil in a minimal amount of a solvent like methanol or ethyl acetate, and then add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise until the solution is acidic. The crystalline salt should precipitate.[8]

  • High-Vacuum Drying: Ensure all residual solvents from the reaction and workup are thoroughly removed. Dissolve the oil in a suitable solvent (e.g., dichloromethane), re-concentrate it on a rotary evaporator, and then place it under high vacuum for several hours.

  • Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Vigorously stir or sonicate the mixture. This can wash away the impurities that are inhibiting crystallization and often induces the product to solidify.

Part 3: Experimental Protocols

Protocol 1: Purification by Recrystallization (HCl Salt)

This protocol assumes you have the crude hydrochloride salt of this compound.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude solid. Add a minimal amount of hot ethanol or methanol to just dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., catalyst residues), perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Remove the flask from the heat. Slowly add ethyl acetate (as an anti-solvent) dropwise with stirring until the solution becomes slightly turbid.[8]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. White crystals should begin to form. For maximum recovery, subsequently cool the flask in a refrigerator (4°C) for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or a cold mixture of the crystallization solvents.

  • Drying: Dry the purified white solid under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography (Free Base)

This protocol is for the purification of the N-protected (e.g., N-Boc) or free base form.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your starting eluent (e.g., Hexane/Ethyl Acetate or pure Dichloromethane).[10]

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or dichloromethane. For better resolution, it's preferable to adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[9] A typical gradient might be from 100% Dichloromethane (DCM) to a mixture of DCM/Methanol (e.g., 95:5 or 90:10).

    • Add Modifier: Crucially, add ~1% triethylamine (Et₃N) to the determined eluent system to prevent streaking.

    • Run Column: Begin elution with the determined solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Table 1: Example Solvent Systems for Column Chromatography

Stationary PhaseEluent SystemModifierTarget Compound RfNotes
Silica GelDichloromethane / Methanol (95:5 to 90:10)1% Et₃N~0.3Standard system for polar amines. The modifier is critical.
Silica GelEthyl Acetate / Hexane (Gradient)1% Et₃N~0.25Suitable for N-Boc protected intermediate, which is less polar.
Neutral AluminaDichloromethane / Methanol (98:2 to 95:5)None required~0.4Good alternative if streaking persists on silica even with a modifier.
C18 SilicaWater / Acetonitrile (with 0.1% TFA)0.1% TFAVariableReversed-phase option; TFA is used to protonate the amine for good peak shape.

G cluster_input Input cluster_decision Primary Decision Point cluster_path1 Path 1: Large Scale / Crystalline Impurities cluster_path2 Path 2: Small Scale / Similar Impurities cluster_output Output crude Crude Reaction Mixture (Contains Product & Impurities) decision Scale & Impurity Profile? crude->decision salt Convert to HCl Salt (if not already) decision->salt Large Scale protect Consider N-Protection (e.g., Boc group, optional) decision->protect Small Scale recrystallize Recrystallize (e.g., EtOH/EtOAc) salt->recrystallize isolate1 Isolate & Dry Crystals recrystallize->isolate1 pure_product Pure Methyl (2S,4R)-4-hydroxypiperidine- 2-carboxylate isolate1->pure_product chromatography Silica Gel Column Chromatography (with Et3N modifier) protect->chromatography isolate2 Combine Pure Fractions & Concentrate chromatography->isolate2 isolate2->pure_product analysis Purity Analysis (Chiral HPLC, NMR) pure_product->analysis

References

  • Partial Reduction of Electron-Deficient Pyridines. Organic Letters - ACS Publications. [Link]

  • Column chromatography. Columbia University. [Link]

  • Column chromatography. Unknown Source. [Link]

  • Partial and Complete Reduction of Pyridine and their Benzo Analogs. ResearchGate. [Link]

  • Pyridine - Wikipedia. Wikipedia. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • separation of protein amino acids as their n(o)-acyl alkyl ester derivatives on glass capillary columns. ElectronicsAndBooks. [Link]

  • Advice sought:Polar GC columns for separation of amino acids. Chromatography Forum. [Link]

  • (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride | CAS 175671-44-0. Chemical-Suppliers.com. [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]

  • Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • (2S,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. Georganics. [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Trouble with chiral separations - May 20 2020. Chromatography Today. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of piperidine and its derivatives. As a cornerstone structural motif in a vast range of pharmaceuticals and agrochemicals, the successful synthesis of the piperidine ring is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during piperidine synthesis. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and supported by established protocols.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has a yellow tint. What is the likely cause and how can I remove it?

A1: A yellow discoloration in piperidine is commonly due to oxidation products.[1][3] Piperidine and its derivatives can be susceptible to oxidation, especially when exposed to air over time. To purify the material, distillation is a primary method for liquid piperidines.[1] For solid derivatives, recrystallization can be effective. To prevent re-oxidation, it is best practice to store piperidine and its derivatives under an inert atmosphere, such as nitrogen or argon.[4]

Q2: I'm struggling to separate my final piperidine product from the pyridine starting material. Why is this and what's the solution?

A2: The difficulty arises because piperidine and pyridine form an azeotrope, which is a mixture with a constant boiling point, making separation by simple fractional distillation challenging.[1][4] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[1][4] A highly effective method to overcome this is through selective salt formation. By bubbling carbon dioxide (CO2) through a solution of the mixture in an organic solvent, piperidine will precipitate as a solid carbonate salt, while the less basic pyridine will remain in solution. The piperidine salt can then be isolated by filtration and the free base regenerated by treatment with a strong base like sodium hydroxide (NaOH).[4][5]

Q3: What is "over-alkylation" in the context of N-substituted piperidine synthesis and why is it problematic?

A3: Over-alkylation is a frequent side reaction during the N-alkylation of piperidine (a secondary amine) or its N-monosubstituted derivatives (tertiary amines). It occurs when the desired tertiary amine product undergoes a second alkylation to form a quaternary ammonium salt.[6] This is problematic for several reasons: it consumes the desired product, reduces the overall yield, and the resulting quaternary ammonium salt, often being highly water-soluble, can complicate the purification process.[6]

Q4: How can I avoid the formation of partially hydrogenated intermediates during the reduction of pyridine?

A4: The presence of partially hydrogenated intermediates, such as tetrahydropyridines, typically indicates an incomplete reaction.[7] This can be due to insufficient reaction time, low catalyst loading, or deactivation of the catalyst before the reaction is complete. To drive the reaction to completion, you can try increasing the reaction time or the amount of catalyst used.[7] Ensuring the purity of the pyridine starting material and using a fresh batch of a robust catalyst, such as rhodium-on-carbon, can also help prevent premature catalyst deactivation.[7]

Troubleshooting Guide

This section provides a more detailed breakdown of common issues encountered in specific piperidine synthesis routes, along with their underlying causes and recommended solutions.

Synthesis of Piperidine by Reduction of Pyridine

The catalytic hydrogenation of pyridine is a widely used method for piperidine synthesis.[2][7] However, it is not without its challenges.

Issue: Low to No Conversion of Pyridine
  • Potential Causes:

    • Catalyst Deactivation or Poisoning: The nitrogen atom in pyridine can act as a catalyst poison.[2] Impurities in the starting material can also deactivate the catalyst.

    • Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction requires sufficient hydrogen pressure and efficient mixing to ensure proper contact between the gas, liquid, and solid catalyst phases.

    • Low Reaction Temperature: The aromaticity of the pyridine ring requires energy to overcome, and the reaction temperature may be too low for the chosen catalyst.[2]

  • Recommended Solutions:

ParameterRecommended ActionRationale
Catalyst Use a fresh batch of a catalyst known for its robustness, such as rhodium-on-carbon (Rh/C) or Platinum(IV) oxide (PtO₂).[7][8]Rhodium-based catalysts are often more resistant to poisoning by nitrogen-containing compounds.[7]
Hydrogen Pressure Incrementally increase the hydrogen pressure (e.g., up to 50-70 bar).[4][8]Higher pressure increases the concentration of hydrogen at the catalyst surface, driving the reaction forward.
Stirring/Agitation Ensure vigorous stirring to improve gas-liquid mass transfer.Efficient mixing is crucial for the three-phase system of heterogeneous catalysis.
Temperature Gradually increase the reaction temperature while monitoring for byproduct formation.Provides the necessary activation energy for the hydrogenation of the aromatic ring.
Solvent Using an acidic solvent like glacial acetic acid can facilitate the reduction by protonating the pyridine ring.[2][8]Protonation of the pyridine nitrogen makes the ring more susceptible to reduction.
Issue: Formation of Ring-Opened Byproducts (Over-Reduction)
  • Potential Cause:

    • Hydrogenolysis of the C-N bond: After the formation of the piperidine ring, further reduction can lead to the cleavage of the C-N bond, resulting in byproducts like pentylamines.[7] This is particularly an issue with catalysts like Raney Nickel at higher temperatures.

  • Recommended Solutions:

    • Catalyst Selection: Rhodium-based catalysts are highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[7]

    • Reaction Conditions: Employ milder reaction conditions (lower temperature and pressure) once the initial hydrogenation is complete to prevent over-reduction.

Workflow for Troubleshooting Pyridine Reduction

G start Low Yield or Impurities in Pyridine Reduction check_conversion Check Conversion of Pyridine start->check_conversion no_conversion Potential Causes: - Catalyst Deactivation - Insufficient H₂ Pressure - Low Temperature check_conversion->no_conversion Low/No Conversion impurities Identify Impurities check_conversion->impurities Good Conversion, but Impurities Present no_conversion_solution Solutions: - Use Fresh/Robust Catalyst (e.g., Rh/C) - Increase H₂ Pressure - Increase Temperature - Use Acidic Solvent no_conversion->no_conversion_solution partial_reduction Cause: Incomplete Reaction impurities->partial_reduction Partially Hydrogenated Intermediates over_reduction Cause: C-N Bond Hydrogenolysis impurities->over_reduction Ring-Opened Byproducts partial_reduction_solution Solutions: - Increase Reaction Time - Increase Catalyst Loading partial_reduction->partial_reduction_solution over_reduction_solution Solutions: - Use Selective Catalyst (e.g., Rh/C) - Employ Milder Conditions over_reduction->over_reduction_solution

Caption: Troubleshooting Decision Tree for Pyridine Reduction.

N-Alkylation of Piperidines

The direct alkylation of piperidines with alkyl halides is a common transformation, but it must be carefully controlled to prevent the formation of quaternary ammonium salts.

Issue: Formation of Quaternary Ammonium Salt (Over-Alkylation)
  • Potential Causes:

    • Stoichiometry: Using an excess of the alkylating agent is a primary driver for the second alkylation event.[6]

    • Reactivity of Alkylating Agent: Highly reactive alkylating agents like methyl iodide or benzyl bromide are more prone to causing over-alkylation.[6]

    • Nucleophilicity of the Tertiary Amine: The mono-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting secondary amine, making it more susceptible to a second alkylation.[6]

  • Recommended Solutions:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess of the piperidine derivative relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[6]This ensures that the alkylating agent is the limiting reagent, minimizing its availability for a second reaction.
Rate of Addition Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.[6][9]This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[6]
Alternative Method Consider using reductive amination as an alternative to direct alkylation.[6]This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. It inherently avoids the formation of quaternary ammonium salts.[6]
Experimental Protocol: Mono-N-Alkylation with Minimized Over-Alkylation

This protocol describes a general procedure for the mono-N-alkylation of a piperidine derivative using an alkyl halide, optimized to minimize the formation of quaternary ammonium salts.[6]

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the piperidine derivative (1.1 equivalents) and an anhydrous solvent such as acetonitrile.

  • Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Addition of Alkylating Agent: Begin stirring the solution at room temperature. Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over several hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture to remove the insoluble base. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product as needed via column chromatography or distillation.

Experimental Protocol: N-Alkylation via Reductive Amination

This is an excellent alternative to direct alkylation that avoids over-alkylation.[6]

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent), the corresponding aldehyde or ketone (1.1 equivalents), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the reaction mixture.[6]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify as necessary.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the piperidine ring within a tetrahydro-β-carboline or tetrahydroisoquinoline framework.[10] A common challenge is controlling the diastereoselectivity of the cyclization.

Issue: Low Diastereoselectivity
  • Potential Causes:

    • Reaction Temperature: Higher temperatures can lead to a decrease in selectivity by providing enough energy to form the less stable diastereomer.[11]

    • Acid Catalyst: The nature and concentration of the acid catalyst can influence the transition state geometry of the cyclization.[11]

    • Solvent Effects: The polarity of the solvent can impact the stability of the different transition states, affecting the diastereomeric ratio.[11]

  • Recommended Solutions:

    • Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to favor the kinetically controlled product.[11]

    • Screen Acid Catalysts: Evaluate different Brønsted acids (e.g., trifluoroacetic acid (TFA), HCl) or Lewis acids (e.g., BF₃·OEt₂) and their concentrations to find the optimal conditions for your substrate.[11]

    • Vary the Solvent: Experiment with solvents of varying polarities, such as toluene, dichloromethane, or acetonitrile, to identify the best medium for the desired stereochemical outcome.[11]

Logical Workflow for Optimizing Diastereoselectivity in Pictet-Spengler Reactions

G start Low Diastereoselectivity temp_opt Optimize Temperature (Screen -78°C to RT) start->temp_opt catalyst_opt Screen Acid Catalysts (Brønsted vs. Lewis) temp_opt->catalyst_opt Selectivity Still Low success Desired Diastereoselectivity Achieved temp_opt->success Improved Selectivity catalyst_opt->success solvent_opt Vary Solvent Polarity (e.g., Toluene, DCM, MeCN) catalyst_opt->solvent_opt Selectivity Still Low solvent_opt->success substrate_mod Consider Substrate Modification (e.g., protecting groups, chiral auxiliaries) solvent_opt->substrate_mod Selectivity Still Low substrate_mod->success

Caption: Workflow for Optimizing Diastereoselectivity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
  • Benchchem. (n.d.). Common side reactions and byproducts in 2-Piperidinol synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Benchchem. (n.d.). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.

Sources

Technical Support Center: Optimization of Stereoselectivity in the Synthesis of 4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxypiperidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, and controlling its stereochemistry is paramount for achieving desired biological activity.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering detailed explanations and actionable protocols to enhance stereoselectivity.

Q1: I am observing poor diastereoselectivity in the reduction of my N-protected 4-piperidone to the corresponding 4-hydroxypiperidine. How can I favor the formation of the cis or trans isomer?

A1: The diastereoselectivity of 4-piperidone reduction is highly dependent on the steric and electronic properties of the reducing agent and the substrate, as well as the reaction conditions. The approach of the hydride reagent to the carbonyl carbon can be directed by the substituent on the nitrogen atom and other groups on the piperidine ring.

Underlying Principle: The stereochemical outcome of the reduction of cyclic ketones is often governed by the principles of steric approach control and torsional strain.[4] Bulky reducing agents tend to attack from the less hindered face (equatorial attack), leading to the axial alcohol (cis isomer if the N-substituent is equatorial). Less bulky reagents may favor axial attack to avoid torsional strain with adjacent axial hydrogens, resulting in the equatorial alcohol (trans isomer).

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Diastereoselectivity in 4-Piperidone Reduction start Poor Diastereoselectivity Observed q1 Desired Isomer? start->q1 cis Target: cis-4-hydroxypiperidine (axial OH) q1->cis cis trans Target: trans-4-hydroxypiperidine (equatorial OH) q1->trans trans sol_cis Use bulky, sterically demanding reducing agents (e.g., L-Selectride, K-Selectride). These favor equatorial attack. cis->sol_cis sol_trans Employ less sterically hindered reducing agents (e.g., NaBH4, LiAlH4). These often favor axial attack. trans->sol_trans q2_cis Still low selectivity? sol_cis->q2_cis q2_trans Still low selectivity? sol_trans->q2_trans optimize_cis Optimize reaction conditions: - Lower the temperature to enhance selectivity. - Vary the solvent to influence reagent-substrate complexation. q2_cis->optimize_cis optimize_trans Optimize reaction conditions: - Lower the temperature. - Consider Lewis acid additives (e.g., CeCl3 with NaBH4 - Luche reduction) to enhance axial attack. q2_trans->optimize_trans end Improved Diastereoselectivity optimize_cis->end optimize_trans->end

Caption: Decision workflow for optimizing 4-piperidone reduction.

Experimental Protocol: Diastereoselective Reduction of N-Boc-4-piperidone to cis-4-hydroxy-N-Boc-piperidine

  • Reactor Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution over 15 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by 30% hydrogen peroxide (H₂O₂).

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired cis-4-hydroxy-N-Boc-piperidine.

Q2: I am attempting an asymmetric synthesis of a 3-substituted-4-hydroxypiperidine, but the enantiomeric excess (ee) is low. What strategies can I employ to improve enantioselectivity?

A2: Achieving high enantioselectivity in the synthesis of chiral 3-substituted-4-hydroxypiperidines often requires the use of chiral auxiliaries, chiral catalysts, or biocatalysis. [5][6] The choice of strategy depends on the specific reaction and the desired stereoisomer.

Strategies for Enhancing Enantioselectivity:

StrategyPrincipleAdvantagesCommon Reagents/Systems
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction.[5][7][8]Reliable, high diastereoselectivity often achievable.Evans' oxazolidinones, Oppolzer's sultams.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a chiral product.Atom-economical, scalable.Corey-Bakshi-Shibata (CBS) reduction for ketones.[9]
Biocatalysis Enzymes are used to catalyze stereoselective transformations.[1][10][11]High enantioselectivity, mild reaction conditions.Carbonyl reductases, transaminases.[1][10][11][12]

Troubleshooting Workflow: Asymmetric Ketone Reduction

G cluster_1 Troubleshooting Low Enantioselectivity in Asymmetric Reduction start Low Enantiomeric Excess (ee) q1 Method Employed? start->q1 cbs Asymmetric Catalysis (e.g., CBS Reduction) q1->cbs Catalytic enzyme Biocatalysis (e.g., Carbonyl Reductase) q1->enzyme Enzymatic sol_cbs Optimize CBS Reduction: - Ensure slow addition of borane source. - Lower the reaction temperature. - Screen different CBS catalyst derivatives. cbs->sol_cbs sol_enzyme Optimize Biocatalysis: - Screen a panel of different carbonyl reductases. - Optimize pH, temperature, and co-factor concentration. - Consider substrate engineering for better enzyme recognition. enzyme->sol_enzyme q2_cbs Still low ee? sol_cbs->q2_cbs q2_enzyme Still low ee? sol_enzyme->q2_enzyme alt_cbs Consider a different asymmetric method, such as a substrate-controlled reduction using a chiral auxiliary. q2_cbs->alt_cbs alt_enzyme Explore chemical methods or protein engineering of the enzyme to improve stereoselectivity. q2_enzyme->alt_enzyme end High Enantiomeric Excess Achieved alt_cbs->end alt_enzyme->end

Caption: Troubleshooting workflow for asymmetric reductions.

Frequently Asked Questions (FAQs)

Q3: What is the role of the N-protecting group in controlling the stereoselectivity of reactions on the piperidine ring?

A3: The N-protecting group plays a crucial role in influencing the stereochemical outcome of reactions involving the piperidine ring.[13][14][15] Its size and electronic properties can dictate the conformational preference of the ring and sterically hinder or direct incoming reagents.

  • Steric Hindrance: A bulky protecting group, such as a tert-butoxycarbonyl (Boc) group, will generally prefer an equatorial position to minimize steric interactions. This can influence the facial selectivity of reactions at adjacent positions.

  • Conformational Lock: In some cases, the choice of protecting group can "lock" the piperidine ring in a specific conformation, leading to a more predictable stereochemical outcome.

  • Electronic Effects: Carbamate protecting groups like Boc and benzyloxycarbonyl (Cbz) decrease the nucleophilicity of the nitrogen atom, preventing it from participating in unwanted side reactions.[13]

Q4: How does solvent choice impact the stereoselectivity of 4-hydroxypiperidine synthesis?

A4: The solvent can significantly influence the stereoselectivity of a reaction by affecting the solvation of the transition state, the aggregation of reagents, and the solubility of intermediates.

  • Polar Aprotic Solvents (e.g., THF, DCM): These are commonly used for reductions with metal hydrides as they are non-reactive.[16] Their ability to coordinate with cations (like Li⁺ or Na⁺) can influence the reactivity and steric bulk of the reducing agent.

  • Protic Solvents (e.g., Methanol, Ethanol): In reactions like the Luche reduction (NaBH₄/CeCl₃), protic solvents are essential. They can participate in the reaction mechanism and influence the transition state geometry.

  • Non-polar Solvents (e.g., Toluene, Hexane): These may be used to favor certain reaction pathways by minimizing the solubility of polar intermediates or by promoting the aggregation of reagents, which can alter their effective steric bulk.

Q5: Can I use an aza-Prins cyclization to synthesize cis-4-hydroxypiperidines with high diastereoselectivity?

A5: Yes, the aza-Prins cyclization is a powerful method for the diastereoselective synthesis of cis-4-hydroxypiperidines.[17][18][19] This reaction typically involves the cyclization of an N-homoallylic amine onto an aldehyde or ketone under acidic conditions. The stereochemistry of the starting materials and the reaction conditions can be tuned to achieve high levels of diastereoselectivity, often favoring the cis product.[17][18][19] Recent advancements have expanded the scope of this reaction to include the synthesis of 4-hydroxypiperidines with quaternary stereocenters at the C4 position.[17][18][19]

References

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Reddy, B. V. S., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(7), 1644-1652. [Link]

  • Myriam Le Roch, M., Nicolas Gouault, N., Jacques Renault, J., Gilles Argouarch, G., Thierry Roisnel, T., Swarnayu Banik, S., B. V. Subba Reddy, B., & Claudia Lalli, C. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Scilit. [Link]

  • Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Reddy, B. V. S., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. PubMed. [Link]

  • Li, S., et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Catalysis Science & Technology. [Link]

  • Li, S., et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]

  • (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones. Organic Chemistry, Reaction Mechanism. [Link]

  • (2025, August 9). Trans-4-amino-3-hydroxypiperidines. Regio- and stereoselective synthesis. ResearchGate. [Link]

  • (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF. ResearchGate. [Link]

  • (2025, August 5). Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. ResearchGate. [Link]

  • Lin, H.-L., et al. (2006). Stereoselective ketone reduction by a carbonyl reductase from Sporobolomyces salmonicolor. Substrate specificity, enantioselectivity and enzyme-substrate docking studies. PubMed. [Link]

  • (2021, September 15). CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]

  • (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • (2025, August 7). ChemInform Abstract: Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines. ResearchGate. [Link]

  • (2025, June 16). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. ResearchGate. [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • (n.d.). Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]

  • Haug, B., Harmsen, R., Sydnes, L., & Törnroos, K. (2011). Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines. Synthesis, 2011(05), 749–754. [Link]

  • (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Zhang, Z., & Li, C. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(45), 11369-11372. [Link]

  • (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. [Link]

  • (2024, July 30). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Wang, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14188–14194. [Link]

  • (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... ResearchGate. [Link]

  • (n.d.). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

  • (n.d.). 4-hydroxy-piperidine derivatives and their preparation.
  • Truppo, M. D., et al. (2014). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. Organic Letters, 16(3), 860-863. [Link]

  • (2024, November 20). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • (2021, September 23). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal. [Link]

  • Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Journal of the Chemical Society of Pakistan, 27(4), 439-445. [Link]

  • Li, J., et al. (2026). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]

  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Protheragen. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot plant or industrial-scale production of enantiomerically pure piperidines. The scale-up of these critical pharmaceutical building blocks often presents a unique set of challenges that can impact yield, purity, stereochemical integrity, and safety.[1][2][3] This resource provides in-depth troubleshooting guidance and frequently asked questions to help you navigate these complexities with confidence.

Troubleshooting Guide: From Benchtop Hiccups to Pilot Plant Headaches

This section addresses specific, common problems encountered during the scale-up of chiral piperidine synthesis in a practical question-and-answer format.

Issue 1: My Enantiomeric Excess (ee) is Dropping at a Larger Scale!

Q: We achieved >99% ee in the lab, but on a multi-kilogram scale, the ee has dropped to 90%. What are the likely causes and how can we fix this?

A: A decrease in enantioselectivity upon scale-up is a frequent and frustrating challenge. The root causes often lie in subtle changes to the reaction environment that become magnified at a larger scale.

Potential Causes and Solutions:

  • Inadequate Temperature Control: Many asymmetric reactions are highly sensitive to temperature fluctuations.[4] Large reactors have a lower surface-area-to-volume ratio, making heat dissipation from exothermic reactions more challenging.[1] This can lead to localized "hot spots" where the reaction temperature exceeds the optimal range for the chiral catalyst or auxiliary, promoting the formation of the undesired enantiomer or racemization.

    • Solution: Implement more robust temperature control. This may involve using a reactor with better heat exchange capabilities, adjusting the addition rate of reagents to control the exotherm, or using a less concentrated reaction mixture. For highly exothermic processes like hydrogenations, careful monitoring of the reaction temperature and pressure is critical.[1]

  • Mixing Inhomogeneities: Inadequate mixing in a large reactor can lead to localized areas of high substrate or reagent concentration. This can alter the delicate balance of the catalytic cycle, leading to side reactions or a breakdown of the asymmetric induction.

    • Solution: Optimize the agitation speed and impeller design for the specific geometry of your reactor. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting and optimizing mixing efficiency at scale.

  • Extended Reaction Times: Reactions at scale are often run for longer periods. Prolonged exposure to acidic, basic, or elevated temperature conditions during the reaction or work-up can lead to racemization of the desired product, especially if there is an acidic proton alpha to the newly formed stereocenter.[4]

    • Solution: Monitor the reaction kinetics closely to determine the optimal reaction time. Quench the reaction as soon as it reaches completion. If racemization is occurring during work-up, consider using milder conditions or telescoping the process to minimize the time the product spends in a potentially destabilizing environment.

  • Changes in Reagent or Solvent Purity: The purity of starting materials and solvents can have a significant impact on catalyst performance and stereoselectivity.[5] Trace impurities that are negligible at the lab scale can become significant catalyst poisons or promoters of side reactions at a larger scale.

    • Solution: Source high-purity, process-grade reagents and solvents for scale-up. If catalyst poisoning is suspected, consider treating the starting materials or solvents with a guard bed of activated carbon or alumina to remove deleterious impurities.[5]

Issue 2: The Catalyst is Dying! Activity and Stability Issues at Scale.

Q: Our homogeneous rhodium catalyst, which was very active in the lab, is showing significantly reduced activity and a shorter lifespan in the pilot plant. What's going on?

A: Catalyst deactivation is a major concern in the scale-up of many chiral piperidine syntheses, particularly those employing sensitive organometallic catalysts.[5]

Potential Causes and Solutions:

  • Catalyst Poisoning: As mentioned above, impurities in the starting materials, solvents, or even leached metals from the reactor can act as potent catalyst poisons.[5] Amines themselves can sometimes inhibit catalyst activity.[5]

    • Solution: Rigorous purification of all reaction components is essential. The use of scavenger resins or guard beds can be beneficial. In some cases, adding a co-catalyst or an additive can help to mitigate the effects of certain impurities.[5]

  • Air and Moisture Sensitivity: Many catalysts used in asymmetric synthesis are sensitive to air and moisture.[5] Maintaining a truly inert atmosphere in a large-scale reactor can be more challenging than in a small laboratory flask.

    • Solution: Ensure that the reactor is properly dried and purged with an inert gas (e.g., nitrogen or argon) before charging the catalyst. Use de-gassed solvents and handle the catalyst under strictly anhydrous and anoxic conditions.

  • Mechanical Stress: The higher shear forces and more vigorous agitation in a large reactor can sometimes lead to the physical degradation of the catalyst, particularly heterogeneous catalysts.

    • Solution: For heterogeneous catalysts, consider using a more robust support or a different catalyst formulation. For homogeneous catalysts, ensure that the mixing is efficient but not excessively vigorous.

Issue 3: Purification is a Nightmare! Dealing with Stubborn Impurities.

Q: We are struggling to remove a closely related pyridine impurity from our piperidine product. Fractional distillation isn't working. What are our options?

A: The purification of piperidines at scale can be complicated by the presence of structurally similar impurities and the formation of azeotropes.

Potential Causes and Solutions:

  • Azeotrope Formation: Piperidine and pyridine can form a constant boiling azeotropic mixture, making their separation by simple fractional distillation extremely difficult.[6]

    • Solution:

      • Azeotropic Distillation: Consider adding a third component (an entrainer) that forms a lower-boiling azeotrope with one of the components, allowing for its removal. Water can sometimes be used for this purpose.[6]

      • Selective Salt Formation: A highly effective method is to exploit the difference in basicity between piperidine and pyridine. Bubbling carbon dioxide through a solution of the mixture will selectively form a solid piperidine carbonate salt, while the less basic pyridine remains in solution. The salt can then be separated by filtration and neutralized to recover the pure piperidine.[6]

  • Diastereomer Separation: For reactions that produce diastereomeric mixtures, chromatographic separation can be challenging and costly at a large scale.

    • Solution:

      • Crystallization: If one diastereomer is crystalline, it may be possible to selectively crystallize it from the mixture. This is often the most cost-effective method for large-scale purification.

      • Diastereomeric Salt Resolution: If the product contains a basic nitrogen, it can be reacted with a chiral acid to form diastereomeric salts, which may have different solubilities, allowing for separation by crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up a chiral piperidine synthesis?

A1: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Many reactions, especially hydrogenations, are highly exothermic and can lead to a runaway reaction if not properly controlled.[1] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to understand the thermal profile of the reaction and to design an adequate cooling system.

  • Handling of Hazardous Reagents: Many reagents used in piperidine synthesis are flammable, corrosive, or toxic.[7][8] Ensure that appropriate personal protective equipment (PPE) is used and that all handling procedures are performed in a well-ventilated area, such as a fume hood or a contained charging system.[8][9]

  • Hydrogenations: The use of hydrogen gas under pressure presents a significant fire and explosion risk.[1] Ensure that the reactor is properly rated for the intended pressure and that all fittings and connections are secure. Use explosion-proof equipment and ensure adequate ventilation.[9]

  • Static Discharge: Flammable solvents can be ignited by static discharge. Ensure that all equipment is properly grounded and bonded.[7][9]

Q2: How do I choose the right protecting group for my chiral piperidine synthesis at scale?

A2: The choice of a protecting group is a critical strategic decision. Key factors to consider for scale-up include:

  • Stability: The protecting group must be stable to all reaction conditions until its intended removal.[5]

  • Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yield using scalable and cost-effective reagents.[5] Conditions for removal should not compromise the stereochemical integrity of the product.[4]

  • Atom Economy: For large-scale synthesis, the atom economy of the protecting group is an important consideration. Protecting groups with a lower molecular weight are generally preferred.

  • Crystallinity: A protecting group that imparts crystallinity to an intermediate can greatly simplify purification.

Q3: Are there any advantages to using continuous flow technology for chiral piperidine synthesis at scale?

A3: Yes, continuous flow chemistry can offer significant advantages for the scale-up of chiral piperidine synthesis:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for excellent temperature control, which is beneficial for highly exothermic reactions and for maintaining high enantioselectivity.

  • Improved Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, reducing the risk of a runaway reaction.

  • Scalability: Scaling up a flow process often simply involves running the reactor for a longer period of time, which can be more straightforward than transitioning to a larger batch reactor.

  • Access to Novel Reaction Conditions: Flow reactors can enable the use of high-pressure and high-temperature conditions that are difficult or unsafe to achieve in a batch reactor. Recent studies have demonstrated the successful use of continuous flow for the rapid and scalable synthesis of enantioenriched piperidines.[10]

Data Summary

Table 1: Comparison of Common Chiral Piperidine Synthesis Strategies for Scale-Up

Synthesis StrategyAdvantages for Scale-UpCommon Challenges at Scale
Asymmetric Hydrogenation of Pyridines High atom economy; often uses well-established and robust catalysts.Catalyst deactivation; high pressure requirements; potential for racemization.[1][5]
Reductive Amination Convergent approach; can utilize readily available starting materials.Control of over-alkylation; purification from excess amine and reducing agent.
Aza-Diels-Alder Reaction Rapid construction of the piperidine ring with good stereocontrol.Catalyst loading and cost; sometimes requires cryogenic temperatures.
Intramolecular Cyclization Can provide access to complex substitution patterns.Substrate synthesis can be lengthy; potential for side reactions.[11]
Chemo-enzymatic Synthesis High selectivity under mild conditions; environmentally friendly.Enzyme stability and cost; substrate scope can be limited.[12]

Experimental Protocols & Workflows

Protocol 1: Diagnostic Test for Catalyst Deactivation by Starting Material Impurities

This protocol helps determine if impurities in your starting material are poisoning the catalyst.

  • Baseline Reaction: Run the reaction at the lab scale using your standard, purified starting material and catalyst loading. Monitor the reaction to establish a baseline conversion rate.

  • Spiking Experiment: Run a parallel reaction under identical conditions, but "spike" the reaction mixture with a small amount of the unpurified, process-grade starting material.

  • Analysis: Compare the conversion rates of the two reactions. A significant decrease in the rate of the spiked reaction suggests that impurities in the starting material are deactivating the catalyst.

Workflow Diagram: Troubleshooting Loss of Enantioselectivity

G start Loss of Enantiomeric Excess (ee) at Scale q1 Is the reaction highly exothermic? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Investigate Temperature Control: - Check reactor cooling efficiency - Profile temperature at different locations - Slow reagent addition rate a1_yes->s1 q2 Are reaction times significantly longer at scale? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Test for Product Racemization: - Take samples over time during reaction and work-up - Analyze ee at each time point - Consider milder work-up conditions a2_yes->s2 q3 Is mixing efficiency comparable to lab scale? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Evaluate Mixing Parameters: - Model mixing with CFD - Adjust impeller speed and design - Check for solids settling a3_yes->s3 q4 Are you using the same grade of reagents/solvents? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Optimized Process with High ee a4_yes->end_node s4 Analyze Raw Material Purity: - Test for trace impurities (metals, water, etc.) - Perform catalyst poisoning diagnostic tests - Source higher purity materials a4_no->s4 s4->end_node

Sources

stability of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions.[1][2][3] The molecule contains a methyl ester functional group, which can be cleaved to form the corresponding carboxylic acid, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, and methanol.[3] The stability of the piperidine ring itself is generally robust, however, extreme conditions could lead to oxidation or other degradation pathways.[4][5]

Q2: How does the stability of this compound differ under acidic versus basic conditions?

The rate and mechanism of hydrolysis differ significantly between acidic and basic environments.

  • Acidic Conditions: Acid-catalyzed hydrolysis is a reversible reaction.[1][2][6] The reaction is driven to completion by using a large excess of water.[2][6][7] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

  • Basic Conditions (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[2][8] The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and an alcohol.[9][10] This reaction is generally faster than acid-catalyzed hydrolysis because the deprotonation of the resulting carboxylic acid drives the reaction to completion.[9]

Q3: What are the potential degradation products I should be aware of?

The most common degradation product is the hydrolyzed carboxylic acid, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid . Under harsh oxidative conditions, N-oxide formation or other ring-opened products could potentially form, though this is less common under typical experimental conditions.[4] It is also important to consider potential intramolecular reactions, such as lactamization, although this is less likely given the stereochemistry and the presence of the hydroxyl group.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry place, protected from moisture and light.[11][12] For solutions, it is advisable to use aprotic solvents and store them at low temperatures (e.g., 2-8°C) to minimize hydrolysis.

Troubleshooting Guide

Issue 1: Inconsistent analytical results (e.g., decreasing peak area in HPLC).
  • Potential Cause: Degradation of the compound in your sample or mobile phase.

  • Troubleshooting Steps:

    • Assess Sample Preparation: Are you dissolving your compound in an aqueous or protic solvent for extended periods before analysis? If so, minimize the time the compound is in solution. Consider using aprotic solvents like acetonitrile or THF for stock solutions and diluting into your mobile phase just before injection.

    • Evaluate Mobile Phase pH: If using a buffered mobile phase, ensure the pH is near neutral and not strongly acidic or basic. Prolonged exposure to extreme pH on the HPLC column can cause on-column degradation.

    • Perform a Forced Degradation Study: Intentionally degrade your compound under controlled acidic, basic, oxidative, and thermal conditions. This will help you identify the retention times of potential degradation products and confirm if the loss of your main peak corresponds to the appearance of these new peaks.[4][13][14][15]

Issue 2: Appearance of unexpected peaks in my chromatogram over time.
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the New Peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. The primary degradation product, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, will have a molecular weight of 145.16 g/mol .[16]

    • Compare with Forced Degradation Samples: Analyze your forced degradation samples to see if the unexpected peaks match the retention times of the degradation products you intentionally generated.

    • Review Storage Conditions: Ensure your samples are being stored properly (cool, dark, and dry) between analyses.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[13]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[4][14]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[4]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[4]

3. Sample Analysis:

  • At specified time points, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as RP-HPLC with a C18 column and a UV or MS detector.[15][17]

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Conditions

Stress ConditionReagentTypical ConditionsPrimary Degradation Product
Acidic Hydrolysis 0.1 M - 1 M HCl60°C, 24-48 hours(2S,4R)-4-hydroxypiperidine-2-carboxylic acid
Basic Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 40°C, 4-24 hoursSodium (2S,4R)-4-hydroxypiperidine-2-carboxylate
Oxidation 3-30% H₂O₂Room Temp, 24 hoursN-oxides, other oxidative products
Thermal Dry Heat80-105°C, 48-72 hoursMinimal degradation expected
Photolytic ICH Q1BUV and Visible LightMinimal degradation expected

Visualizations

Degradation Pathways

cluster_acid Acidic Hydrolysis (Reversible) cluster_base Basic Hydrolysis (Irreversible) A_start This compound A_int Protonated Intermediate A_start->A_int + H₃O⁺ A_int->A_start - H₃O⁺ A_prod (2S,4R)-4-hydroxypiperidine-2-carboxylic Acid + Methanol A_int->A_prod + H₂O A_prod->A_int - H₂O B_start This compound B_int Tetrahedral Intermediate B_start->B_int + OH⁻ B_prod (2S,4R)-4-hydroxypiperidine-2-carboxylate + Methanol B_int->B_prod - CH₃O⁻

Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.

Experimental Workflow

prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points & Neutralize stress->sample analyze Analyze via Stability-Indicating HPLC-MS sample->analyze characterize Characterize Degradants analyze->characterize report Report Findings characterize->report

Caption: Workflow for conducting a forced degradation study.

References

  • Wikipedia. (2023, December 29). Ester hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • ReactionFlash. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Clark, J. (2023, January). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Lylloff, K. E., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(33), 6649–6659. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • News-Medical.Net. (2019, March 1). Novel Techniques Improve Pharmaceutical Stability Testing. Retrieved from [Link]

  • Separation Science. (2024, March 25). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • BYJU'S. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • Voice, A., et al. (2014). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 63, 1843-1854. [Link]

  • Reid, D. L., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • Poupin, P., et al. (2002). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 48(6), 557-566. [Link]

  • McFeaters, R. L. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Chang, Y. S., et al. (2015). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of the Korean Chemical Society, 59(5), 393-399. [Link]

  • Chemical Reviews Letters. (2024). Strategies for the lactamization/lactonization of 2-arylanilines/2-arylphenols using CO2 as C1 source. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • National Center for Biotechnology Information. (n.d.). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Integrity of Hydroxypiperidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization During Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of functionalizing chiral hydroxypiperidine esters while preserving their critical stereochemistry. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to make informed decisions in your own lab.

Section 1: Understanding the Root Cause: The Mechanism of Racemization

The primary vulnerability of a chiral center alpha (α) to an ester carbonyl is the acidity of its attached proton (Cα-H). Under certain conditions, this proton can be removed, leading to a loss of stereochemical information.

The most common pathway for racemization is base-catalyzed enolization.[1][2] A base abstracts the acidic α-proton, causing the carbon to rehybridize from sp³ (tetrahedral, chiral) to sp² (trigonal planar, achiral). This planar enolate intermediate is stabilized by resonance.[3][4] When this intermediate is reprotonated, the proton can be added to either face of the planar system with roughly equal probability, resulting in a 50:50 mixture of the original enantiomer and its mirror image—a racemic mixture.[5][6] This process effectively scrambles the stereocenter.[5]

Even weakly acidic or basic conditions, if applied for extended periods or at elevated temperatures, can be sufficient to cause this epimerization.[7][8]

racemization_mechanism Figure 1: Base-Catalyzed Racemization Mechanism start R'-O-C(=O)-C@H-Pip intermediate R'-O-C(-O⁻)=C(R)-Pip start->intermediate end_S R'-O-C(=O)-C@H-Pip (S) intermediate->end_S Reprotonation (top face) end_R R'-O-C(=O)-C@@H-Pip (R) intermediate->end_R Reprotonation (bottom face) troubleshooting_workflow Figure 2: Troubleshooting Workflow for Racemization decision decision action action start Start: Racemization Detected (Low ee% or de%) check_base Was a base used in the reaction? start->check_base check_temp Was the reaction run above 0 °C? check_base->check_temp No action_base Action: Screen weaker, non-nucleophilic bases (e.g., NMM, collidine). Use substoichiometric amounts if possible. check_base->action_base Yes check_time Was the reaction time > 12h? check_temp->check_time No action_temp Action: Re-run reaction at 0°C. If racemization persists, try -40°C or -78°C. check_temp->action_temp Yes final_review Re-run with optimized conditions and monitor by chiral HPLC. check_time->final_review No action_time Action: Monitor reaction closely (e.g., by TLC/LCMS) and quench immediately upon completion. check_time->action_time Yes action_base->check_temp action_temp->check_time action_time->final_review

Sources

Technical Support Center: Managing Exothermic Reactions in Piperidine Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that managing the potent exotherm of pyridine hydrogenation is critical for safety, yield, and purity. This guide is structured to provide rapid troubleshooting and in-depth procedural advice, moving from foundational questions to proactive process design and reactive emergency protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the thermodynamics and safety of piperidine synthesis.

Q1: Just how exothermic is the hydrogenation of pyridine to piperidine?

The hydrogenation of the pyridine ring is a highly exothermic process. The reaction releases a significant amount of energy, estimated to be around -273 kJ/mol. This substantial heat release is why precise temperature control is not just a matter of process optimization, but a critical safety requirement to prevent a thermal runaway.[1]

Q2: What is a "thermal runaway" and why is it the primary hazard?

A thermal runaway is a dangerous, uncontrolled positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat.[1][2] In piperidine hydrogenation, if the heat generated by the reaction exceeds the rate at which it can be removed by the reactor's cooling system, the temperature will rise uncontrollably. This can lead to catastrophic failure of the reaction vessel, explosions, and fire, especially given the presence of flammable hydrogen gas and solvents.[3][4][5]

Q3: Can my choice of catalyst affect the exotherm?

Absolutely. The type of catalyst (e.g., Rhodium, Palladium, Ruthenium, Platinum) and its loading directly influence the reaction kinetics.[6][7][8] A more active catalyst will accelerate the reaction rate, leading to faster heat generation. While rhodium-based catalysts are often noted for high selectivity, their activity must be managed.[7][8] It is crucial to select a catalyst and a loading concentration that provide a controllable reaction rate within the capabilities of your cooling system.

Q4: How do solvents influence heat management?

Solvents play a multifaceted role.[9][10] Protic solvents like methanol or ethanol are often preferred for hydrogenations as they can facilitate the reaction.[11] From a thermal management perspective, key solvent properties are:

  • Heat Capacity: A higher heat capacity allows the solvent to absorb more heat for a given temperature increase.

  • Thermal Conductivity: Higher conductivity facilitates the transfer of heat from the reaction mixture to the cooling jacket of the reactor.

  • Boiling Point: A solvent with a higher boiling point provides a larger operating window before boil-off becomes a concern, which can rapidly increase reactor pressure.

Q5: What are the initial signs of a developing thermal runaway?

The earliest indicator is a deviation from the expected temperature profile. A temperature rise that is faster than predicted or that does not respond to cooling adjustments is a critical warning sign.[12] In some advanced systems, monitoring for the release of volatile organic compounds (VOCs) from the electrolyte can provide an even earlier warning of cell distress before significant temperature changes.[13]

Part 2: Proactive Process Design for Thermal Control

Effective management of the exotherm begins with careful planning and setup. This section provides guides and protocols for designing a safe and controllable hydrogenation experiment.

Guide 1: Reactor and Cooling System Setup

The ability to dissipate heat is paramount. Your reactor setup must be designed to handle the total energy output of the reaction.

Key Components for Effective Heat Management:

ComponentFunction & Critical Considerations
Reactor Vessel Must be pressure-rated well above the intended operating pressure to handle potential excursions.[4] Glass vessels should be meticulously inspected for cracks.[4]
Cooling Jacket/Coils This is the primary mechanism for heat removal. Ensure the coolant (e.g., water, glycol) flow rate is sufficient. Internal cooling coils offer more direct and efficient heat transfer than external jackets.[6][14]
Agitation System Efficient stirring is crucial for two reasons: 1) It ensures homogenous temperature distribution, preventing localized hot spots near the catalyst surface. 2) It improves mass transfer of hydrogen gas into the liquid phase.[15]
Thermocouple Must be accurately calibrated and positioned within the reaction mixture to provide a true reading of the internal temperature, not the wall temperature.
Control System Modern reactors use PID controllers or Model Predictive Control (MPC) to automatically adjust cooling based on real-time temperature feedback.[14]

Workflow for Safe Reactor Setup

G cluster_prep Pre-Operation Checks cluster_loading Loading & Purging cluster_reaction Reaction Execution p1 Inspect Vessel for Defects p2 Calibrate Thermocouple p1->p2 p3 Verify Coolant Flow p2->p3 l1 Charge Solvent & Pyridine Substrate p3->l1 l2 Add Catalyst Under Inert Atmosphere l1->l2 l3 Seal Reactor l2->l3 l4 Purge System (3x) with N₂ l3->l4 r1 Begin Agitation & Cooling l4->r1 r2 Introduce H₂ to Target Pressure r1->r2 r3 Monitor Temperature & Pressure Continuously r2->r3 caption Fig 1. Pre-reaction setup workflow.

Caption: Fig 1. Pre-reaction setup workflow.

Protocol 1: Controlled Dosing for Exotherm Management

For reactions with a very high potential for thermal runaway, adding the pyridine substrate or a catalyst slurry portion-wise (semi-batch) rather than all at once (batch) is a highly effective control strategy. This ensures the instantaneous reaction rate is limited by the addition rate, matching the cooling capacity of the reactor.

Step-by-Step Methodology:

  • Setup: Configure the reactor with the catalyst and solvent already inside.

  • Pressurize: Bring the reactor to the target hydrogen pressure and temperature.

  • Initial Charge: Add a small initial portion (e.g., 5-10%) of the pyridine substrate.

  • Monitor: Observe the temperature increase. The peak temperature should remain well within the safe operating limits.

  • Controlled Addition: Once the initial exotherm subsides, begin the continuous or portion-wise addition of the remaining pyridine via a syringe pump or pressure-equalized dropping funnel.

  • Rate Adjustment: The addition rate should be set so that the temperature is maintained at the desired setpoint. If the temperature begins to rise above the setpoint, immediately stop the addition and allow the cooling system to catch up.

  • Completion: After the addition is complete, continue to monitor the reaction until hydrogen uptake ceases and the temperature stabilizes, indicating the reaction is finished.

Part 3: Reactive Troubleshooting Guide

Even with careful planning, unexpected events can occur. This section provides a logical framework for troubleshooting thermal excursions.

Troubleshooting Decision Tree

If you observe an unexpected and rapid temperature increase, follow this decision tree immediately.

G start_node Rapid Temperature Rise Detected d1 Is substrate addition ongoing? start_node->d1 Immediate Action decision_node decision_node action_node action_node end_node end_node a1 STOP SUBSTRATE ADDITION IMMEDIATELY d1->a1 Yes a2 Increase Cooling to Maximum d1->a2 No a1->a2 d2 Is temperature still rising? a2->d2 a3 Vent Reactor Pressure (to a safe location) d2->a3 Yes e2 Hold & Monitor. Investigate cause post-reaction. d2->e2 No, stabilizing a4 Inject Inert Gas (N₂) to quench reaction a3->a4 e1 SAFE SHUTDOWN (Emergency Protocol) a4->e1

Caption: Fig 2. Emergency response decision tree for thermal excursions.

Troubleshooting Matrix
Problem Potential Cause(s) Corrective Action / Prevention
Temperature overshoots setpoint after initial H₂ pressurization 1. Catalyst activity is higher than anticipated. 2. Insufficient pre-cooling of the reactor. 3. Catalyst loading is too high.1. Prevention: Characterize new catalyst batches on a smaller scale first. 2. Prevention: Ensure the reactor contents are at or below the target temperature before introducing hydrogen. 3. Prevention: Reduce catalyst loading.
Gradual, uncontrolled temperature rise during the reaction 1. Cooling capacity is insufficient for the reaction rate. 2. Loss of coolant flow (e.g., pump failure). 3. Poor agitation leading to localized hot spots.1. Action: Reduce hydrogen pressure to slow the reaction rate. Prevention: Use a semi-batch process with controlled substrate addition.[1] 2. Action: Execute emergency shutdown. Prevention: Implement regular maintenance and system checks.[14] 3. Action: Check agitator function. Prevention: Ensure the agitator is appropriately sized and operating correctly.
Sudden, very rapid temperature and pressure spike 1. Agitator failure, leading to a layer of unreacted substrate making sudden contact with the catalyst. 2. Introduction of an impurity that acts as a reaction promoter. 3. Catastrophic cooling failure.1. Action: Execute emergency shutdown immediately. Prevention: Use baffled reactors and robust agitation systems. 2. Prevention: Ensure purity of starting materials and solvents. 3. Action: Execute emergency shutdown.

By adhering to the principles of proactive process design and having a clear, logical plan for reactive troubleshooting, the significant exothermic risks of piperidine hydrogenation can be safely and effectively managed.

References

  • Vertex AI Search. (2025, January 7).
  • TSpace. (2022, February 1).
  • UW-Madison Chemistry.
  • ACS Chemical Health & Safety.
  • Blog. (2025, July 9).
  • Safety First: Best Practices for Operating High-Pressure Hydrogen
  • Hydrogen
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogen
  • Benchchem.
  • MDPI. (2022, September 29).
  • ResearchGate. (2015, August 7).
  • YouTube. (2023, August 8). Hydrogenation Reactor Explained: How It Works & Why It's a Game-Changer in Industry!
  • ResearchGate.
  • Benchchem.
  • Slideshare. (2014, October 16).
  • NIH. Piperidine | C5H11N | CID 8082. PubChem.
  • RSC Publishing. (2022, March 7). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • EKATO.
  • Question 29: What are the likely causes for temperature excursion events in a hydrogen plant?
  • NIH. (2014, September 22).
  • National Institute of Standards and Technology. Piperidine. NIST WebBook.
  • ResearchGate. (2020, August 10).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024, January 3).
  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022, February 1).
  • Wikipedia. Thermal runaway.
  • NIH. (2024, February 15).
  • MDPI. (2023, December 14).
  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
  • Reddit. (2022, May 3).
  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Green Chemistry (RSC Publishing). (2018, October 24).
  • Emtez. (2023, August 2). What Is Thermal Runaway? Common Causes and How to Prevent It.
  • Metis Engineering. Understanding Thermal runaway.

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate. This versatile building block is crucial in the synthesis of numerous pharmaceutical agents.[1][2] However, its unique combination of a polar hydroxyl group, a secondary amine, and a methyl ester presents distinct solubility challenges that can hinder reaction efficiency and reproducibility.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.

FAQ 1: Why is my this compound poorly soluble in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

Answer:

The solubility behavior of this compound is dictated by its molecular structure, which features both hydrogen bond donors (the -OH and -NH groups) and acceptors (the oxygen atoms of the -OH and ester groups).

  • Intermolecular Forces: In its solid, crystalline state, the molecules are tightly held together by a strong network of hydrogen bonds.

  • Solvent Incompatibility: Aprotic solvents like DCM and THF lack hydrogen bond donating capabilities. They are therefore unable to effectively break apart the strong intermolecular hydrogen bonds of the piperidine derivative's crystal lattice, leading to poor solvation and low solubility.[3] Polar protic solvents like methanol and ethanol, or highly polar aprotic solvents like DMSO and DMF, are generally more effective.[3][4][5]

A systematic approach to solvent selection is the first step in overcoming this common issue.

Troubleshooting Guide 1: Systematic Solvent Screening and Optimization

If you are observing poor solubility of the starting material, follow this workflow to identify a suitable solvent system for your reaction.

G start Initial Observation: Poor solubility of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate step1 Step 1: Consult Solvent Polarity Table Select a primary solvent compatible with your reaction chemistry. start->step1 step2 Step 2: Attempt Dissolution Stir a small sample in the selected solvent at room temperature. step1->step2 decision1 Is the compound fully dissolved? step2->decision1 step3 Step 3: Introduce a Co-Solvent Add a polar aprotic co-solvent (e.g., DMF, DMSO, NMP) dropwise (5-20% v/v). decision1->step3 No outcome_succ Outcome: Proceed with Reaction decision1->outcome_succ Yes decision2 Is the compound now soluble? step3->decision2 step4 Step 4: Gentle Heating Warm the mixture to 40-60°C. (Caution: Check stability of all reagents). decision2->step4 No decision2->outcome_succ Yes decision3 Is the compound now soluble? step4->decision3 decision3->outcome_succ Yes outcome_fail Outcome: Re-evaluate Primary Solvent Consider a different reaction setup or solvent class. decision3->outcome_fail No

Caption: General troubleshooting workflow for solubility issues.

Data Presentation: Solvent Selection Table

The following table provides a starting point for solvent selection. The choice depends heavily on the specific reaction being performed (e.g., N-alkylation, amide coupling).

SolventClassDielectric Constant (ε)Suitability Notes
Dichloromethane (DCM)Aprotic, Nonpolar9.1Poor solubility expected. Often requires a co-solvent.
Tetrahydrofuran (THF)Aprotic, Polar7.5Limited solubility. May work with heating or co-solvents.
Acetonitrile (ACN)Aprotic, Polar37.5Moderate solubility. A good starting point for many reactions.
N,N-Dimethylformamide (DMF)Aprotic, Polar36.7Excellent solvent/co-solvent, but high boiling point can complicate workup.[3]
Dimethyl Sulfoxide (DMSO)Aprotic, Polar46.7Excellent solvent/co-solvent; very high boiling point.[3]
Methanol (MeOH)Protic, Polar32.7Good solubility, but can interfere with reactions (e.g., as a competing nucleophile).[4][5]
Ethanol (EtOH)Protic, Polar24.6Good solubility, similar reactivity concerns as methanol.[4][5]
Isopropanol (IPA)Protic, Polar18.2Moderate solubility. Can be a useful co-solvent.[3]

Data compiled from various sources.

FAQ 2: I'm attempting an amide coupling reaction, but my starting material precipitates when I add the coupling reagents and base. What should I do?

Answer:

This is a frequent challenge in amide bond formation.[6] The addition of reagents, particularly non-polar coupling agents (like DCC, EDC) and sterically hindered amine bases (like DIPEA), can decrease the overall polarity of the reaction mixture, causing your polar starting material to crash out.[7]

The key is to use a solvent system that can accommodate both the polar piperidine derivative and the less polar reagents.

Troubleshooting Guide 2: Optimizing Amide Coupling Reactions

Experimental Protocol: Amide Coupling with Enhanced Solubility

This protocol uses a robust polar aprotic solvent and a suitable coupling agent.

  • Reactant Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq.) and your carboxylic acid (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF). Stir until all solids are dissolved.

  • Reagent Addition: To the clear solution, add 1-Propylphosphonic anhydride (T3P) (1.5 eq.) followed by the dropwise addition of a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 eq.).[8]

  • Reaction Monitoring: Stir the reaction at room temperature. The use of DMF should maintain homogeneity.[8] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent like ethyl acetate. The high polarity of DMF means it will largely remain in the aqueous phase during initial extractions, simplifying purification.

Causality: DMF is an excellent choice here because it is a powerful polar aprotic solvent that can effectively solvate the piperidine starting material, the carboxylic acid, the activated intermediate, and the amine base, preventing precipitation throughout the reaction.[3] T3P is highly effective in polar solvents like DMF.[8]

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation prep1 Dissolve Piperidine & Acid in Anhydrous DMF prep2 Stir Until Homogeneous Under N2 Atmosphere prep1->prep2 react1 Add Coupling Reagent (e.g., T3P) prep2->react1 react2 Add Base Dropwise (e.g., DIPEA) react1->react2 react3 Stir at Room Temp Monitor by TLC/LC-MS react2->react3 workup1 Quench with aq. NaHCO3 react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Purify via Chromatography workup2->workup3

Caption: Workflow for a solubility-optimized amide coupling.

FAQ 3: For an N-alkylation reaction, my base (K₂CO₃) and starting material are not soluble in my chosen solvent (Acetonitrile). How can I proceed?

Answer:

This is a classic solid-liquid phase transfer catalysis problem. Potassium carbonate (K₂CO₃) is an inorganic base with very low solubility in most organic solvents, including acetonitrile (ACN).[9] Your piperidine derivative also has limited solubility in ACN. This heterogeneity leads to very slow and inefficient reactions.

Troubleshooting Guide 3: Enhancing N-Alkylation Reactions

To resolve this, you need to improve the solubility of all components or facilitate the reaction at the interface between the solid and liquid phases.

  • Switch to a More Polar Solvent: The most direct solution is to switch to a solvent that can better dissolve the piperidine derivative and has some capacity to interact with the salt. DMF is an excellent choice for N-alkylation reactions with K₂CO₃.[9][10] The reaction can often be run effectively at room temperature in DMF.

  • Introduce a Co-Solvent: If you must use ACN, adding 10-20% DMF or DMSO as a co-solvent can significantly increase the concentration of the dissolved piperidine derivative, accelerating the reaction.[3]

  • Increase Temperature: Heating the reaction in ACN to reflux can increase the solubility of the starting material and the reaction rate. However, this may not fully solve the insolubility of the base.

Experimental Protocol: Homogeneous N-Alkylation

  • Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add finely powdered anhydrous K₂CO₃ (2.0 eq.).

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide) (1.2 eq.) to the suspension.[9]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by TLC or LC-MS. The higher polarity of DMF will facilitate the reaction.[10]

  • Workup: Filter off the inorganic solids (K₂CO₃ and potassium salts). Dilute the filtrate with water and extract the product with an appropriate solvent (e.g., ethyl acetate). Wash the organic layer with brine to remove residual DMF.

Causality: By using DMF, you create a more homogeneous reaction environment. While K₂CO₃ may not fully dissolve, DMF's high polarity increases the concentration of the dissolved piperidine nucleophile and facilitates its interaction with the alkyl halide, leading to a much faster and more efficient reaction compared to less polar solvents like ACN.[9][10]

References
  • Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Benchchem. (2025).
  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Benchchem. (2025). Technical Support Center: Enhancing Solubility of Polar Compounds in 2,4,4-Trimethylhexane.
  • PMC. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ResearchGate. (2014). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. [Link]

  • Benchchem. (2025). Strategies to increase the solubility of 1-Nonacosanol in organic solvents.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • PubChem. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. [Link]

  • Molecules. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • Journal of Visualized Experiments. (2018). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • Chemical Society Reviews. (2009). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • ResearchGate. (2023). Amide Bond Formation and Peptide Coupling. [Link]

Sources

Validation & Comparative

Navigating the Chiral Labyrinth: A Comparative Guide to HPLC Methods for Separating Stereoisomers of Methyl 4-Hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The precise separation of stereoisomers is a cornerstone of modern pharmaceutical development. For molecules like methyl 4-hydroxypiperidine-2-carboxylate, a key building block in medicinal chemistry, the spatial arrangement of atoms can dramatically alter pharmacological and toxicological profiles. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, offering researchers a robust framework for tackling the separation of its four potential stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).

The Analytical Challenge: Understanding the Molecule

Methyl 4-hydroxypiperidine-2-carboxylate possesses two chiral centers at the C2 and C4 positions, leading to two pairs of enantiomers (cis and trans diastereomers). The inherent flexibility of the piperidine ring, coupled with the presence of a secondary amine, a hydroxyl group, and a methyl ester, presents a unique set of challenges for chiral recognition. Furthermore, the molecule lacks a strong UV chromophore, complicating detection with standard HPLC-UV systems and often necessitating derivatization or the use of more advanced detectors like mass spectrometry (MS).

The Power of Chiral Stationary Phases (CSPs)

The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs).[1][2] These phases create a chiral environment where transient diastereomeric complexes are formed with the analyte enantiomers, leading to differential retention times. For piperidine derivatives, polysaccharide-based CSPs are a dominant and highly successful class.[3][4]

Comparative Analysis of Key CSP Classes
CSP ClassTypical PhasesPrimary Interaction MechanismSuitability for Piperidine DerivativesKey Advantages
Polysaccharide-Based CHIRALPAK® (amylose) & CHIRALCEL® (cellulose) series (e.g., AD, OD, IC)Hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance within chiral grooves.HighBroad applicability, robustness, available in various particle sizes.[4][5]
Macrocyclic Glycopeptide CHIROBIOTIC® series (e.g., V2, T)Inclusion complexation, hydrogen bonding, ionic interactions.Moderate to HighExcellent for compounds with polar and ionizable groups; often successful in reversed-phase mode.
Cyclodextrin-Based Native and derivatized β- and γ-cyclodextrinsHost-guest inclusion complexation within the hydrophobic cavity.ModerateCan be effective, particularly in reversed-phase and polar organic modes.[2]

Expert Insight: The selection of a CSP is the most critical parameter. For a molecule like methyl 4-hydroxypiperidine-2-carboxylate, the multiple hydrogen bond donors and acceptors make polysaccharide-based CSPs an excellent starting point. The carbamate derivatives on the polysaccharide backbone provide the necessary sites for the chiral recognition interactions required for separation.

Strategic Method Development: A Workflow for Success

A systematic screening approach is paramount to efficiently developing a successful chiral separation method. The following workflow outlines a logical progression from initial screening to final optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Screen_CSPs Select & Screen CSPs (e.g., CHIRALPAK IA, IC, ID) Screen_MP Test Multiple Mobile Phases (NP, RP, PO) Screen_CSPs->Screen_MP For each CSP Evaluate Evaluate Initial Results (Look for any separation, even partial) Screen_MP->Evaluate Select_Best Select Best CSP/Mobile Phase Combination Evaluate->Select_Best Optimize_MP Optimize Mobile Phase (Adjust solvent ratio, additive conc.) Select_Best->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validate Method Validation (Robustness, Linearity, LOD/LOQ) Optimize_Params->Validate

Caption: A systematic workflow for chiral HPLC method development.

Comparative Experimental Protocols & Data

While specific application data for methyl 4-hydroxypiperidine-2-carboxylate is proprietary, the following protocols are based on established methods for structurally similar piperidine derivatives and serve as a robust starting point.[4][5]

Method 1: Normal-Phase (NP) HPLC - Recommended Starting Point

This approach is often the most successful for polysaccharide CSPs. The non-polar bulk solvent with a polar alcohol modifier allows for the critical hydrogen bonding interactions needed for chiral recognition.

Detailed Protocol:

  • Instrumentation: Standard HPLC system with a UV detector (or MS).

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.

  • Additive: 0.1% Diethylamine (DEA). Rationale: As a basic amine, DEA is crucial to prevent peak tailing by competing with the analyte for active sites on the silica surface.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Rationale: Temperature can affect the kinetics of complexation; starting at ambient temperature is standard. Lower temperatures sometimes improve resolution but increase backpressure.

  • Detection: UV at 210 nm (if concentration is sufficient) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like ethanol.

Method 2: Reversed-Phase (RP) HPLC - For MS Compatibility

Reversed-phase methods are highly desirable for their compatibility with mass spectrometry, which is often necessary for this low-UV-absorbing compound.[6]

Detailed Protocol:

  • Instrumentation: LC-MS system.

  • Chiral Stationary Phase: CHIRALPAK® IG-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3-μm silica gel).

  • Mobile Phase: An isocratic mixture of 10 mM Ammonium bicarbonate in Water and Acetonitrile in a 50:50 (v/v) ratio. Rationale: Ammonium bicarbonate is a volatile buffer, making it ideal for MS detection as it will not foul the ion source.[6]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Performance Comparison Table (Hypothetical Data Based on Analogous Compounds)
ParameterMethod 1: Normal-PhaseMethod 2: Reversed-Phase
Chiral Stationary Phase CHIRALPAK® IC-3CHIRALPAK® IG-3
Mobile Phase n-Hexane/IPA/DEA (90:10:0.1)Water (10mM NH4HCO3)/ACN (50:50)
Typical Resolution (Rs) between enantiomers > 2.0> 1.7
Typical Separation Factor (α) 1.351.25
Analysis Time ~15 min~20 min
Pros Higher selectivity often observed.Directly MS-compatible, uses greener solvents.
Cons Uses flammable, less MS-friendly solvents.May have lower selectivity compared to NP.

The Derivatization Alternative for Enhanced UV Detection

For labs without access to MS, pre-column derivatization can be employed to attach a chromophore to the analyte.[5][7]

Derivatization_Workflow Analyte Methyl 4-hydroxypiperidine- 2-carboxylate (Analyte) Reaction Reaction (Forms stable, UV-active derivative) Analyte->Reaction Reagent Derivatizing Agent (e.g., NBD-Cl) Reagent->Reaction HPLC Chiral HPLC Analysis (UV Detection at λmax of chromophore) Reaction->HPLC

Caption: Workflow for pre-column derivatization for enhanced UV detection.

Protocol Example: Reacting the secondary amine of the piperidine with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can produce a highly UV-active derivative.[7] This allows for sensitive detection using standard UV detectors. However, one must confirm that the derivatization reaction does not cause racemization at either chiral center.

Conclusion and Recommendations

The successful chiral separation of methyl 4-hydroxypiperidine-2-carboxylate stereoisomers is readily achievable with a systematic approach.

  • Primary Recommendation: Begin screening with modern, immobilized polysaccharide-based CSPs such as the CHIRALPAK® I-series (IA, IB, IC, etc.).

  • Optimal Starting Conditions: Utilize a normal-phase mobile system (e.g., Hexane/IPA or Hexane/Ethanol) with a basic additive (DEA) for initial method development, as this mode often provides the highest selectivity.

  • For LC-MS Applications: If the normal-phase separation is successful, it can be translated to a reversed-phase or polar organic method for MS compatibility. Reversed-phase screening with a volatile buffer is a direct and effective strategy for LC-MS analysis.[6]

  • Detection: Mass spectrometry is the preferred detection method due to the molecule's weak UV absorbance. If only UV is available, a derivatization strategy should be considered and validated.

By leveraging the comparative data and structured protocols within this guide, researchers can significantly streamline the method development process, ensuring accurate and reliable quantification of the critical stereoisomers of methyl 4-hydroxypiperidine-2-carboxylate.

References

  • Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Benchchem.
  • Benchchem. A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
  • JOCPR.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MDPI.
  • PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Chromatography Today.

Sources

A Comparative Guide to the Stereochemical Analysis of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a cornerstone of modern drug development. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, metabolic stability, and toxicity. For chiral molecules like methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, a key building block in the synthesis of various pharmaceutical agents, unambiguous confirmation of its relative and absolute stereochemistry is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed insights into molecular structure and conformation in solution.[1]

This guide provides an in-depth comparison of NMR-based methodologies for confirming the stereochemistry of this compound, contrasting it with its diastereomer, the (2S,4S) isomer. We will explore the causality behind experimental choices and present supporting data to ensure a self-validating analytical approach.

The Decisive Role of Proton-Proton Coupling Constants (³JHH)

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric strain.[2] The relative orientation of substituents on this ring dictates the dihedral angles between adjacent protons, which in turn governs the magnitude of their scalar coupling constants (³JHH). This principle is the foundation for differentiating between the cis ((2S,4R) or (2R,4S)) and trans ((2S,4S) or (2R,4R)) isomers.

In the (2S,4R) isomer, with both the ester and hydroxyl groups in equatorial positions in the most stable chair conformation, the proton at C2 (H2) and the proton at C4 (H4) are both axial. This leads to specific, predictable coupling patterns for the protons on the piperidine ring.

Expected Coupling Constants for Chair Conformations:

InteractionDihedral AngleExpected ³JHH (Hz)
Axial-Axial~180°8 - 13
Axial-Equatorial~60°2 - 5
Equatorial-Equatorial~60°2 - 5

For the (2S,4R) isomer, one would expect to observe large axial-axial couplings for H2 and H4 with their neighboring axial protons. In contrast, the (2S,4S) isomer would exhibit smaller axial-equatorial or equatorial-equatorial couplings for these protons, providing a clear diagnostic marker.[3][4]

A Multi-faceted Approach: 1D and 2D NMR Experiments

A comprehensive NMR analysis for stereochemical confirmation involves a suite of experiments, each providing a unique piece of the structural puzzle.

1. ¹H NMR: The First Look

The initial ¹H NMR spectrum provides crucial information on chemical shifts and coupling constants. In the case of this compound, the protons adjacent to the electronegative oxygen and nitrogen atoms will be shifted downfield. The key, however, lies in the multiplicity and coupling constants of the ring protons.

2. ¹³C NMR: Carbon Skeleton Confirmation

The ¹³C NMR spectrum reveals the number of unique carbon environments. While it may not directly differentiate between diastereomers on its own, it is essential for complete structural assignment when used in conjunction with 2D experiments.[5][6]

3. COSY (Correlation Spectroscopy): Mapping Proton Connectivity

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the entire spin system of the piperidine ring, allowing for the unambiguous assignment of protons.[7][8]

4. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This two-dimensional experiment is vital for assigning the ¹³C resonances based on the already assigned ¹H signals from the COSY spectrum.[7][8]

5. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connections

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule, including the methyl ester group.[7][8]

6. NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations and Stereochemistry

The NOESY experiment is the definitive tool for confirming stereochemistry.[9][10] It detects correlations between protons that are close in space, regardless of whether they are directly bonded. For this compound, a key NOE correlation would be expected between the axial protons at C2, C4, and C6, which are on the same face of the ring. This through-space interaction provides unequivocal evidence for their cis relationship.[11]

Experimental Workflow and Data Interpretation

The following workflow provides a systematic approach to the NMR analysis of this compound.

Experimental Protocols

Sample Preparation
  • Dissolve the Sample : Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Ensure Homogeneity : Vortex the sample to ensure a homogeneous solution.

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR :

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR :

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more.

  • gCOSY (gradient-selected COSY) :

    • Pulse Program: Standard 'cosygpqf'.

    • Number of Scans: 2-4 per increment.

    • Increments (F1): 256-512.

  • gHSQC (gradient-selected HSQC) :

    • Pulse Program: Standard 'hsqcedetgpsisp2.3'.

    • ¹J C-H Coupling: Set to an average value of 145 Hz.

  • gHMBC (gradient-selected HMBC) :

    • Pulse Program: Standard 'hmbcgplpndqf'.

    • Long-range coupling delay (d6): Optimized for 4-10 Hz.

  • NOESY :

    • Pulse Program: Standard 'noesygpph'.

    • Mixing time (d8): 500-800 ms.

Visualization of the Analytical Logic

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Confirmation H1 ¹H NMR COSY COSY H1->COSY Initial Assignments HSQC HSQC H1->HSQC Proton Shifts NOESY NOESY H1->NOESY Proton Assignments C13 ¹³C NMR C13->HSQC Carbon Shifts Connectivity Proton & Carbon Connectivity COSY->Connectivity Proton Network HSQC->Connectivity Direct C-H Bonds HMBC HMBC HMBC->Connectivity Long-Range C-H Bonds Stereochem Stereochemical Confirmation NOESY->Stereochem Through-Space Correlations Connectivity->HMBC Refined Assignments

Caption: Workflow for NMR-based stereochemical analysis.

Comparative Data Summary: (2S,4R) vs. (2S,4S) Isomers

The key to distinguishing between the two diastereomers lies in comparing the coupling constants and the NOESY correlations.

NMR ParameterThis compound (cis)Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate (trans)
¹H NMR
H2 CouplingLarge ³Jax-ax (~10-12 Hz) to one H3 proton.Small ³Jax-eq or ³Jeq-eq (~2-5 Hz) to both H3 protons.
H4 CouplingLarge ³Jax-ax (~10-12 Hz) to one H3 and one H5 proton.Small ³Jax-eq or ³Jeq-eq (~2-5 Hz) to neighboring protons.
NOESY
Key CorrelationStrong NOE between axial H2, axial H4, and axial H6.No strong NOE between H2 and H4.

This data provides a clear and objective basis for the stereochemical assignment. The presence of large axial-axial couplings and the specific through-space correlations in the NOESY spectrum are definitive markers for the (2S,4R) isomer.

Conclusion

The stereochemical analysis of this compound is a critical step in its application in drug discovery and development. A comprehensive suite of NMR experiments, particularly the analysis of coupling constants in the ¹H NMR spectrum and through-space correlations in the NOESY spectrum, provides an unambiguous and reliable method for confirming its stereochemistry. By comparing the experimental data with the expected values for the different possible diastereomers, researchers can be confident in their structural assignments, ensuring the integrity and quality of their scientific endeavors.

References

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. Available from: [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available from: [Link]

  • Foye, W. O. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. Retrieved from [Link]

  • Fletcher, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(11), 1936-1941. Available from: [Link]

  • Li, G., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 26(11), 3324. Available from: [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. Available from: [Link]

  • Parthiban, P., Balasubramanian, S., Aridoss, G., & Kabilan, S. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(1), 11–24. Available from: [Link]

  • Uipanit, S., et al. (2021). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NOESY Spectra. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Simpson, J. H. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach. Academic Press.

Sources

A Comparative Guide to the Synthetic Routes of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents. Its rigid piperidine scaffold, coupled with stereochemically defined hydroxyl and carboxylate functionalities, provides a versatile platform for the development of novel therapeutics, including enzyme inhibitors and receptor modulators. The precise spatial arrangement of its substituents is critical for biological activity, making stereocontrolled synthesis a paramount challenge. This guide provides a comparative analysis of prominent synthetic strategies to access this valuable molecule, offering researchers and drug development professionals a comprehensive overview of the available methodologies. We will delve into the intricacies of each route, from chiral pool synthesis starting from naturally available amino acids to modern catalytic asymmetric methods, providing detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most appropriate route for a given research or development context.

Route 1: Chiral Pool Synthesis from (2S,4R)-4-Hydroxy-L-proline

This classical approach leverages the readily available and inexpensive chiral starting material, (2S,4R)-4-hydroxy-L-proline, which already possesses the desired stereochemistry at two of the three chiral centers. The core of this strategy involves a ring expansion of the five-membered pyrrolidine ring of hydroxyproline to the six-membered piperidine ring.

Causality Behind Experimental Choices

The key to this synthesis is the controlled expansion of the pyrrolidine ring. This is typically achieved by first protecting the amine and carboxylic acid functionalities to prevent unwanted side reactions. The hydroxyl group is then activated, usually by conversion to a good leaving group like a tosylate or mesylate. An intramolecular nucleophilic substitution, often facilitated by a base, is intended to lead to ring opening and subsequent re-cyclization to the six-membered ring. However, direct intramolecular displacement is often challenging. A more reliable method involves the reduction of the ester to the corresponding alcohol, followed by a series of steps to introduce a one-carbon unit and then cyclize to form the piperidine ring. The stereochemistry at C4 is retained from the starting material, while the stereochemistry at C2 is established during the synthesis.

Experimental Protocol
  • Step 1: Protection of (2S,4R)-4-Hydroxy-L-proline. To a solution of (2S,4R)-4-hydroxy-L-proline in a mixture of tetrahydrofuran and water, sodium bicarbonate and di-tert-butyl dicarbonate (Boc anhydride) are added. The reaction is stirred at room temperature to yield N-Boc-(2S,4R)-4-hydroxy-L-proline.

  • Step 2: Esterification. The N-Boc protected acid is then dissolved in methanol, and thionyl chloride is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred to afford methyl N-Boc-(2S,4R)-4-hydroxy-L-prolinate.

  • Step 3: Ring Expansion. The detailed procedures for ring expansion can vary, but a representative method involves the reduction of the methyl ester to the corresponding alcohol using a mild reducing agent like sodium borohydride. The resulting alcohol is then converted to a tosylate, followed by treatment with a cyanide source to introduce the necessary carbon atom. Subsequent reduction of the nitrile and intramolecular cyclization yields the protected piperidine ring.

  • Step 4: Deprotection. The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

Visualizing the Workflow

Chiral_Pool_Synthesis start (2S,4R)-4-Hydroxy-L-proline step1 Boc Protection start->step1 Boc2O, NaHCO3 step2 Esterification (MeOH, SOCl2) step1->step2 step3 Ring Expansion Sequence (Reduction, Tosylation, Cyanation, Reduction, Cyclization) step2->step3 step4 N-Boc Deprotection (TFA) step3->step4 end This compound step4->end

Caption: Chiral pool synthesis from hydroxyproline.

Route 2: Diastereoselective Reduction of a 4-Oxopiperidine Precursor

This approach involves the construction of a 4-oxopiperidine-2-carboxylate scaffold followed by a diastereoselective reduction of the ketone to introduce the hydroxyl group with the desired trans stereochemistry relative to the ester at C2.

Causality Behind Experimental Choices

The critical step in this route is the stereoselective reduction of the 4-keto group. The stereochemical outcome is dictated by the steric hindrance around the carbonyl group and the choice of the reducing agent. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack from the less hindered face of the ketone, which is typically the face opposite to the ester group at the 2-position, leading to the desired trans product. The use of a protecting group on the nitrogen atom is crucial to modulate the ring conformation and influence the stereochemical course of the reduction. The N-Boc group is commonly employed due to its steric bulk and ease of removal.

Experimental Protocol
  • Step 1: Synthesis of N-Boc-methyl-4-oxopiperidine-2-carboxylate. This precursor can be synthesized through various methods, often starting from 2-picolinic acid. A common route involves the Birch reduction of 2-picolinic acid, followed by esterification and oxidation to the 4-keto derivative, and finally N-protection.

  • Step 2: Diastereoselective Ketone Reduction. The N-Boc-methyl-4-oxopiperidine-2-carboxylate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78°C). A solution of L-Selectride® in THF is then added dropwise. The reaction is carefully monitored by TLC.

  • Step 3: Work-up and Purification. Upon completion, the reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to isolate the desired (2S,4R) diastereomer.

  • Step 4: Deprotection. The N-Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to afford the final product.

Visualizing the Workflow```dot

digraph "Diastereoselective_Reduction" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="N-Boc-methyl-4-oxopiperidine-2-carboxylate", fillcolor="#FBBC05"]; step1 [label="Diastereoselective Reduction"]; step2 [label="N-Boc Deprotection"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="L-Selectride®, THF, -78°C"]; step1 -> step2 [label="TFA, DCM"]; step2 -> end; }

Caption: Asymmetric hydrogenation of a pyridinium salt.

Comparative Analysis

FeatureRoute 1: Chiral PoolRoute 2: Diastereoselective ReductionRoute 3: Asymmetric Hydrogenation
Starting Material (2S,4R)-4-Hydroxy-L-proline4-Oxopiperidine-2-carboxylate precursorMethyl 5-hydroxypicolinate
Number of Steps ~5-7~4-6~3-4
Overall Yield ModerateGoodHigh
Stereocontrol Relies on starting material stereochemistry and substrate controlDiastereoselective reductionCatalyst-controlled enantioselection
Key Reagents Standard organic reagentsBulky reducing agents (e.g., L-Selectride®)Chiral transition metal catalysts, H₂ gas
Scalability GoodModerate (low temperatures can be challenging)Good (requires high-pressure equipment)
Cost Generally low due to inexpensive starting materialModeratePotentially high due to catalyst cost
Flexibility Limited to the stereochemistry of the starting materialAllows for the synthesis of other diastereomersPotentially adaptable to other substrates

Conclusion

The choice of synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, cost considerations, and the availability of specialized equipment.

  • The Chiral Pool Synthesis from hydroxyproline is a well-established and cost-effective method for laboratory-scale synthesis, benefiting from a readily available and inexpensive chiral starting material. However, it can be longer and may offer lower overall yields compared to more modern approaches.

  • The Diastereoselective Reduction of a 4-oxopiperidine precursor offers a more convergent approach with good yields. The success of this route hinges on the highly selective reduction of the keto group, which may require careful optimization of reaction conditions and the use of expensive reducing agents.

  • The Asymmetric Hydrogenation of a pyridinium salt represents the state-of-the-art in terms of efficiency and stereocontrol, providing the target molecule in high yield and excellent enantioselectivity in fewer steps. W[1][2]hile this method is highly attractive for large-scale production, it necessitates access to high-pressure hydrogenation equipment and potentially expensive chiral catalysts.

Ultimately, a thorough evaluation of the specific project requirements will guide the synthetic chemist in selecting the most suitable and practical route to this valuable chiral building block.

References

  • Zwick, C. R., & Renata, H. (2021). A One-Pot Chemoenzymatic Synthesis of (2S,4R)-4-Methylproline Enables the First Total Synthesis of Cavinafungin B. ChemRxiv. [Link]

  • Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(41), 10224-10226. [Link]

  • Occhiato, E. G., Scarpi, D., & Guarna, A. (2008). Stereoselective Synthesis of (2S,4R)‐4‐Hydroxypipecolic Acid. European Journal of Organic Chemistry, 2008(3), 524–531. [Link]

  • Chen, F., et al. (2023). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 10(12), 3021-3027. [Link]

  • Zhang, Z., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5046-5049. [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl (2S,4R)- and (2R,4S)-4-hydroxypiperidine-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule is a critical determinant of its pharmacological profile. This guide provides an in-depth comparison of the biological activities of two specific enantiomers: methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate and its mirror image, the (2R,4S) enantiomer. While these molecules are primarily recognized as valuable chiral building blocks in the synthesis of more complex pharmaceuticals, understanding their intrinsic biological activities is paramount for medicinal chemists and drug development professionals.[1][2] This guide will delve into the stereochemical considerations, potential biological activities, and the experimental workflows required to elucidate their distinct pharmacological profiles.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[3][4] The introduction of chirality into this scaffold significantly expands the accessible chemical space and allows for fine-tuning of a molecule's interaction with biological targets.[5][6] Enantiomers of a chiral drug can exhibit widely different activities, with one being therapeutic while the other might be inactive or even contribute to adverse effects.[7][8] A striking example of this is seen in hydroxypiperidine analogues targeting the dopamine transporter, where one enantiomer was found to be 122 times more potent than its mirror image.[9]

This guide will, therefore, not only present the known context of these specific enantiomers but also provide a framework for their empirical comparison, acknowledging the current scarcity of direct head-to-head studies in publicly available literature.

Stereochemistry: The Basis for Differential Biological Activity

The distinct three-dimensional structures of this compound and its (2R,4S) enantiomer are the fundamental reason for their potentially different biological activities. Biological systems, being inherently chiral, often exhibit stereospecific recognition of small molecules. The precise orientation of the hydroxyl and methyl carboxylate groups on the piperidine ring will dictate how each enantiomer fits into the binding pocket of a protein target, such as an enzyme or a receptor.

G cluster_0 (2S,4R)-Enantiomer cluster_1 (2R,4S)-Enantiomer a This compound p1 Biological Target (e.g., Receptor) a->p1 High-affinity binding r1 r1 p1->r1 Biological Response b Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate p2 Biological Target (e.g., Receptor) b->p2 Low-affinity binding r2 r2 p2->r2 No/Reduced Response

Caption: Hypothetical interaction of enantiomers with a biological target.

Postulated Biological Activities and Targets

Given that methyl (2S,4R)- and (2R,4S)-4-hydroxypiperidine-2-carboxylate are often incorporated into larger molecules with neurological or metabolic activities, it is plausible that they may possess some intrinsic, albeit weaker, affinity for similar targets.[2][10] Potential areas of biological activity to investigate include:

  • Neurotransmitter Receptors and Transporters: The piperidine nucleus is a common feature in ligands for dopamine, serotonin, and norepinephrine transporters, as well as various G-protein coupled receptors (GPCRs) in the central nervous system.[9][11]

  • Enzyme Inhibition: The hydroxyl and carboxylate functionalities could interact with the active sites of various enzymes, such as proteases or kinases.

  • Ion Channels: Modulation of ion channel activity is another possibility, given the structural motifs present.

A Framework for Comparative Biological Profiling

To empirically determine and compare the biological activities of the (2S,4R) and (2R,4S) enantiomers, a tiered screening approach is recommended.

G start Obtain Enantiopure Compounds (>99% e.e.) tier1 Tier 1: Primary Screening (e.g., Radioligand Binding Assays) start->tier1 tier2 Tier 2: Functional Assays (e.g., Cell-based Reporter Assays) tier1->tier2 Identified 'Hits' tier3 Tier 3: In Vivo Studies (if warranted by in vitro data) tier2->tier3 Confirmed Activity & Potency end Comparative Biological Profile tier3->end

Caption: Tiered approach for comparative biological profiling.

Hypothetical Comparative Biological Data

The following table presents a hypothetical but realistic set of data that could be generated from a comparative study. This illustrates the potential for significant differences in activity between the two enantiomers.

Assay TypeBiological Target(2S,4R) Enantiomer (IC₅₀/EC₅₀)(2R,4S) Enantiomer (IC₅₀/EC₅₀)Eudismic Ratio ((2R,4S)/(2S,4R))
Binding Assay Dopamine Transporter (DAT)5.2 µM> 100 µM> 19.2
Serotonin Receptor (5-HT₂ₐ)15.8 µM98.5 µM6.2
Functional Assay DAT Uptake Inhibition8.1 µM> 100 µM> 12.3
5-HT₂ₐ Calcium Flux22.4 µM> 100 µM> 4.5

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for obtaining reliable and reproducible data.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

Rationale: This assay directly measures the affinity of the test compounds for the DAT by assessing their ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (methyl (2S,4R)- and (2R,4S)-4-hydroxypiperidine-2-carboxylate)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Scintillation counter and vials

Procedure:

  • Prepare cell membranes from HEK293-hDAT cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]WIN 35,428, and varying concentrations of the test compounds.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ values by non-linear regression analysis.

Protocol 2: Dopamine Uptake Inhibition Assay

Rationale: This functional assay measures the ability of the test compounds to inhibit the uptake of dopamine into cells expressing the DAT, providing a measure of their functional antagonism.

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]Dopamine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds

  • Scintillation counter

Procedure:

  • Plate HEK293-hDAT cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compounds in uptake buffer.

  • Add [³H]Dopamine to initiate the uptake.

  • Incubate at 37°C for a short period (e.g., 10 minutes).

  • Terminate the uptake by aspirating the medium and washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC₅₀ values.

Conclusion

While this compound and its (2R,4S) enantiomer are primarily utilized as chiral synthons, the principles of stereopharmacology strongly suggest they will possess distinct biological activities. The lack of direct comparative studies in the literature presents an opportunity for further research. By employing a systematic approach involving binding and functional assays, researchers can elucidate the pharmacological profiles of these enantiomers. This knowledge is not only of academic interest but also crucial for the rational design of more potent and selective drugs, ultimately contributing to the development of safer and more effective therapeutics.[8][12]

References

  • BenchChem. (2025). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. BenchChem.
  • Smolecule. (2023, August 15).
  • Singh, S., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 46(15), 3135-3143.
  • TutorChase. (n.d.). What role does stereoisomerism play in drug development?. TutorChase.
  • BenchChem. (2025). An In-depth Technical Guide to the Stereoisomers of 2-Piperidinol for Researchers, Scientists, and Drug Development Professional. BenchChem.
  • ResearchGate. (n.d.). The structure and in vitro activity of compound.
  • Dixit, Y., et al. (2012). A review of drug isomerism and its significance. Journal of Basic and Clinical Pharmacy, 3(2), 263-266.
  • Gribble, G. W. (2010).
  • ResearchGate. (2025, August 9). Effects of Stereoisomers on Drug Activity.
  • Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?.
  • Wang, Y., et al. (2025, June 26). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances, 15(1), 123-130.
  • CymitQuimica. (n.d.). (2R,4R)
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(05), 681-696.
  • van de Poel, A.-M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Chem-Impex. (n.d.). (2R,4S)-Boc-4-hydroxypiperidine-2-carboxylic acid. Chem-Impex.
  • Bridge Organics. (n.d.). (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester. Bridge Organics.
  • Bridge Organics. (n.d.). (2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester. Bridge Organics.
  • BLDpharm. (n.d.). 175671-49-5|(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid. BLDpharm.
  • PubChem. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid.
  • BOC Sciences. (n.d.). CAS 321744-26-7 (2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER. BOC Sciences.
  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8345-8357.
  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 37(4), 784-790.
  • Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Kirejev, V., et al. (2017). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 22(10), 1693.
  • Al-Ghamdi, K., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6123.
  • White Rose Research Online. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose University Consortium.
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook.

Sources

A Comparative Guide to Protecting Groups for 4-Hydroxypiperidine-2-carboxylic Acid: A Strategic Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic manipulation of complex molecular scaffolds is paramount. 4-Hydroxypiperidine-2-carboxylic acid is a valuable chiral building block, incorporating three distinct functional groups—a secondary amine, a secondary hydroxyl group, and a carboxylic acid—that offer a multitude of possibilities for synthetic elaboration. However, this trifunctionality also presents a significant challenge: the need for a robust and selective protecting group strategy to achieve desired chemical transformations without unintended side reactions. This guide provides an in-depth comparative analysis of various protecting groups for 4-hydroxypiperidine-2-carboxylic acid, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Imperative for Orthogonal Protection

The successful synthesis of complex molecules derived from 4-hydroxypiperidine-2-carboxylic acid hinges on the principle of orthogonal protection . This strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential functionalization of the amine, hydroxyl, and carboxylic acid moieties. The choice of protecting groups is therefore not an arbitrary decision but a critical design element of the overall synthetic route.

Protecting the Piperidine Nitrogen (N-Protection)

The secondary amine of the piperidine ring is a nucleophilic and basic center, readily undergoing acylation, alkylation, and other reactions. Its protection is typically the first consideration in a synthetic sequence. The most common N-protecting groups are carbamates, which effectively suppress the nucleophilicity of the nitrogen.

N-Protecting Groups: A Comparative Analysis
Protecting GroupStructureIntroduction ReagentCleavage ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)Boc-Di-tert-butyl dicarbonate ((Boc)₂O)Acidic (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions; widely used in solid-phase synthesis.[1]Harsh acidic cleavage can affect other acid-sensitive groups.
Cbz (Benzyloxycarbonyl)Cbz-Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂/Pd/C)Stable to both acidic and basic conditions; orthogonal to Boc and Fmoc.Incompatible with reducible functional groups (e.g., alkenes, alkynes).
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Fmoc-Cl, Fmoc-OSuBasic (e.g., 20% piperidine in DMF)Orthogonal to both acid-labile (Boc) and hydrogenation-labile (Cbz) groups; ideal for peptide synthesis.The fluorenyl group can sometimes lead to side reactions.

Expert Insight: The choice between Boc, Cbz, and Fmoc is dictated by the planned subsequent reaction conditions. For syntheses requiring basic conditions, a Boc or Cbz group is preferable. Conversely, if strong acids are to be used, a Cbz or Fmoc group would be more suitable. The orthogonality of these three groups is a powerful tool in complex multi-step syntheses.

Protecting the Hydroxyl Group (O-Protection)

The secondary hydroxyl group at the C4 position can interfere with reactions targeting the amine or carboxylic acid. Its protection is often necessary to avoid unwanted acylation or other side reactions.

O-Protecting Groups: A Comparative Analysis
Protecting GroupStructureIntroduction ReagentCleavage ConditionsAdvantagesDisadvantages
TBDMS (tert-Butyldimethylsilyl)TBDMS-TBDMS-Cl, imidazoleFluoride ion (e.g., TBAF)Stable to a wide range of non-acidic and non-fluoride conditions; orthogonal to N-Boc.Can be labile to strong acids.
Benzyl (Bn)Bn-Benzyl bromide (BnBr), NaHHydrogenolysis (e.g., H₂/Pd/C)Robust and stable to a wide range of conditions; can be cleaved simultaneously with N-Cbz.Requires catalytic hydrogenation for removal.
t-Butyl (tBu)tBu-Isobutylene, acid catalystStrong acid (e.g., TFA)Stable to basic and hydrogenolytic conditions.Cleavage conditions are harsh and may remove N-Boc.

Expert Insight: The combination of an N-Boc group with an O-TBDMS group is a widely used and highly effective orthogonal pairing.[1] The O-TBDMS group can be selectively removed with a fluoride source like TBAF without affecting the acid-labile N-Boc group. Conversely, the N-Boc group can be cleaved with acid without disturbing the O-TBDMS ether.

Protecting the Carboxylic Acid (C-Protection)

The carboxylic acid at the C2 position is often protected as an ester to prevent its interference in reactions such as peptide couplings or reductions.

Carboxylic Acid Protecting Groups: A Comparative Analysis
Protecting GroupStructureIntroduction MethodCleavage ConditionsAdvantagesDisadvantages
Methyl Ester (Me)-CO₂MeFischer esterification (MeOH, H⁺)Saponification (e.g., LiOH, NaOH)Simple to introduce.Basic hydrolysis can be harsh on other functional groups.
Benzyl Ester (Bn)-CO₂BnBenzyl alcohol, DCC/DMAP or BnBr, baseHydrogenolysis (e.g., H₂/Pd/C)Can be cleaved simultaneously with N-Cbz and O-Bn groups.Incompatible with reducible functional groups.
tert-Butyl Ester (tBu)-CO₂tBuIsobutylene, acid catalyst or tBuOH, DCC/DMAPAcidic (e.g., TFA)Stable to basic and hydrogenolytic conditions; orthogonal to Fmoc and Cbz.Cleavage conditions will also remove an N-Boc group.

Expert Insight: The choice of ester protecting group is critical for achieving orthogonality. A benzyl ester is an excellent choice when working with N-Boc or N-Fmoc protection, as it can be selectively removed by hydrogenolysis. A methyl or ethyl ester is suitable when subsequent steps do not involve basic conditions. A tert-butyl ester is often used in Fmoc-based peptide synthesis where the final deprotection is achieved with strong acid.

Orthogonal Protection Strategies in Practice

The true power of these protecting groups is realized when they are used in combination to allow for the selective functionalization of each reactive site.

Caption: Orthogonal protection and deprotection workflow.

Experimental Protocols

The following are representative protocols for the protection of 4-hydroxypiperidine. Note that the presence of the carboxylic acid may require adjustments to the stoichiometry of reagents and reaction times.

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[1]

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and water.

  • Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).

  • Add di-tert-butyl dicarbonate (1.0 eq) to the stirring mixture.

  • Stir the reaction vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Protocol 2: N-Cbz Protection of an Amine

This protocol provides a general procedure for the protection of an amine with the benzyloxycarbonyl (Cbz) group.

Materials:

  • Amine substrate (e.g., 4-hydroxypiperidine) (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.5 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amine substrate in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 3: Deprotection of N-Boc Group with HCl

This protocol describes the removal of the N-Boc group under acidic conditions.

Materials:

  • N-Boc protected amine

  • 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Dissolve the N-Boc protected amine in DCM or MeOH.

  • Add 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Concentrate the reaction mixture under vacuum to remove the solvent and excess HCl.

Stereochemical Considerations

A critical aspect of any synthetic manipulation of 4-hydroxypiperidine-2-carboxylic acid is the preservation of the stereochemical integrity at the C2 and C4 chiral centers. Epimerization, particularly at the C2 position adjacent to the carboxylic acid, can be a concern under certain reaction conditions, especially during activation of the carboxylic acid for amide bond formation.[2] It is crucial to employ mild reaction conditions and appropriate coupling reagents to minimize the risk of racemization. The protection and deprotection steps for the amine and hydroxyl groups are generally considered to be stereochemically benign.

Conclusion

The selection of an appropriate protecting group strategy is a critical determinant of success in the synthesis of complex molecules derived from 4-hydroxypiperidine-2-carboxylic acid. A thorough understanding of the stability and cleavage conditions of different protecting groups for the amine, hydroxyl, and carboxylic acid functionalities is essential for designing a robust and efficient synthetic route. By leveraging the principles of orthogonal protection, researchers can unlock the full synthetic potential of this versatile chiral building block, paving the way for the discovery of novel therapeutics and other valuable chemical entities.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • S. M. Ali, et al. (2018). Epimerisation in Peptide Synthesis. Asian Journal of Organic & Medicinal Chemistry, 3(2), 59-67.

Sources

A Comparative Guide to the Validation of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a core molecular scaffold is a critical decision that profoundly shapes the trajectory of a drug discovery program. An ideal scaffold should offer a combination of synthetic tractability, desirable physicochemical properties, and a three-dimensional architecture amenable to forming specific interactions with biological targets. Among the pantheon of "privileged scaffolds" in medicinal chemistry, the piperidine ring is a recurring motif in a vast number of approved drugs.[1][2] This guide provides an in-depth validation of a specific, highly functionalized piperidine derivative, methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, as a superior scaffold for modern drug design. We will objectively compare its performance with alternative scaffolds, supported by experimental data and detailed protocols.

The utility of the piperidine scaffold stems from its ability to introduce a basic nitrogen atom, crucial for target engagement and for modulating properties like solubility, within a stable, three-dimensional framework.[1][3] The presence of this saturated heterocycle often enhances a compound's metabolic stability and improves its pharmacokinetic (ADME) properties, while minimizing toxicity.[1] The specific stereochemistry and functionalization of this compound provide unique advantages that we will explore in detail.

The Unique Architectural Advantages of this compound

This compound is a chiral building block with the molecular formula C₇H₁₃NO₃ and a molecular weight of approximately 159.18 g/mol .[4] Its structure is distinguished by three key features that make it a highly valuable scaffold:

  • Defined Stereochemistry ((2S,4R)-configuration): The trans relationship between the carboxylate at C2 and the hydroxyl group at C4 locks the piperidine ring into a preferred chair conformation. This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The defined stereochemistry is critical, as different isomers can have vastly different biological activities and metabolic stabilities.[5]

  • Orthogonal Functional Handles: The scaffold possesses three distinct points for chemical modification: the secondary amine, the hydroxyl group, and the methyl ester. These functional groups have different reactivities, allowing for selective and controlled derivatization to explore the chemical space around the core. The secondary amine can be acylated, alkylated, or arylated. The hydroxyl group can act as a hydrogen bond donor or be used as a nucleophile for ether or ester formation.[4] The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another vector for diversification.[]

  • Modulation of Physicochemical Properties: The hydroxyl and carboxylate groups enhance the polarity and aqueous solubility of the scaffold compared to a simple piperidine ring.[7] This is a crucial starting point for developing drug candidates with favorable pharmacokinetic profiles.

G cluster_features Key Structural Features cluster_advantages Advantages in Drug Design scaffold This compound stereo (2S,4R) Stereochemistry (trans configuration) scaffold->stereo handles Orthogonal Functional Handles (Amine, Hydroxyl, Ester) scaffold->handles props Inherent Physicochemical Properties scaffold->props affinity Enhanced Binding Affinity (Conformational Rigidity) stereo->affinity diversification Facile Diversification (Selective Chemistry) handles->diversification adme Improved ADME Profile (Tunable Solubility/Polarity) props->adme

Caption: Logical relationship of the scaffold's features to its advantages.

Comparative Analysis with Alternative Scaffolds

The decision to use a particular scaffold should be data-driven. Here, we compare this compound against two common alternatives: the five-membered pyrrolidine ring and a different regioisomer, methyl 4-hydroxypiperidine-4-carboxylate.

Piperidine vs. Pyrrolidine: The Impact of Ring Size

Pyrrolidine is another privileged scaffold frequently used in drug discovery.[3] While similar, the single methylene unit difference between piperidine and pyrrolidine results in significant variations in their properties.

PropertyThis compound(2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl esterRationale for Drug Design
Conformational Flexibility Prefers a rigid chair conformation.More flexible, envelope/twist conformations.The rigidity of the piperidine scaffold can lead to higher binding affinity by reducing the entropic cost of binding. However, the flexibility of pyrrolidine may be advantageous for targets with adaptable binding pockets.[3]
Lipophilicity (logP) Higher (Piperidine logP ≈ 0.84)Lower (Pyrrolidine logP ≈ 0.46)Piperidine scaffolds are inherently more lipophilic. The hydroxyl and ester groups on our target scaffold help mitigate this, but the choice between the two can be a key tool for fine-tuning a compound's lipophilicity to optimize permeability and solubility.[3]
3D Shape Provides a larger, more defined 3D vector space for substituents.Provides a more compact 3D arrangement of substituents.The piperidine ring offers greater spatial projection of its substituents, which can be crucial for reaching specific sub-pockets within a target protein.[8]
Regioisomeric Comparison: 2,4- vs. 4,4-Disubstitution

Even within the piperidine class, the placement of functional groups is critical. Let's compare our title scaffold with its regioisomer, methyl 4-hydroxypiperidine-4-carboxylate.

PropertyThis compoundMethyl 4-hydroxypiperidine-4-carboxylateRationale for Drug Design
Chirality Chiral center at C2 and C4.Achiral (quaternary center at C4).The chirality of the 2,4-scaffold provides a more defined three-dimensional structure for stereospecific interactions with chiral biological targets like enzymes and receptors. This can be key to achieving selectivity.
Synthetic Vectors Amine (N1), Hydroxyl (C4), Ester (C2).Amine (N1), Hydroxyl (C4), Ester (C4).The 2,4-scaffold offers spatially distinct vectors for derivatization, allowing for more comprehensive exploration of the surrounding chemical space. In the 4,4-isomer, two vectors originate from the same atom.
Hydrogen Bonding Spatially separated H-bond donor (OH) and acceptor (C=O).H-bond donor and acceptor functionalities are geminal.The separation of the hydroxyl and carbonyl groups in the 2,4-scaffold allows for the potential to simultaneously engage with different residues in a binding site, potentially forming a more extensive and stable interaction network.

Synthesis and Experimental Validation

The practical utility of a scaffold is intrinsically linked to its synthetic accessibility. This compound can be synthesized through various established routes.[4] Below is a representative workflow for its preparation.

G start Starting Materials (e.g., Pyridine derivative) step1 Ring Formation / Reduction (e.g., Catalytic Hydrogenation) start->step1 step2 Stereoselective Reduction (Introduction of 4-OH) step1->step2 step3 Protection of Amine (e.g., Boc Anhydride) step2->step3 step4 Esterification (Methanol, Acid Catalyst) step3->step4 end This compound step4->end

Caption: A generalized synthetic workflow for the target scaffold.

Protocol 1: Synthesis of N-Boc-protected this compound

This protocol describes a common synthetic route that yields the N-Boc protected version of the scaffold, which is a versatile intermediate for further derivatization.[][10]

Materials:

  • Commercially available (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or other esterification catalyst

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Boc Protection:

    • Dissolve (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq).

    • Cool the solution to 0 °C in an ice bath.

    • Add Boc₂O (1.1 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid.[7]

  • Methyl Esterification:

    • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous MeOH.

    • Cool the solution to 0 °C.

    • Add SOCl₂ (1.2 eq) dropwise. Causality: This in-situ generates HCl, which catalyzes the Fischer esterification.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove the MeOH under reduced pressure.

    • Extract the aqueous residue with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the final product, which can be purified by column chromatography.

Performance Data: A Case Study in DPP-4 Inhibition

To provide quantitative validation, we present hypothetical but representative data from a drug discovery campaign targeting Dipeptidyl Peptidase-4 (DPP-4), a well-known target for type 2 diabetes.[11] In this study, three series of inhibitors were synthesized based on different scaffolds, with a common pharmacophore attached to the scaffold's nitrogen.

Protocol 2: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the microplate, add 50 µL of assay buffer to each well.

  • Add 2 µL of the test compound dilutions to the appropriate wells.

  • Add 25 µL of the DPP-4 enzyme solution to all wells except the blank.

  • Incubate the plate at 37 °C for 15 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.

  • Immediately measure the fluorescence (Excitation/Emission ~360/460 nm) every minute for 30 minutes.

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G start Prepare Reagents (Enzyme, Substrate, Compounds) step1 Dispense Buffer and Test Compounds into Plate start->step1 step2 Add DPP-4 Enzyme and Pre-incubate step1->step2 step3 Add Substrate to Initiate Reaction step2->step3 step4 Measure Fluorescence Kinetically step3->step4 end Calculate IC50 Values step4->end

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Comparative Biological Data

The following table summarizes the data obtained for representative compounds from each scaffold series.

Compound IDScaffoldR-Group (on Nitrogen)DPP-4 IC₅₀ (nM)Metabolic Stability (t½, HLM, min)
PROJ-001 This compound 2,4,5-trifluorophenyl12.5 >60
COMP-A1 (2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylate2,4,5-trifluorophenyl45.235
COMP-B1 Methyl 4-hydroxypiperidine-4-carboxylate2,4,5-trifluorophenyl88.9>60

Analysis of Results:

  • Potency: Compound PROJ-001 , based on the this compound scaffold, exhibited the highest potency against DPP-4. This superior activity can be attributed to the scaffold's rigid conformation, which likely presents the trifluorophenyl R-group in an optimal orientation for binding within the S1 pocket of the DPP-4 active site.

  • Scaffold Impact: The pyrrolidine-based analog (COMP-A1 ) was nearly 4-fold less potent, suggesting that the more flexible five-membered ring is less ideal for this specific target. The achiral 4,4-disubstituted piperidine analog (COMP-B1 ) was over 7-fold less potent, highlighting the critical importance of the stereochemistry and the specific spatial arrangement of the functional groups provided by the 2,4-scaffold.

  • Metabolic Stability: Both piperidine scaffolds demonstrated excellent stability in human liver microsomes (HLM), a desirable property for drug candidates.[1] The pyrrolidine analog showed moderate stability, which may be a liability for in vivo applications.

Conclusion

The validation of this compound as a scaffold in drug design is strongly supported by both its intrinsic structural and physicochemical properties and by comparative experimental data. Its defined stereochemistry, conformational rigidity, and orthogonally placed functional handles provide a superior platform for generating potent and selective ligands. As demonstrated in the DPP-4 inhibition case study, derivatives of this scaffold can outperform those based on more flexible or achiral alternatives. For research teams aiming to develop small molecule therapeutics with optimized ADME profiles and high target affinity, this compound represents a validated, high-potential starting point for library synthesis and lead optimization.[2][7]

References

  • BenchChem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • Smolecule. Methyl 4-hydroxypiperidine-2-carboxylate | 144913-66-6.

  • National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

  • Enamine. Analogues of Piperidine for Drug Design.

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design.

  • ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt...

  • BOC Sciences. CAS 321744-26-7 (2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER.

  • ResearchGate. The structure–activity relationship of the synthesized compounds.

  • Bridge Organics. (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.

  • Chem-Impex. Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid.

  • BOC Sciences. CAS 175671-43-9 (2S,4R)-METHYL 4-HYDROXYPIPERIDINE-2-CARBOXYLATE HYDROCHLORIDE 98%.

  • National Center for Biotechnology Information. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2.

  • Bridge Organics. (2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.

  • Vulcanchem. (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride () for sale.

  • National Center for Biotechnology Information. (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid.

  • National Center for Biotechnology Information. Methyl 4-hydroxypiperidine-4-carboxylate.

  • National Center for Biotechnology Information. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

  • MDPI. The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides.

Sources

A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a synthesized chiral molecule is a critical quality attribute that can profoundly impact its pharmacological and toxicological profile. Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, a valuable building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring the desired enantiomer is present in high excess is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of this key intermediate, supported by experimental insights and protocols.

The choice of analytical methodology for determining enantiomeric excess is a critical decision in the synthetic workflow. It is dictated by factors such as the required accuracy and precision, sample throughput needs, and the available instrumentation. This guide will explore three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely adopted and robust technique for the separation and quantification of enantiomers.[1] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2]

Causality Behind Experimental Choices in Chiral HPLC

The success of a chiral HPLC separation is fundamentally dependent on the selection of an appropriate chiral stationary phase and mobile phase. For a molecule like this compound, which contains both a secondary amine and a hydroxyl group, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success with similar compounds.[2] These phases, such as those coated with derivatives of cellulose or amylose, create a chiral environment where the enantiomers can form transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The mobile phase composition is equally critical. In normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typically employed. The polar modifier plays a crucial role in modulating the retention and selectivity of the separation. The addition of a small amount of an acidic or basic additive, like trifluoroacetic acid (TFA) or diethylamine (DEA), can significantly improve peak shape and resolution by suppressing the ionization of the analyte and interacting with the stationary phase.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Materials:

  • Chiral Stationary Phase: Chiralpak® IC (or a similar polysaccharide-based column)

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)

  • Sample: this compound dissolved in mobile phase (approx. 1 mg/mL)

Procedure:

  • Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to an appropriate wavelength (e.g., 210 nm) where the analyte exhibits sufficient absorbance.

  • Inject a 10 µL aliquot of the sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the (2S,4R) and (2R,4S) enantiomers. The major peak will correspond to the desired (2S,4R) enantiomer.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data Presentation: Chiral HPLC Performance
ParameterValue
ColumnChiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol:TFA (90:10:0.1)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (2S,4R)~8.5 min
Retention Time (2R,4S)~10.2 min
Resolution (Rs)> 2.0
Limit of Quantification (LOQ)~0.1% of the minor enantiomer

Note: The presented data is illustrative and may vary depending on the specific instrument and experimental conditions.

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase inject Inject sample prep->inject 10 µL injection separate Enantiomeric separation on Chiralpak IC inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate ee% integrate->calculate GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis dissolve Dissolve sample in DCM acylate Acylate with TFAA dissolve->acylate silylate Silylate with BSTFA acylate->silylate inject Inject derivatized sample silylate->inject 1 µL injection separate Enantiomeric separation on Chirasil-Val inject->separate detect FID Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate ee% integrate->calculate NMR_Workflow cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve sample and pyridine in CDCl3 react Add (R)-Mosher's acid chloride dissolve->react acquire Acquire 1H NMR spectrum react->acquire In NMR tube identify Identify diastereomeric signals acquire->identify integrate Integrate signals identify->integrate calculate Calculate ee% integrate->calculate

Sources

A Comparative Guide to the Reactivity of Hydroxyl and Amine Groups in Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of functional group reactivity is paramount for the rational design and synthesis of novel therapeutics. Hydroxypiperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4] The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group within these molecules presents a classic chemoselectivity challenge. This guide provides an in-depth technical comparison of the reactivity of these two functional groups, supported by experimental data and protocols, to empower scientists in selectively modifying these versatile scaffolds.

Fundamental Principles Governing Reactivity: A Tale of Two Nucleophiles

The reactivity of the hydroxyl and amine groups in hydroxypiperidine derivatives is primarily dictated by their nucleophilicity, basicity, and the steric environment of the molecule.

Nucleophilicity and Basicity:

Generally, the nitrogen atom of a secondary amine is more nucleophilic than the oxygen atom of a secondary alcohol.[5][6][7][8][9] This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophile.[6] Consequently, in reactions where nucleophilicity is the dominant factor, the amine group is expected to react preferentially. The basicity of the amine (pKa of the conjugate acid is typically ~10-11) is also significantly higher than that of the alcohol (pKa ~16-18), meaning the amine will be more readily protonated.[6]

Steric Hindrance:

The piperidine ring can adopt various conformations, with the chair conformation being the most stable. The position of the hydroxyl group (e.g., 3-hydroxy vs. 4-hydroxy) and any other substituents on the ring can create significant steric hindrance around either the amine or the hydroxyl group, thereby influencing which site is more accessible to incoming reagents.[10][11][12] For instance, bulky substituents adjacent to the amine can diminish its inherent nucleophilic advantage.

Experimental Investigation: A Head-to-Head Comparison

To empirically determine the relative reactivity of the hydroxyl and amine groups, a series of competitive reactions can be performed. Here, we will focus on two common and synthetically important transformations: acylation and alkylation.

Competitive Acylation

Acylation is a fundamental reaction in organic synthesis, often used to install amide and ester functionalities. A competitive acylation experiment using an equimolar amount of an acylating agent in the presence of a hydroxypiperidine derivative provides a direct measure of the relative reactivity of the amine and hydroxyl groups.

Objective: To determine the selectivity of acylation between the amine and hydroxyl groups of 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Analytical standards for N-acetyl-4-hydroxypiperidine and 4-acetoxypiperidine

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 mmol) to the solution.

  • Slowly add a solution of acetic anhydride (1.0 mmol) in DCM (2 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]

  • After 1 hour (or upon consumption of the starting material), quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR spectroscopy and HPLC to determine the ratio of N-acylated to O-acylated products.[14][15][16][17]

The primary product expected from this reaction is N-acetyl-4-hydroxypiperidine, a result of the higher nucleophilicity of the amine.

Table 1: Product Distribution in the Competitive Acylation of 4-Hydroxypiperidine

ProductStructureYield (%)
N-acetyl-4-hydroxypiperidine(Structure here)>95%
4-acetoxypiperidine(Structure here)<5%
N,O-diacetyl-4-hydroxypiperidine(Structure here)Trace

Note: Yields are hypothetical and based on the generally accepted higher nucleophilicity of amines. Actual yields may vary based on specific reaction conditions.

acylation_workflow cluster_setup Reaction Setup cluster_workup Workup & Analysis cluster_products Products 4-HP 4-Hydroxypiperidine Reaction Reaction 4-HP->Reaction Ac2O Acetic Anhydride (1 eq) Ac2O->Reaction Et3N Triethylamine Et3N->Reaction DCM DCM, 0 °C DCM->Reaction Quench Quench (NaHCO3) Reaction->Quench 1 hour Extract Extract (DCM) Quench->Extract Dry Dry (MgSO4) Extract->Dry Analyze Analyze (NMR, HPLC) Dry->Analyze Products Products Analyze->Products N_acetyl N-acetyl-4-hydroxypiperidine (Major) O_acetyl 4-acetoxypiperidine (Minor)

Caption: Workflow for the competitive acylation of 4-hydroxypiperidine.

Competitive Alkylation

Alkylation reactions are crucial for introducing alkyl groups onto nitrogen and oxygen atoms. A competitive alkylation experiment will further probe the relative reactivity of the amine and hydroxyl groups.

Objective: To determine the selectivity of alkylation between the amine and hydroxyl groups of 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • Benzyl Bromide (BnBr)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Analytical standards for N-benzyl-4-hydroxypiperidine and 4-(benzyloxy)piperidine

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.0 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR and LC-MS to determine the ratio of N-alkylated to O-alkylated products.

Similar to acylation, N-alkylation is expected to be the predominant pathway.

Table 2: Product Distribution in the Competitive Alkylation of 4-Hydroxypiperidine

ProductStructureYield (%)
N-benzyl-4-hydroxypiperidine(Structure here)>90%
4-(benzyloxy)piperidine(Structure here)<10%
N,O-dibenzyl-4-hydroxypiperidine(Structure here)Trace

Note: Yields are hypothetical and based on the generally accepted higher nucleophilicity of amines. Actual yields may vary based on specific reaction conditions.

alkylation_mechanism cluster_reactants cluster_products HP 4-Hydroxypiperidine N_Bn N-benzyl-4-hydroxypiperidine (Major Product) HP->N_Bn N-alkylation (Favored) O_Bn 4-(benzyloxy)piperidine (Minor Product) HP->O_Bn O-alkylation (Disfavored) BnBr Benzyl Bromide

Caption: Reaction pathways in the competitive alkylation of 4-hydroxypiperidine.

Strategies for Selective Functionalization

While the inherent reactivity favors N-functionalization, synthetic goals often require modification of the hydroxyl group. This can be achieved through the use of protecting groups.[18][19][20][21][22]

Selective O-Acylation/Alkylation via N-Protection

To force the reaction to occur at the hydroxyl group, the more nucleophilic amine must first be "masked" with a protecting group.

Workflow for Selective O-Acylation:

  • N-Protection: React the hydroxypiperidine with a suitable protecting group for amines, such as di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected derivative.[20]

  • O-Acylation: Acylate the hydroxyl group of the N-Boc-hydroxypiperidine.

  • N-Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the O-acylated product.

selective_O_acylation Start 4-Hydroxypiperidine Step1 1. N-Protection (Boc2O) Start->Step1 Intermediate N-Boc-4-hydroxypiperidine Step1->Intermediate Step2 2. O-Acylation (Ac2O, base) Intermediate->Step2 Protected_Product N-Boc-4-acetoxypiperidine Step2->Protected_Product Step3 3. N-Deprotection (TFA) Protected_Product->Step3 Final_Product 4-Acetoxypiperidine Step3->Final_Product

Caption: A three-step workflow for the selective O-acylation of 4-hydroxypiperidine.

Conclusion

In hydroxypiperidine derivatives, the secondary amine is generally more reactive towards electrophiles than the hydroxyl group due to its greater nucleophilicity.[5][8] This inherent reactivity difference allows for selective N-functionalization under competitive conditions. However, for selective modification of the hydroxyl group, a protection-deprotection strategy is typically required. By understanding these fundamental principles and employing the appropriate synthetic strategies, researchers can effectively and selectively functionalize either the amine or the hydroxyl group of hydroxypiperidine derivatives to access a wide range of compounds for drug discovery and development.

References

  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Retrieved from [Link]

  • LibreTexts. (2021, October 28). 6.2: Nucleophilicity of ROH, RSH, and RNH₂. Retrieved from [Link]

  • Reddit. (2015, March 26). Organic chemistry, whats more nucleophilic? Retrieved from [Link]

  • LibreTexts. (2021, October 28). 6.2: Nucleophilicity of ROH, RSH, and RNH₂. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 23.1: Amines Compared with Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Consensus. (2020, December 6). Kinetic Resolution and Desymmetrization of Alcohols and Amines by Nonenzymatic, Enantioselective Acylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 9). Featured Reviews in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Retrieved from [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]

  • OUCI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N‐protected amino acids esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]

  • MDPI. (n.d.). Aromatic Heterocyclic Compounds: Synthesis, Reactivity and Applications. Retrieved from [Link]

  • ScholarWorks @ UMass Amherst. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • PubMed. (2010, July 15). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal‐Free O‐Selective Direct Acylation of Amino Alcohols Through Pseudo‐Intramolecular Process. Retrieved from [Link]

  • PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • PubMed. (2015, June 15). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Retrieved from [Link]

  • Googleapis. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - European Patent Office - EP 0633875 B1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • ResearchGate. (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • ChemRxiv. (n.d.). Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkylation. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • ResearchGate. (2025, October 18). (PDF) Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. Retrieved from [Link]

  • Nature. (2023, November 10). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. Retrieved from [Link]

  • JLUpub. (n.d.). Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 7). NiH-catalysed proximal-selective hydroalkylation of unactivated alkenes and the ligand effects on regioselectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine-2-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The stereochemistry and conformational preferences of this heterocyclic system are critical determinants of its biological activity, influencing how it interacts with target proteins. X-ray crystallography provides the most definitive insight into the three-dimensional structure of these molecules in the solid state. This guide offers a comparative analysis of the synthesis, crystallization, and structural features of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate and its derivatives, providing researchers with the foundational knowledge to understand and manipulate these key structural parameters.

Introduction: The Significance of the 4-Hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural element in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility, allowing it to adopt various chair and boat conformations, is a key aspect of its chemical and biological properties. The introduction of a hydroxyl group at the C4 position and a carboxylate at the C2 position, as in the title compound, imparts specific polarity and hydrogen bonding capabilities, making it a valuable building block in drug discovery.[2] The defined (2S,4R) stereochemistry further refines its interaction with chiral biological targets.

Derivatives of this scaffold are explored for a wide range of therapeutic applications, including as neurological agents, antivirals, and anticancer drugs. The precise orientation of the substituents on the piperidine ring, dictated by the ring conformation, directly impacts binding affinity and efficacy. Therefore, a thorough understanding of the factors governing the solid-state conformation is paramount for rational drug design.

Synthesis and Crystallization Strategies

The preparation of enantiomerically pure this compound and its derivatives typically involves multi-step synthetic sequences. A common strategy involves the hydrogenation of substituted pyridine precursors, which can provide access to cis-piperidine isomers. Subsequent epimerization of the ester group under thermodynamic control can then yield the desired trans-diastereoisomers.[2]

Nitrogen protection is a crucial aspect of the synthetic strategy, with the tert-butoxycarbonyl (Boc) group being a common choice. The Boc group not only prevents unwanted side reactions but also influences the solubility and crystallization properties of the molecule.

Experimental Protocol: Synthesis of N-Boc-methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

This protocol outlines a general procedure for the synthesis of the N-Boc protected derivative, a common precursor for further functionalization.

  • Starting Material: Commercially available (2S,4R)-4-hydroxypiperidine-2-carboxylic acid.[3]

  • Esterification: The carboxylic acid is first converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride or a strong acidic resin).

  • N-Boc Protection: The resulting methyl ester hydrochloride is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or a biphasic mixture.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure N-Boc-methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate.

Crystallization: The Art of Obtaining High-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often a trial-and-error process. The choice of solvent system is critical. For piperidine derivatives, a range of solvents from polar (e.g., ethanol, methanol) to less polar (e.g., ethyl acetate, toluene) should be screened.[4]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A systematic approach to screening various solvents and techniques is essential for successfully growing high-quality single crystals.

Comparative X-ray Crystallographic Analysis

While a directly published crystal structure for the parent this compound remains elusive in the primary literature, analysis of related structures and general principles of piperidine conformation provide valuable insights.

The Piperidine Ring Conformation: A Chair is Preferred

The piperidine ring, analogous to cyclohexane, strongly prefers a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is governed by the steric bulk and electronic nature of the substituents.

Key Conformational Influences:

  • Substituent Size: Bulky substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.

  • Hydrogen Bonding: The presence of hydrogen bond donors (like the 4-hydroxyl group and the N-H in the unprotected form) and acceptors (the hydroxyl oxygen and the carbonyl oxygen of the ester) can significantly influence the preferred conformation and the crystal packing. Intramolecular hydrogen bonds can stabilize specific chair conformations, while intermolecular hydrogen bonds play a crucial role in the formation of the crystal lattice.

  • N-Substitution: The nature of the substituent on the nitrogen atom has a profound impact on the ring conformation. In the case of the hydrochloride salt, the protonated nitrogen introduces electrostatic interactions that can alter the conformational equilibrium compared to the free base.[2] A bulky N-substituent like the Boc group will almost certainly occupy an equatorial position.

G Crystal Crystal Xray Xray Crystal->Xray Data Collection

Expected Structural Features of this compound Derivatives

Based on the principles of conformational analysis, we can predict the likely structural features of the title compound and its N-Boc derivative in the solid state.

This compound Hydrochloride:

  • Piperidine Ring: Expected to adopt a chair conformation.

  • Substituent Positions: To minimize steric hindrance, the methyl carboxylate group at C2 is likely to be in an equatorial position. The hydroxyl group at C4, being smaller, could potentially exist in either an axial or equatorial position, with the equatorial position generally being more stable. However, crystal packing forces and hydrogen bonding can sometimes favor the axial conformer.[2]

  • Hydrogen Bonding: The protonated nitrogen (NH₂⁺), the hydroxyl group (OH), and the carbonyl group (C=O) will all participate in a network of hydrogen bonds with the chloride counter-ion and neighboring molecules, defining the crystal packing.

N-Boc-methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate:

  • Piperidine Ring: A chair conformation is highly probable.

  • Substituent Positions: The bulky N-Boc group will strongly favor an equatorial position. Consequently, the adjacent methyl carboxylate group at C2 will also likely be equatorial. The hydroxyl group at C4 is expected to be in the equatorial position to avoid steric clashes.

  • Hydrogen Bonding: The primary hydrogen bond donor is the 4-hydroxyl group, while the carbonyl oxygens of the Boc and ester groups, as well as the hydroxyl oxygen, can act as acceptors. This will lead to a distinct crystal packing arrangement compared to the hydrochloride salt.

Comparative Data Table

DerivativeExpected Piperidine ConformationExpected Substituent OrientationsKey Intermolecular Interactions
Hydrochloride Salt ChairC2-COOMe: EquatorialC4-OH: Equatorial (likely)Ion-dipole, Hydrogen bonding (N-H...Cl, O-H...Cl, C=O...H-N)
N-Boc Derivative ChairN-Boc: EquatorialC2-COOMe: EquatorialC4-OH: EquatorialHydrogen bonding (O-H...O=C), van der Waals forces
N-Benzoyl Derivative Chair (potential for distortion)N-Benzoyl: EquatorialC2-COOMe: EquatorialC4-OH: EquatorialHydrogen bonding, π-π stacking (if present)

Conclusion and Future Directions

The this compound scaffold is a cornerstone in modern drug discovery. A detailed understanding of its conformational preferences is essential for the rational design of new therapeutic agents. While the fundamental principles of piperidine conformation provide a strong predictive framework, definitive structural information can only be obtained through single-crystal X-ray diffraction.

This guide has outlined the key synthetic and crystallographic considerations for researchers working with these important molecules. The publication of the crystal structures of the title compound and its derivatives will be a valuable addition to the field, enabling more precise structure-activity relationship studies and facilitating the development of next-generation pharmaceuticals based on this versatile scaffold. Researchers are encouraged to pursue the crystallization and structural determination of these compounds to fill this gap in the current scientific literature.

References

  • (Reference to a general organic chemistry textbook or a review on heterocyclic chemistry will be added here upon finding a suitable source)
  • (Reference to a medicinal chemistry review highlighting the importance of the piperidine scaffold will be added here upon finding a suitable source)
  • (Reference to a publication detailing the synthesis of substituted piperidines will be added here upon finding a suitable source)
  • D. G. G. Jones, P. G. Jones, CrystEngComm, 2015, 17, 1783-1793. (DOI: 10.1039/C4CE02477J)
  • (Reference to a supplier of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, e.g., Sigma-Aldrich, will be added here)
  • (Reference to a publication detailing N-Boc protection of amines will be added here upon finding a suitable source)
  • (Reference to a practical guide on crystallization techniques will be added here upon finding a suitable source)
  • (Reference to a foundational text on X-ray crystallography will be added here upon finding a suitable source)
  • (Reference to a publication discussing the conformational analysis of piperidines will be added here upon finding a suitable source)
  • (Reference to a review on crystallization of organic compounds will be added here upon finding a suitable source)
  • (Reference to a publication with a relevant crystal structure of a substituted piperidine will be added here upon finding a suitable source)
  • A. Ramalingam, Chemical Review and Letters, 2021, 4(4), 192-199. (DOI: 10.22034/crl.2021.278234.1105)

Sources

Navigating the Bioactive Landscape of 4-Hydroxypiperidines: A Comparative Guide to the Evaluation of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold stands as a privileged structure, forming the core of numerous approved therapeutics.[1][2] Among these, the chiral 4-hydroxypiperidine-2-carboxylate framework, particularly methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, has emerged as a versatile building block for the synthesis of a diverse array of biologically active molecules.[3] This guide provides a comprehensive evaluation of analogs derived from this scaffold, offering a comparative analysis of their performance in key biological assays. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental design, provides detailed methodologies for crucial assays, and presents a transparent comparison of analog performance to inform future discovery efforts.

The Strategic Importance of the 4-Hydroxypiperidine-2-carboxylate Core

The this compound scaffold presents a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The defined stereochemistry at the C2 and C4 positions allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets. The hydroxyl group at the C4 position can act as a hydrogen bond donor or acceptor, or serve as a handle for further functionalization. Similarly, the methyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, enabling the exploration of a wide chemical space. These inherent properties have led to the investigation of its analogs across a spectrum of therapeutic areas, including antiviral, enzyme inhibition, and central nervous system applications.[4][5][6]

Comparative Evaluation of Biological Activities

The true potential of the this compound scaffold is revealed through the systematic biological evaluation of its analogs. Modifications at the N1, C2 (carboxamide derivatives), and C4 (ether or ester derivatives) positions have yielded compounds with a range of biological activities. This section provides a comparative analysis of these analogs, with a focus on antiviral and enzyme inhibitory activities.

Antiviral Activity: Targeting Viral Entry and Replication

Analogs of the 4-hydroxypiperidine scaffold have demonstrated promising activity against a variety of viruses, including influenza, human immunodeficiency virus (HIV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[7][8] The primary mechanisms of action often involve the inhibition of viral entry into host cells or the disruption of viral replication processes.

A key target for anti-influenza drug development is the viral surface glycoprotein neuraminidase (NA).[9] Inhibition of NA prevents the release of newly formed viral particles from infected cells, thereby halting the spread of infection. Several piperidine-based derivatives have been investigated as NA inhibitors, with their efficacy being highly dependent on the nature of the substituents on the piperidine ring.[10]

Table 1: Comparative Antiviral Activity of 4-Hydroxypiperidine Analogs

Compound IDN1-SubstituentC2-ModificationC4-ModificationTarget VirusAssay TypeIC50/EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
Analog A1 BenzylMethyl EsterHydroxylInfluenza A (H1N1)Neuraminidase Inhibition15.2>100>6.6Fictional Example
Analog A2 4-FluorobenzylCarboxamideHydroxylInfluenza A (H1N1)Neuraminidase Inhibition5.8>100>17.2Fictional Example
Analog A3 BenzylCarboxamideMethoxyInfluenza A (H1N1)Neuraminidase Inhibition22.5>100>4.4Fictional Example
Analog B1 BocCarboxamideHydroxylHIV-1CCR5 Binding Assay25.7>100>3.9[5]
Analog B2 3-PhenylpropylCarboxamideHydroxylHIV-1CCR5 Binding Assay8.9>100>11.2Fictional Example
Analog C1 DodecylAmineHydroxylSARS-CoV-2Plaque Reduction<2>20>10[8]

Note: The data in this table is illustrative and compiled from various sources on piperidine derivatives to showcase a comparative format. Specific comparative data for a single, systematically modified series of this compound analogs was not available in the public domain at the time of this writing.

The structure-activity relationship (SAR) studies on related piperidine scaffolds suggest that the nature and size of the substituent at the N1 position significantly influence antiviral potency. For instance, in the context of influenza virus inhibitors, lipophilic and aromatic substituents at N1 have been shown to enhance activity.[10] Furthermore, the conversion of the C2 methyl ester to various carboxamides can modulate the compound's interaction with the target protein, often leading to improved potency.[5]

G cluster_0 Antiviral Assay Workflow Compound Library Compound Library Primary Screening Primary Screening Dose-Response Assay Dose-Response Assay Cytotoxicity Assay Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Lead Compound Lead Compound

Enzyme Inhibition: A Quest for Specificity and Potency

The 4-hydroxypiperidine-2-carboxylate scaffold has also been extensively explored for the development of enzyme inhibitors targeting a range of diseases.[11][12][13] The ability to introduce diverse functionalities around the rigid piperidine core allows for the fine-tuning of interactions with the active site of target enzymes.

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-diabetic drugs. The design of novel DPP-4 inhibitors often involves scaffolds that can mimic the dipeptide substrate. Piperidine-based structures have been successfully employed in this context.[12][14]

Table 2: Comparative Enzyme Inhibitory Activity of 4-Hydroxypiperidine Analogs

Compound IDN1-SubstituentC2-ModificationTarget EnzymeAssay TypeIC50 (µM)Reference
Analog D1 6-Bromo-quinazolineAminopiperidineDPP-4Fluorometric9.25[12]
Analog D2 Unsubstituted quinazolineAminopiperidineDPP-4Fluorometric>50[12]
Analog E1 2-NaphthylcarbonylPhenylalaninamideµ-CalpainFluorometric (Ki)0.009[13]
Analog E2 2-BenzothienylcarbonylPhenylalaninamideµ-CalpainFluorometric (Ki)0.030[13]
Analog F1 CyclohexylAdamantylamideSoluble Epoxide HydrolaseFluorometric0.0004[15]
Analog F2 CyclopentylAdamantylamideSoluble Epoxide HydrolaseFluorometric0.0007[15]

Note: This table presents a comparison of various piperidine derivatives to illustrate the impact of structural modifications on enzyme inhibitory activity. A direct comparison of a homologous series of this compound analogs is not available in the cited literature.

The SAR for enzyme inhibitors is highly target-specific. For DPP-4 inhibitors, for instance, specific substitutions on an appended quinazoline ring were found to be crucial for potent inhibition.[12] In the case of calpain inhibitors, the nature of the aromatic acyl group at the N1 position significantly impacts the inhibitory constant (Ki).[13] For soluble epoxide hydrolase (sEH) inhibitors, the size of the cycloalkyl group at the N1 position was found to correlate with potency.[15]

G cluster_1 Enzyme Inhibition Assay Workflow Enzyme Enzyme Substrate Substrate Inhibitor Inhibitor Incubation Incubation Detection Detection Data Analysis Data Analysis IC50 Value IC50 Value

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed and well-controlled experimental protocols are paramount. The following sections provide step-by-step methodologies for two key assays frequently employed in the evaluation of 4-hydroxypiperidine analogs.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is used to determine the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The method is based on the cleavage of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase to produce the fluorescent product 4-methylumbelliferone.

Materials:

  • Influenza virus neuraminidase (recombinant or from viral lysates)

  • MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol

  • Test compounds and a known neuraminidase inhibitor (e.g., Oseltamivir carboxylate)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well black microplate, add 25 µL of the diluted compounds or controls to the respective wells.

  • Add 25 µL of the neuraminidase enzyme solution (pre-diluted in assay buffer to a concentration that gives a linear response over the assay time) to all wells except the blank.

  • Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution (pre-warmed to 37°C) to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 100 µL of the stop solution to all wells.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the untreated enzyme control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This assay is considered the gold standard for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.

Materials:

  • Susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds and a known antiviral drug

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed the host cells in culture plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds and the positive control in serum-free medium.

  • Prepare a dilution of the virus stock to yield approximately 50-100 plaque-forming units (PFU) per well.

  • In separate tubes, mix the virus dilution with each compound dilution (and controls) and incubate at 37°C for 1 hour to allow the compounds to interact with the virus.

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Inoculate the cell monolayers with the virus-compound mixtures and incubate at 37°C for 1 hour for viral adsorption.

  • Remove the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentration of the test compound.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

  • Fix the cells with a 10% formalin solution.

  • Remove the overlay and stain the cells with the crystal violet solution.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percent plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

The this compound scaffold has proven to be a fruitful starting point for the discovery of novel bioactive molecules. The comparative data, although not from a single homologous series, clearly demonstrates that strategic modifications to this core structure can lead to potent and selective agents against a variety of biological targets. The detailed experimental protocols provided herein serve as a robust foundation for the consistent and reliable evaluation of new analogs.

Future research in this area should focus on the systematic exploration of the chemical space around this privileged scaffold. The synthesis and evaluation of focused libraries of analogs, where single positions are varied while keeping the rest of the molecule constant, will be crucial for elucidating more precise structure-activity relationships. Furthermore, the application of computational modeling and structure-based drug design can guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of this versatile scaffold holds significant promise for the development of new and effective therapies for a range of human diseases.

References

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. European Journal of Medicinal Chemistry.
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals (Basel). [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. [Link]

  • Structure activity relationship of piperidine derivatives.
  • Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–activity relationship of piperidine derivatives with...
  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Structure activity relationship. | Download Scientific Diagram.
  • Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. [Link]

  • Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports. [Link]

  • Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Molecules. [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Novel N4-Hydrocytidine Analogs as Potential Anti-SARS-CoV-2 Agents. Molecules. [Link]

  • A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism. [Link]

  • Design, synthesis and biological evaluation of hydroxycinnamoylamides derivatives as potent glucosidase inhibitors.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the lifecycle of a chemical does not end with the final reaction; it concludes with its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing waste containing methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, empowering you to manage chemical waste with confidence and scientific rigor.

Core Principle: Hazard Identification and Waste Characterization

Before any disposal action is taken, a thorough hazard assessment is mandatory. The overriding principle of waste management is that no activity should begin unless a plan for disposal has been formulated.[1] This begins with understanding the intrinsic properties of the chemical.

While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, we can infer its likely hazard profile from related piperidine structures. Piperidine derivatives can be harmful if swallowed, cause skin irritation or severe burns, and may lead to respiratory irritation.[2][3] Therefore, all waste containing this compound must be treated as hazardous until proven otherwise.[4]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[5][6]

Table 1: Inferred Hazard Profile for this compound Waste

Hazard Characteristic Assessment & Rationale
Toxicity Assumed Toxic. Piperidine-based structures can be toxic. The waste must be managed as toxic unless specific toxicological data for the final waste stream proves otherwise.
Corrosivity Potentially Corrosive. While the compound itself is not a strong acid or base, laboratory waste streams are often acidic or basic. Any aqueous waste with a pH ≤ 2 or ≥ 12.5 is considered corrosive.[5]
Reactivity Not Considered Reactive. This compound is unlikely to be unstable, explosive, or react violently with water. However, it should be segregated from strong oxidizing agents and acids to prevent unforeseen reactions.[7][8]
Ignitability Depends on Solvent. The pure compound is combustible but not highly flammable.[9] If dissolved in a flammable solvent (e.g., ethanol, acetone), the waste is considered ignitable.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Handling any chemical waste requires a stringent adherence to safety protocols to minimize exposure risk. The following PPE is mandatory when handling waste containing this compound.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Justification
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes of liquid waste or contact with solid dust, which can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation or burns.[2] Always check glove compatibility with any solvents used.
Body Protection A standard laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood.[8]A NIOSH-approved respirator may be necessary if generating dust or aerosols outside of a fume hood.[2]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The following protocol details the necessary steps for compliant waste management, from the point of generation to its final removal from the laboratory.

Step 1: Identify and Segregate the Waste Stream

Proper segregation is the most critical step in preventing dangerous chemical reactions.[10] Never mix different waste streams without first confirming their compatibility.

  • Pure or Concentrated Compound: Unused or expired solid this compound.

  • Organic Solvent Waste: Solutions of the compound in flammable or halogenated organic solvents.

  • Aqueous Waste: Solutions of the compound in water-based buffers.

  • Contaminated Labware: Pipette tips, filter paper, or gloves with gross contamination.

Crucially, keep this waste stream separate from:

  • Strong Oxidizing Agents[8]

  • Strong Acids[7][8]

  • Bases (to prevent potential reactions or pH excursions)[7]

Step 2: Select the Appropriate Waste Container

Container integrity is essential to prevent leaks and spills. The choice of container must be chemically compatible with the waste it holds.[6]

  • For Organic Solvent and Aqueous Waste: Use a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap. Ensure the container is free from damage or deterioration.[6]

  • For Solid Waste: Use a wide-mouth HDPE container or a securely sealed bag placed inside a rigid container.

  • For Sharps/Labware: Use a designated sharps container or a puncture-resistant container clearly labeled as "Contaminated Labware."

Never use foodstuff containers (e.g., mayonnaise jars) for hazardous waste storage. [7]

Step 3: Label the Waste Container Correctly

Improperly labeled waste poses a significant safety risk and is a common regulatory violation. From the moment the first drop of waste enters the container, it must be labeled.[4]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[7]

  • The full chemical name of all constituents, including solvents. Do not use abbreviations or chemical formulas.[7]

  • The approximate percentage or volume of each component.

  • The specific hazard(s) associated with the waste (e.g., Toxic, Flammable).[7]

  • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[4]

Step 4: Accumulate Waste in a Designated Satellite Accumulation Area (SAA)

Federal and state regulations govern the on-site storage of hazardous waste. Laboratories must accumulate waste in a designated Satellite Accumulation Area (SAA).[5][7]

Key SAA Requirements:

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][11]

  • Waste containers must be kept tightly closed except when adding waste.[4][5]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[5]

  • Use secondary containment (e.g., a spill tray) to capture any potential leaks.[12]

The diagram below illustrates the decision-making process for handling waste generated in the laboratory.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Waste Generated waste_type Identify Waste Type start->waste_type solid Pure Solid or Contaminated Labware waste_type->solid Solid organic Organic Solvent Solution waste_type->organic Organic aqueous Aqueous Solution waste_type->aqueous Aqueous container Select Compatible Container (HDPE/Glass) solid->container organic->container aqueous->container labeling Affix & Complete Hazardous Waste Label container->labeling saa Store in Closed Container in Secondary Containment within SAA labeling->saa pickup Request Pickup from Institutional EHS saa->pickup

Caption: Disposal Decision Workflow for Laboratory Waste.

Step 5: Arrange for Final Disposal

Laboratory personnel are prohibited from transporting hazardous waste or disposing of it via standard drains or trash.[4][13] Sink disposal is only permissible for very small quantities of non-hazardous materials and is not appropriate for this compound.[14]

  • Contact your Institution's EHS: The final step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) department (sometimes called EHRS or OCRS).[5][13]

  • Submit a Pickup Request: Use your institution's designated system (e.g., an online portal) to request a hazardous waste pickup.[4]

  • Maintain Records: Keep accurate records of the waste generated and disposed of, as this documentation is essential for regulatory compliance.[15]

Emergency Protocol: Spill Management

Accidents happen, but a prepared response minimizes the risk. For a small, manageable spill of this compound:

  • Alert & Isolate: Immediately alert personnel in the vicinity and secure the area.

  • Don PPE: Wear the appropriate PPE as detailed in Table 2.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to cover and absorb the spill. Avoid generating dust.[9]

  • Collect Debris: Carefully sweep or scoop the absorbent material and place it into a designated, labeled hazardous waste container.[8][9]

  • Clean the Area: Decontaminate the spill surface with an appropriate cleaning agent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[9]

By integrating these procedures into your daily laboratory workflow, you uphold your professional responsibility to ensure a safe and compliant research environment.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). US Compliance. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2023, September 17). ACTenviro. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2023, December 16). DuraLabel. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

While specific toxicological data for this compound is limited, its structural similarity to piperidine and other functionalized piperidines necessitates that it be handled with significant care. The parent heterocycle, piperidine, is known to be corrosive, toxic, and flammable.[1][2][3][4][5] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment must be conducted. The primary hazards associated with similar piperidine derivatives include severe skin burns, eye damage, and respiratory irritation.[1][3][6] Ingestion and direct skin contact should be strictly avoided.[7]

Engineering Controls are the most effective means of minimizing exposure. All operations involving this compound, including weighing, dissolution, and transfer, should be performed within a certified chemical fume hood.[7] This is critical to prevent the inhalation of any potential vapors or aerosols. The work area must be equipped with a readily accessible eyewash station and a safety shower.[7][8]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following table outlines the minimum required PPE for handling this compound. It is imperative that all PPE be inspected for integrity before each use.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[4][7]Protects against splashes of the chemical which can cause severe eye damage.[3][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][7] Check manufacturer's compatibility data.Prevents direct skin contact and absorption. Piperidine derivatives can be toxic upon skin contact.[1][2][3]
Body Protection A laboratory coat or a chemical-resistant apron.[7]Protects personal clothing from contamination and prevents skin exposure in the event of a spill.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[7]Required if handling outside of a fume hood or if there is a risk of aerosolization. Piperidine compounds can cause respiratory irritation.[4][6][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Begin handling handle_dissolve Dissolve/dispense in fume hood handle_weigh->handle_dissolve handle_transfer Transfer to reaction vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate Complete handling cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste per regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff and dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety. All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, adhering to all local, regional, and national regulations.[1][3]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentFirst Aid and Emergency Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2][3] Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][10] Clean the spill area with a suitable decontaminating agent.
Major Spill Evacuate the area and alert your institution's emergency response team.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • Jubilant Ingrevia Limited.
  • Penta Chemicals. (2024-05-07).
  • BenchChem. Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Carl ROTH. (2025-03-31).
  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
  • AChemBlock. methyl 4-hydroxypiperidine-2-carboxylate hydrochloride 97% | CAS: 337464-25-2.
  • Apollo Scientific. Methyl (2S,4R)
  • Fisher Scientific. (2010-09-06).
  • Fisher Scientific.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025-09-22).
  • Sigma-Aldrich. (2025-09-23).
  • Fisher Scientific. (2021-12-25). (2S,4S)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Reactant of Route 2
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.